Product packaging for Vinyl octanoate(Cat. No.:CAS No. 818-44-0)

Vinyl octanoate

Cat. No.: B1583061
CAS No.: 818-44-0
M. Wt: 170.25 g/mol
InChI Key: QBDADGJLZNIRFQ-UHFFFAOYSA-N
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Description

Vinyl octanoate is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32643. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O2 B1583061 Vinyl octanoate CAS No. 818-44-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenyl octanoate
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InChI

InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h4H,2-3,5-9H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDADGJLZNIRFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

29499-55-6
Record name Octanoic acid, ethenyl ester, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=29499-55-6
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DSSTOX Substance ID

DTXSID00231372
Record name Octanoic acid, vinyl ester (mixed isomers)
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Molecular Weight

170.25 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

818-44-0
Record name Vinyl octanoate
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Record name Vinyl octanoate
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Record name Vinyl octanoate
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Record name Octanoic acid, vinyl ester (mixed isomers)
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Record name Vinyl octanoate
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Record name VINYL OCTANOATE
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Foundational & Exploratory

An In-depth Technical Guide to Vinyl Octanoate

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 818-44-0

This technical guide provides a comprehensive overview of vinyl octanoate, a versatile monomer with applications in polymer synthesis, flavor and fragrance industries, and potentially in the development of novel drug delivery systems. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, polymerization, and potential applications.

Chemical and Physical Properties

This compound, also known as vinyl caprylate or ethenyl octanoate, is the ester of octanoic acid and vinyl alcohol.[1][2] It is a colorless liquid with a characteristic fruity odor.[3] The key physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 818-44-0[1]
Molecular Formula C₁₀H₁₈O₂[1]
Molecular Weight 170.25 g/mol
IUPAC Name Ethenyl octanoate
Appearance Colorless liquid
Density 0.88 g/cm³ at 20°C
Boiling Point 79-80°C at 7 mmHg
Flash Point 75°C
Refractive Index 1.4290-1.4310
Solubility Soluble in methanol and other organic solvents; low solubility in water.
Vapor Pressure 0.177 mmHg at 25°C

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with transesterification being a common approach.

Experimental Protocol: Transesterification of Vinyl Acetate with Octanoic Acid

This protocol describes a representative lab-scale synthesis of this compound via a mercury-catalyzed transesterification reaction.

Materials:

  • Octanoic acid (1.0 mole)

  • Vinyl acetate (excess, e.g., 5.0 moles)

  • Mercuric acetate (catalyst, e.g., 0.5% by weight of octanoic acid)

  • Sulfuric acid (co-catalyst, a few drops)

  • Sodium acetate (neutralizing agent)

  • Nitrogen gas supply

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, combine octanoic acid and an excess of vinyl acetate.

  • Dissolve the octanoic acid by gentle warming under a nitrogen atmosphere.

  • Add mercuric acetate to the mixture and stir until it dissolves.

  • Carefully add a few drops of concentrated sulfuric acid to initiate the reaction.

  • Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and neutralize the sulfuric acid with sodium acetate.

  • Remove the excess vinyl acetate by distillation at atmospheric pressure.

  • The crude this compound is then purified by vacuum distillation.

Logical Workflow for the Synthesis of this compound:

G Synthesis of this compound via Transesterification cluster_reactants Reactants cluster_catalysts Catalysts Octanoic_Acid Octanoic Acid Reaction_Mixture Combine and Reflux under Nitrogen Octanoic_Acid->Reaction_Mixture Vinyl_Acetate Vinyl Acetate Vinyl_Acetate->Reaction_Mixture Mercuric_Acetate Mercuric Acetate Mercuric_Acetate->Reaction_Mixture Sulfuric_Acid Sulfuric Acid Sulfuric_Acid->Reaction_Mixture Neutralization Neutralize with Sodium Acetate Reaction_Mixture->Neutralization Distillation_1 Distill off excess Vinyl Acetate Neutralization->Distillation_1 Distillation_2 Vacuum Distill to Purify Distillation_1->Distillation_2 Final_Product This compound Distillation_2->Final_Product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Polymerization of this compound

This compound can undergo free-radical polymerization to form poly(this compound). Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can be employed to synthesize polymers with well-defined molecular weights and low dispersity.

Experimental Protocol: RAFT Polymerization of this compound

This protocol provides a general procedure for the RAFT polymerization of this compound.

Materials:

  • This compound (monomer), purified to remove inhibitors

  • AIBN (Azobisisobutyronitrile) (initiator)

  • RAFT agent (e.g., a xanthate or dithiocarbamate suitable for vinyl esters)

  • Anhydrous solvent (e.g., toluene or bulk polymerization)

  • Schlenk flask or ampule

  • Nitrogen or argon gas supply

  • Methanol (for precipitation)

Procedure:

  • In a Schlenk flask or ampule, dissolve the desired amounts of this compound, AIBN, and the RAFT agent in the chosen solvent (if not bulk).

  • Degas the solution by performing several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with an inert gas (nitrogen or argon).

  • Place the sealed reaction vessel in a preheated oil bath at a temperature suitable for the initiator (e.g., 60-80°C for AIBN).

  • Allow the polymerization to proceed for the desired time to achieve the target conversion.

  • Terminate the polymerization by cooling the reaction mixture and exposing it to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent, such as methanol.

  • Collect the precipitated polymer by filtration and dry it under vacuum.

Workflow for RAFT Polymerization:

G RAFT Polymerization of this compound Monomer This compound Reaction_Setup Combine in Schlenk Flask Monomer->Reaction_Setup Initiator AIBN Initiator->Reaction_Setup RAFT_Agent RAFT Agent RAFT_Agent->Reaction_Setup Solvent Solvent (optional) Solvent->Reaction_Setup Degassing Freeze-Pump-Thaw Cycles Reaction_Setup->Degassing Polymerization Heat under Inert Atmosphere Degassing->Polymerization Termination Cooling and Exposure to Air Polymerization->Termination Purification Precipitation in Methanol Termination->Purification Final_Polymer Poly(this compound) Purification->Final_Polymer

Caption: A schematic of the workflow for the controlled polymerization of this compound using RAFT.

Copolymerization

This compound can be copolymerized with other vinyl monomers to tailor the properties of the resulting polymer. The reactivity ratios of the comonomers determine the composition and microstructure of the copolymer. While specific reactivity ratios for this compound are not widely reported, studies on similar vinyl esters, such as vinyl acetate and vinyl 2-ethylhexanoate, with monomers like methyl acrylate suggest that the reactivity of the vinyl ester is often lower than that of the acrylate. This implies that in a copolymerization, the acrylate monomer would be incorporated into the polymer chain at a faster rate.

Spectral Data and Interpretation

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Vinyl Protons: Three distinct signals are expected for the vinyl group protons. The proton on the carbon bearing the ester group (CH=) will appear as a doublet of doublets at a higher chemical shift compared to the two terminal vinyl protons (=CH₂).

  • Alkyl Chain Protons: The protons of the octanoate chain will appear as a series of multiplets in the upfield region of the spectrum. The α-methylene protons (-CH₂-COO) will be at a higher chemical shift than the other methylene groups due to the deshielding effect of the carbonyl group. The terminal methyl group (-CH₃) will appear as a triplet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon: The carbonyl carbon of the ester group will have a characteristic chemical shift in the range of 170-180 ppm.

  • Vinyl Carbons: The two carbons of the vinyl group will appear in the olefinic region of the spectrum.

  • Alkyl Chain Carbons: The carbons of the octanoate chain will show a series of signals in the aliphatic region.

FTIR (Fourier-Transform Infrared) Spectroscopy:

  • C=O Stretch: A strong absorption band corresponding to the carbonyl stretch of the ester group is expected around 1740-1760 cm⁻¹.

  • C=C Stretch: A weaker absorption for the carbon-carbon double bond stretch of the vinyl group should be present around 1645 cm⁻¹.

  • C-O Stretch: A strong band for the C-O single bond stretch of the ester is expected in the region of 1100-1300 cm⁻¹.

  • C-H Stretches: Absorptions for the sp² C-H stretch of the vinyl group will be observed above 3000 cm⁻¹, while the sp³ C-H stretches of the alkyl chain will be below 3000 cm⁻¹.

Applications

Polymer Science

The primary application of this compound is as a monomer in the synthesis of polymers and copolymers. Poly(this compound) and its copolymers are used in the formulation of adhesives, coatings, and paints. The long alkyl chain of the octanoate group imparts hydrophobicity and can act as an internal plasticizer, leading to polymers with lower glass transition temperatures and increased flexibility.

Flavors and Fragrances

Due to its fruity odor, this compound is also utilized as a flavoring and fragrance agent in the food and cosmetic industries.

Potential in Drug Development

The biocompatibility and biodegradability of polymers derived from vinyl esters make them attractive candidates for biomedical applications, including drug delivery. While research on poly(this compound) for drug delivery is not extensive, polymers of similar long-chain vinyl esters have been investigated for the encapsulation of hydrophobic drugs.

Potential Application in Nanoparticle-based Drug Delivery:

The hydrophobic nature of poly(this compound) makes it suitable for forming the core of polymeric nanoparticles designed to carry poorly water-soluble drugs. These nanoparticles can potentially enhance the bioavailability and provide controlled release of the encapsulated therapeutic agent.

Signaling Pathway for Nanoparticle Uptake and Drug Release:

G Cellular Uptake and Drug Release from Poly(this compound) Nanoparticles Nanoparticle Poly(this compound) Nanoparticle with Drug Cell_Membrane Cell Membrane Nanoparticle->Cell_Membrane Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release (Ester Hydrolysis) Lysosome->Drug_Release Enzymatic Degradation Drug_Target Intracellular Target Drug_Release->Drug_Target Therapeutic Action

Caption: A conceptual diagram of the cellular uptake of a drug-loaded poly(this compound) nanoparticle.

The biocompatibility of poly(this compound) would need to be thoroughly evaluated for any in vivo applications. The hydrolysis of the ester linkages would lead to the formation of poly(vinyl alcohol) and octanoic acid, both of which have known biological profiles.

Safety Information

This compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

vinyl octanoate chemical and physical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical and Physical Properties of Vinyl Octanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as vinyl caprylate, is an organic compound classified as a vinyl ester. It is a colorless liquid with applications in polymer synthesis and as a flavoring and fragrance agent.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and relevant safety information. The data is presented in a structured format to be a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound is a monomer that can undergo polymerization, often initiated by radical catalysts.[2] Its ester group and vinyl functionality are the primary sites of its chemical reactivity. The physical properties of this compound are summarized in the tables below, providing a clear reference for its handling and use in various applications.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Nameethenyl octanoate[3][4]
SynonymsVinyl n-octanoate, Vinyl caprylate, Octanoic acid, ethenyl ester[3]
CAS Number818-44-0
Molecular FormulaC₁₀H₁₈O₂
Molecular Weight170.25 g/mol
Canonical SMILESCCCCCCCC(=O)OC=C
InChIInChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h4H,2-3,5-9H2,1H3
InChIKeyQBDADGJLZNIRFQ-UHFFFAOYSA-N
Table 2: Physical Properties
PropertyValue
AppearanceColorless liquid with a characteristic fruity odor
Boiling Point192 °C (at 760 mmHg), 79-80 °C (at 7 mmHg), 90 °C (at 10 Torr), 135 °C (at 100 mmHg)
Melting Point-73 °C
Density0.88 g/cm³
Flash Point75 °C
Refractive Index1.4290-1.4310
Vapor Pressure0.177 mmHg at 25°C
SolubilityLow solubility in water; soluble in organic solvents like methanol, ethers, and chlorinated hydrocarbons
LogP3.03360
Table 3: Computed Chemical Properties
PropertyValue
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count8
Exact Mass170.130679813 Da
Complexity130

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl group protons (typically in the range of 4.5-7.5 ppm) and the aliphatic protons of the octanoate chain (typically in the range of 0.8-2.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will exhibit distinct peaks for the carbonyl carbon of the ester group (around 170 ppm), the vinyl carbons (in the olefinic region, approximately 90-150 ppm), and the aliphatic carbons of the octanoate chain.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a strong absorption band for the C=O stretching of the ester group (around 1730-1750 cm⁻¹). Other characteristic peaks include those for the C=C stretching of the vinyl group (around 1640 cm⁻¹) and the C-O stretching of the ester linkage.

  • Mass Spectrometry (MS): GC-MS analysis can be used to determine the molecular weight and fragmentation pattern of this compound. The mass spectrum would show the molecular ion peak and characteristic fragment ions.

Experimental Protocols

Synthesis of this compound via Transvinylation

A common method for the synthesis of vinyl esters is the transvinylation reaction, often using vinyl acetate as the vinyl group donor in the presence of a suitable catalyst.

Objective: To synthesize this compound from octanoic acid and vinyl acetate.

Materials:

  • Octanoic acid

  • Vinyl acetate (in molar excess)

  • Palladium(II) acetate (catalyst)

  • Sodium bicarbonate (for neutralization)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Organic solvent (e.g., methyl tert-butyl ether)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hot plate

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a condenser and magnetic stirrer, add octanoic acid, an excess of vinyl acetate, and a catalytic amount of palladium(II) acetate.

  • Heat the reaction mixture under reflux with stirring for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture by washing with a saturated aqueous solution of sodium bicarbonate in a separatory funnel.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the excess vinyl acetate and solvent using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation to obtain the final product.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Octanoic Acid + Vinyl Acetate + Catalyst Reaction Transvinylation (Reflux) Reactants->Reaction Crude Product Crude this compound Mixture Reaction->Crude Product Neutralization Neutralization (NaHCO3 wash) Crude Product->Neutralization Extraction Liquid-Liquid Extraction Neutralization->Extraction Drying Drying (Anhydrous MgSO4) Extraction->Drying Solvent Removal Solvent Removal (Rotary Evaporation) Drying->Solvent Removal Distillation Vacuum Distillation Solvent Removal->Distillation Pure Product Pure Vinyl Octanoate Distillation->Pure Product GC_Analysis_Workflow Start Start SamplePrep Sample Preparation (Dilute in Solvent) Start->SamplePrep Injection Inject Sample into GC SamplePrep->Injection GCSetup GC Instrument Setup (Set Temperatures, Flow Rate) GCSetup->Injection Separation Chromatographic Separation in Column Injection->Separation Detection Detection by FID Separation->Detection DataAnalysis Data Analysis (Chromatogram, Peak Area) Detection->DataAnalysis Result Purity Assessment DataAnalysis->Result

References

vinyl octanoate molecular formula and weight

Author: BenchChem Technical Support Team. Date: November 2025

For professionals in research, scientific, and drug development fields, this document provides core technical specifications for vinyl octanoate.

Physicochemical Properties

The fundamental molecular characteristics of this compound are detailed below.

PropertyValueSource
Molecular FormulaC₁₀H₁₈O₂[1][2][3][4][5]
Molecular Weight170.25 g/mol
CAS Number818-44-0

Alternate Names: n-Octanoic Acid Vinyl Ester, Vinyl n-Octanoate.

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound's name and its primary molecular identifiers.

Vinyl_Octanoate This compound Molecular_Formula Molecular Formula C₁₀H₁₈O₂ Vinyl_Octanoate->Molecular_Formula has Molecular_Weight Molecular Weight 170.25 g/mol Vinyl_Octanoate->Molecular_Weight has CAS_Number CAS Number 818-44-0 Vinyl_Octanoate->CAS_Number is identified by

Core molecular identifiers for this compound.

References

A Technical Guide to the Solubility of Vinyl Octanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl octanoate (CAS No. 818-44-0) is a versatile monomer and acyl donor utilized in polymer chemistry, biocatalysis, and the synthesis of specialty materials.[1] Its chemical structure, featuring a vinyl group and an octanoate ester, dictates its physical and chemical properties, including its solubility. Understanding the solubility of this compound in various solvents is paramount for its effective use in reaction media, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, outlines experimental protocols for its quantitative determination, and presents a relevant experimental workflow.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol [2]
Appearance Colorless liquid[1][3]
Boiling Point 135°C at 100 mmHg
Flash Point 75°C
Density 0.8790 g/cm³[3]

Solubility Profile of this compound

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the expected qualitative solubility of this compound in various solvents based on available information. "Soluble" indicates that the substance is expected to dissolve to a significant extent, while "Low" indicates poor solubility.

Solvent ClassSolventExpected Solubility
Alcohols MethanolSoluble
EthanolSoluble
Ethers Diethyl EtherSoluble
Tetrahydrofuran (THF)Soluble
Chlorinated Solvents DichloromethaneSoluble
ChloroformSoluble
Ketones AcetoneSoluble
Esters Ethyl AcetateSoluble
Aromatic Hydrocarbons TolueneSoluble
Aliphatic Hydrocarbons HexaneSoluble
Protic, Polar Solvents WaterLow

Experimental Protocols for Solubility Determination

The following is a general experimental protocol for the quantitative determination of the solubility of a liquid organic compound like this compound. This method can be adapted for various solvents and temperatures.

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected solvent (anhydrous, high purity)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Glass vials with screw caps

  • Calibrated pipettes and syringes

  • Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrument.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The presence of a separate, undissolved phase of this compound should be visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the phases to separate. If necessary, centrifuge the vial to facilitate the separation of the undissolved this compound.

    • Carefully extract a known volume of the clear, saturated supernatant (the solvent phase) using a pre-warmed or pre-cooled syringe to match the equilibration temperature.

    • Accurately dilute the collected sample with a known volume of the pure solvent to bring the concentration within the calibration range of the analytical instrument.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

    • Analyze the standard solutions using a calibrated GC-FID (or other suitable analytical method) to generate a calibration curve.

    • Analyze the diluted sample of the saturated solution under the same conditions.

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams of this compound per 100 grams of solvent ( g/100g ) or moles of this compound per liter of solution (mol/L).

Mandatory Visualization

The following diagrams illustrate a logical workflow for the enzymatic synthesis of this compound, a process where solvent selection based on solubility is a critical parameter.

experimental_workflow start Start reactants Reactants: - Octanoic Acid - Vinyl Acetate (Acyl Donor) start->reactants reaction_setup Reaction Setup: - Combine Reactants, Solvent, and Enzyme - Set Temperature and Agitation reactants->reaction_setup solvent_selection Solvent Selection (e.g., Hexane, Toluene) solvent_selection->reaction_setup enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction_setup reaction Enzymatic Transesterification reaction_setup->reaction monitoring Reaction Monitoring (e.g., GC Analysis) reaction->monitoring filtration Enzyme Removal (Filtration) reaction->filtration monitoring->reaction Continue until completion purification Product Purification (e.g., Vacuum Distillation) filtration->purification product Pure this compound purification->product end End product->end

Caption: Workflow for the enzymatic synthesis of this compound.

logical_relationship solubility Solubility of Reactants & Products solvent Choice of Organic Solvent solubility->solvent enzyme_activity Enzyme Activity & Stability solvent->enzyme_activity mass_transfer Mass Transfer Rates solvent->mass_transfer reaction_rate Overall Reaction Rate enzyme_activity->reaction_rate mass_transfer->reaction_rate product_yield Product Yield & Purity reaction_rate->product_yield

Caption: Factors influencing enzymatic synthesis of this compound.

Conclusion

While quantitative solubility data for this compound remains a gap in the scientific literature, its qualitative solubility profile is well-understood. It is readily soluble in a range of common organic solvents and exhibits low solubility in water. For applications requiring precise solubility values, the experimental protocol provided in this guide can be employed. The selection of an appropriate solvent system, guided by solubility considerations, is crucial for the successful application of this compound in chemical synthesis and formulation, as illustrated by the enzymatic synthesis workflow. Further research to quantify the solubility of this compound in various solvents at different temperatures would be a valuable contribution to the field.

References

An In-depth Technical Guide to Ethenyl Octanoate (Vinyl Octanoate)

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethenyl octanoate, commonly known as vinyl octanoate. It covers its chemical identity, physicochemical properties, synthesis protocols, and applications, with a particular focus on its relevance in polymer science and potential implications for drug development.

Chemical Identity and Nomenclature

Ethenyl octanoate is an organic compound classified as a vinyl ester. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethenyl octanoate [1]. It is also widely recognized by several synonyms, including this compound, vinyl n-octanoate, and vinyl caprylate[1][2][3].

The fundamental structure consists of an octanoyl group attached to a vinyl group via an ester linkage. Its key identifiers are summarized below.

main Ethenyl Octanoate iupac IUPAC Name: Ethenyl octanoate main->iupac cas CAS: 818-44-0 main->cas formula Formula: C10H18O2 main->formula smiles SMILES: CCCCCCCC(=O)OC=C main->smiles

Caption: Chemical identifiers for ethenyl octanoate.

Physicochemical Properties

Ethenyl octanoate is a colorless liquid at room temperature with a characteristic odor[4]. It is generally soluble in organic solvents like methanol, ethers, and chlorinated hydrocarbons, but has low solubility in water, reflecting its hydrophobic nature. A summary of its key quantitative properties is presented in the table below.

PropertyValueReference(s)
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
IUPAC NameEthenyl octanoate
CAS Registry Number818-44-0
Density0.88 g/cm³ at 20°C
Boiling Point79-80°C at 7 mmHg
135°C at 100 mmHg
192°C
Flash Point75°C
Refractive Index1.4290 - 1.4310
Water SolubilityLow
AppearanceColorless liquid

Synthesis and Experimental Protocols

The synthesis of vinyl esters can be achieved through several methods, including reactions with acetylene or, more commonly, via transvinylation (vinyl exchange) reactions with vinyl acetate. The latter method is often preferred as it proceeds under milder conditions.

A common and efficient method for synthesizing this compound involves the reaction of octanoic acid with a vinyl source, such as a vinylboroxane complex, often catalyzed by a transition metal. One documented high-yield synthesis is outlined below.

Objective: To synthesize this compound from octanoic acid.

Materials:

  • Octanoic acid (124-07-2)

  • 2,4,6-trivinylcyclotriboroxane-pyridine complex

  • Appropriate solvent (e.g., anhydrous toluene)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a clean, dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add octanoic acid and the chosen solvent under an inert atmosphere.

  • Introduce the 2,4,6-trivinylcyclotriboroxane-pyridine complex to the mixture.

  • Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove any unreacted acid and water-soluble byproducts. This typically involves washing with a saturated sodium bicarbonate solution followed by brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purify the crude product using vacuum distillation to yield pure this compound. A reported yield for this type of reaction is approximately 93.0%.

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Octanoic Acid and Solvent B Add Vinylating Agent (e.g., vinylboroxane complex) A->B Under N2/Ar C Heat to Reflux B->C D Monitor Progress (TLC/GC) C->D E Cool to RT D->E F Aqueous Wash (NaHCO3, Brine) E->F G Dry Organic Layer F->G H Filter & Concentrate G->H I Vacuum Distillation H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Applications in Polymer Science and Drug Development

The primary application of this compound lies in its function as a monomer for the synthesis of specialty polymers. The vinyl group is highly reactive and susceptible to polymerization, particularly through free-radical mechanisms.

This compound can be homopolymerized or copolymerized with other vinyl monomers, such as vinyl acetate (VAc), to tailor the properties of the resulting polymer. For instance, copolymerization of VAc with this compound can introduce bulky octanoate side chains, which reduces polymer-polymer interactions and can improve the solubility of the resulting polymer in specific solvents. This is particularly relevant in techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, where precise control over molecular weight and dispersity is achievable.

Monomer This compound Monomer Polymerization Radical Polymerization Monomer->Polymerization Initiator Radical Initiator (e.g., AIBN) Initiator->Polymerization Polymer Poly(this compound) Polymerization->Polymer Homopolymerization Copolymer Copolymer (e.g., with Vinyl Acetate) Polymerization->Copolymer Copolymerization OtherMonomer Other Vinyl Monomer OtherMonomer->Polymerization

Caption: Role of this compound in polymerization processes.

While this compound itself is not typically an active pharmaceutical ingredient (API), its polymeric derivatives are relevant to drug delivery. Polymers and copolymers derived from vinyl esters are explored for various pharmaceutical applications:

  • Drug Carriers: Hydrophilic polymers like polyvinylpyrrolidone (PVP), derived from the related monomer N-vinylpyrrolidone, are widely used as drug carriers in various formulations, including tablets, nanoparticles, and hydrogels, to improve drug solubility and bioavailability. Copolymers incorporating this compound could be used to modulate the hydrophobicity of such carrier systems, potentially for creating amphiphilic structures for controlled release or targeted delivery.

  • Biocompatible Materials: Enzymatic transesterification has been used to synthesize functionalized vinyl esters from biologically active molecules, suggesting a pathway to create polymerizable derivatives of drugs or sugars for biomedical applications.

  • Excipients in Formulations: Although distinct from this compound, related fatty acid esters like octyl octanoate are investigated as emollients, solvents, and penetration enhancers in topical drug delivery systems. This highlights the potential utility of the octanoate moiety in interacting with biological membranes to improve drug permeation. The polymeric nature of poly(this compound) could offer a novel platform for creating film-forming systems or matrices for transdermal patches.

References

Spectral Analysis of Vinyl Octanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the spectral data for vinyl octanoate, a versatile monomer used in the production of polymers and as a synthetic flavoring agent. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 300 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.27dd13.9, 6.31H=CH-O
4.88dd13.9, 1.41Hcis H-C=
4.57dd6.3, 1.41Htrans H-C=
2.36t7.52H-CH₂-C=O
1.65p7.52H-CH₂-CH₂-C=O
1.29m-8H-(CH₂)₄-
0.88t6.83H-CH₃
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 75 MHz

Chemical Shift (δ) ppmAssignment
172.5C=O
141.2=CH-O
97.5=CH₂
34.2-CH₂-C=O
31.6-(CH₂)₅-CH₃
28.9-(CH₂)₂-CH₂-
28.8-(CH₂)₃-CH₂-
24.8-CH₂-CH₂-C=O
22.5-CH₂-CH₃
14.0-CH₃
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2957, 2928, 2857StrongC-H stretch (alkane)
1750StrongC=O stretch (ester)
1647MediumC=C stretch (vinyl)
1138StrongC-O stretch (ester)
Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/zRelative Intensity (%)Proposed Fragment
57100[C₄H₉]⁺
127High[M - C₃H₇]⁺
43High[C₃H₇]⁺
170Low[M]⁺ (Molecular Ion)

Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Spectral Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_reporting Reporting Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq 1H & 13C NMR Spectroscopy Prep_NMR->NMR_Acq IR_Acq FTIR Spectroscopy Prep_IR->IR_Acq MS_Acq GC-MS Analysis Prep_MS->MS_Acq NMR_Analysis Process FID, Peak Picking, Integration NMR_Acq->NMR_Analysis IR_Analysis Identify Functional Group Frequencies IR_Acq->IR_Analysis MS_Analysis Analyze Mass Spectrum & Fragmentation MS_Acq->MS_Analysis Report Compile Spectral Data & Protocols NMR_Analysis->Report IR_Analysis->Report MS_Analysis->Report

Caption: Workflow for the spectral characterization of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of this compound was prepared by dissolving approximately 20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AC-300 spectrometer operating at 300 MHz for protons and 75 MHz for carbon-13.[1]

  • ¹H NMR Acquisition: Proton spectra were acquired with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.

  • ¹³C NMR Acquisition: Carbon-13 spectra were acquired with proton decoupling. A spectral width of 220 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds were used. A total of 1024 scans were accumulated to achieve a sufficient signal-to-noise ratio.

  • Data Processing: The raw Free Induction Decay (FID) signals were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of neat this compound was prepared by placing a drop of the liquid between two potassium bromide (KBr) salt plates.

  • Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum was collected over a range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum. A total of 32 scans were co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was plotted as transmittance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound was prepared in dichloromethane.

  • Instrumentation: Mass spectral data was obtained using a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • Gas Chromatography (GC) Conditions: The GC was equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). The oven temperature was programmed to start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. Helium was used as the carrier gas at a constant flow rate.

  • Mass Spectrometry (MS) Conditions: The mass spectrometer was operated in EI mode at 70 eV. The scan range was set from m/z 40 to 400.

  • Data Analysis: The total ion chromatogram (TIC) was used to identify the peak corresponding to this compound. The mass spectrum of this peak was then analyzed to determine the molecular ion and the fragmentation pattern.

References

A Technical Guide to the Industrial Applications of Vinyl Octanoate

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Vinyl octanoate (VOc), a vinyl ester monomer, is a versatile chemical compound with significant industrial applications. Its unique structure, featuring a reactive vinyl group and an eight-carbon ester chain, makes it a valuable component in the synthesis of specialty polymers with tailored properties. Key applications include its use as a comonomer in the production of adhesives, coatings, paints, and textiles, where it imparts flexibility and hydrophobicity.[1][2] Beyond polymerization, this compound serves as a fragrance and flavoring agent in various consumer products due to its characteristic fruity aroma.[1][2] This technical guide provides an in-depth overview of the physicochemical properties, core industrial applications, and relevant experimental protocols for the synthesis and polymerization of this compound, targeting researchers, scientists, and professionals in drug development who may leverage its polymeric derivatives.

Introduction

This compound (CAS No: 818-44-0), also known as vinyl caprylate or n-octanoic acid vinyl ester, is a colorless liquid organic compound.[1] Structurally, it is the ester of octanoic acid and vinyl alcohol. The presence of the vinyl group makes it highly susceptible to polymerization, particularly through free-radical mechanisms, forming the basis of its primary industrial utility. The incorporation of the octanoate side chain into a polymer backbone can significantly alter the material's properties, such as reducing the glass transition temperature (Tg), increasing flexibility, and enhancing solubility in specific media. These tunable properties make this compound and its copolymers valuable in high-performance materials. Furthermore, derivatives of related vinyl ester polymers, such as polyvinyl alcohol (derived from polyvinyl acetate), have found applications in the biomedical field, including in drug delivery systems and as water-soluble films, highlighting a potential area of interest for drug development professionals.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for its handling, storage, and application in various industrial processes.

PropertyValueReference(s)
Chemical Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol
CAS Number 818-44-0
Appearance Colorless clear liquid
Density 0.8790 g/cm³
Melting Point -73.00 °C (200.15 K)
Boiling Point 192.00 °C (465.15 K) at 760 mmHg
79-80 °C at 7 mmHg
Flash Point 75 °C
Solubility Low solubility in water; soluble in organic solvents (alcohols, ethers)
Refractive Index 1.4290 - 1.4310
Purity (Commercial) >99.0% (GC)

Core Industrial Applications

Polymer Synthesis

The primary industrial application of this compound is as a monomer and comonomer in the synthesis of specialty polymers. Its incorporation into polymer chains allows for the fine-tuning of material properties.

  • Adhesives and Binders: Copolymers containing this compound are used in the formulation of adhesives. The long alkyl chain of the octanoate group acts as an internal plasticizer, increasing the flexibility and tackiness of the adhesive film. These polymers are found in water-based glues and binders for porous materials like wood and paper.

  • Paints and Coatings: In latex paints and coatings, this compound is copolymerized with other monomers, such as vinyl acetate, to improve the film-forming properties and durability of the paint. The hydrophobic nature of the octanoate group enhances the water resistance of the final coating.

  • Textiles: Polymers derived from this compound are used as binders in non-woven fabrics and as sizing agents to protect threads during weaving, enhancing the durability and feel of the final product.

  • Specialty Plastics: The monomer can be used to produce specialty plastics where specific properties like thermal stability and flexibility are required.

The logical relationship from the monomer to its final polymer applications is visualized below.

G cluster_apps Monomer This compound Monomer Polymerization Polymerization Methods (Free Radical, Emulsion, RAFT) Monomer->Polymerization is subjected to Polymer Resulting Polymers (e.g., Polythis compound, Copolymers) Polymerization->Polymer to produce Properties Modified Properties - Increased Flexibility - Hydrophobicity - Lower Tg Polymer->Properties exhibit Applications Industrial Applications Properties->Applications enabling Adhesives Adhesives & Binders Applications->Adhesives Coatings Paints & Coatings Applications->Coatings Textiles Textiles Applications->Textiles Plastics Specialty Plastics Applications->Plastics

Caption: Logical flow from this compound monomer to its industrial applications.

Flavor and Fragrance Industry

This compound is valued in the fragrance and flavor industry for its pleasant, fruity aroma. It is used as an ingredient in perfumes, cosmetics, and a variety of consumer products to impart a specific scent profile. In the food industry, it can be used as a flavoring agent, though its application is governed by food safety regulations.

Synthesis and Polymerization Protocols

Experimental Protocol: Enzymatic Synthesis of this compound

Enzymatic synthesis represents a green chemistry approach, offering high selectivity and mild reaction conditions. This protocol is a representative method for the transesterification reaction to produce this compound.

Materials:

  • Octanoic acid (Substrate)

  • Vinyl acetate (Acyl donor)

  • Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435)

  • Organic solvent (e.g., Hexane, solvent-free system can also be used)

  • Molecular sieves (to remove byproduct acetaldehyde)

  • Reaction vessel with magnetic stirrer and temperature control

Methodology:

  • Reactor Setup: To a 100 mL round-bottom flask, add octanoic acid (e.g., 10 mmol) and vinyl acetate (e.g., 20 mmol, excess to drive equilibrium). If using a solvent, add 50 mL of hexane.

  • Catalyst Addition: Add the immobilized lipase (e.g., 5-10% by weight of substrates). Add activated molecular sieves to the reaction mixture.

  • Reaction Conditions: Seal the flask and place it in a heating mantle on a magnetic stirrer. Set the temperature to 50-60 °C and stir the mixture at 200 rpm.

  • Monitoring: Monitor the reaction progress over 24-48 hours by taking small aliquots and analyzing them using Gas Chromatography (GC) to determine the conversion of octanoic acid to this compound.

  • Product Isolation: Once the reaction reaches the desired conversion, stop the heating and stirring. Filter the reaction mixture to recover the immobilized enzyme, which can be washed and reused.

  • Purification: Remove the solvent and excess vinyl acetate from the filtrate under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation.

The general workflow for this enzymatic synthesis is depicted in the diagram below.

G Start Start: Materials Reactants 1. Add Reactants (Octanoic Acid, Vinyl Acetate) to Reactor Start->Reactants Catalyst 2. Add Immobilized Lipase & Sieves Reactants->Catalyst Reaction 3. Heat & Stir (e.g., 50°C, 24h) Catalyst->Reaction Monitor 4. Monitor via GC Reaction->Monitor Monitor->Reaction Incomplete Filter 5. Filter to Recover Enzyme Monitor->Filter Complete Purify 6. Purify Product (Rotovap, Distillation) Filter->Purify End End: Pure Vinyl Octanoate Purify->End

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Experimental Protocol: Free-Radical Polymerization

Free-radical polymerization is the most common method for producing polymers from vinyl monomers. The process involves initiation, propagation, and termination steps.

Materials:

  • This compound (Monomer)

  • Co-monomer (e.g., Vinyl acetate, optional)

  • Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO)

  • Solvent (e.g., Toluene, Ethyl acetate)

  • Reaction vessel with reflux condenser, nitrogen inlet, and magnetic stirrer

Methodology:

  • Reactor Setup: Assemble a clean, dry reaction vessel equipped with a condenser and nitrogen inlet.

  • Monomer and Solvent Addition: Charge the reactor with the desired amount of this compound, any co-monomer, and the solvent.

  • Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen, which can inhibit free-radical polymerization.

  • Initiation: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C, depending on the initiator's half-life). Once the temperature is stable, dissolve the initiator (AIBN or BPO) in a small amount of solvent and add it to the reactor.

  • Propagation: Allow the polymerization to proceed under a nitrogen atmosphere for several hours (e.g., 4-24 hours). The viscosity of the solution will increase as the polymer forms.

  • Termination: To quench the reaction, cool the vessel in an ice bath and expose the solution to air.

  • Polymer Isolation: Precipitate the polymer by pouring the viscous solution into a non-solvent (e.g., cold methanol or hexane).

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent to remove unreacted monomer and initiator, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

The fundamental mechanism of this process is illustrated below.

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination I2 Initiator (I₂) I_rad 2I• (Free Radicals) I2->I_rad Heat IM_rad I-M• (Monomer Radical) I_rad->IM_rad IM_rad_prop I-M• M Monomer (M) M->IM_rad IMn_rad I-(M)n-M• (Growing Chain) IMn_rad_term I-(M)n-M• IM_rad_prop->IMn_rad M_prop nM M_prop->IMn_rad Polymer Stable Polymer IMn_rad_term->Polymer Combination or Disproportionation IMx_rad_term I-(M)x-M• IMx_rad_term->Polymer Combination or Disproportionation

References

Vinyl Octanoate: A Comprehensive Technical Guide to Safety, Handling, and GHS Classification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical information on the safety, handling, and Globally Harmonized System (GHS) classification of vinyl octanoate. The following sections detail its hazardous properties, safe handling procedures, and the experimental basis for these recommendations, offering a comprehensive resource for laboratory and industrial settings.

Chemical Identification and Physical Properties

This compound, also known as vinyl caprylate, is a colorless liquid used in the synthesis of polymers and as a flavoring agent.[1][2] A clear understanding of its physical and chemical properties is fundamental to its safe handling.

PropertyValueSource
CAS Number 818-44-0[3][4]
Molecular Formula C10H18O2[3]
Molecular Weight 170.25 g/mol
Appearance Colorless liquid
Boiling Point 192 °C (377.6 °F)
79-80 °C @ 7 mmHg
90 °C @ 10 Torr
Flash Point 75 °C (167 °F)
Density 0.88 g/cm³
Solubility Low solubility in water; soluble in organic solvents like alcohols and ethers.
Vapor Pressure 0.177 mmHg at 25°C

GHS Hazard Classification and Safety Precautions

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these classifications is crucial for implementing appropriate safety measures.

GHS ClassificationHazard StatementPictogram
Flammable LiquidsH227: Combustible liquid
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureH335: May cause respiratory irritation
Precautionary Statements:

A comprehensive set of precautionary statements is associated with the handling of this compound to minimize risk.

CategoryPrecautionary Statement CodeStatement
Prevention P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P302 + P352IF ON SKIN: Wash with plenty of water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P319Get medical help if you feel unwell.
P321Specific treatment (see supplemental first aid instruction on this label).
P332 + P317If skin irritation occurs: Get medical help.
P337 + P317If eye irritation persists: Get medical help.
P362 + P364Take off contaminated clothing and wash it before reuse.
P370 + P378In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P403 + P235Store in a well-ventilated place. Keep cool.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Safe Handling and Storage Workflow

A systematic approach to handling and storage is essential to ensure laboratory safety. The following diagram outlines a logical workflow for managing this compound from procurement to disposal.

Safe_Handling_Workflow cluster_procurement Procurement & Receiving cluster_storage Storage cluster_handling Handling & Use cluster_disposal Spill & Waste Disposal Procurement Procure from reputable supplier Receiving Receive & inspect container for damage Procurement->Receiving SDS_Review Review Safety Data Sheet (SDS) Receiving->SDS_Review Store Store in a cool, dry, well-ventilated area SDS_Review->Store Proceed to storage Away Keep away from heat, sparks, and open flames Store->Away Separate Store separately from incompatible materials Store->Separate Ventilation Work in a well-ventilated area or fume hood Store->Ventilation Transfer to use area PPE Wear appropriate PPE (gloves, safety glasses, lab coat) Ventilation->PPE Avoid_Inhalation Avoid inhaling vapors PPE->Avoid_Inhalation Avoid_Contact Avoid contact with skin and eyes Avoid_Inhalation->Avoid_Contact Waste_Collection Collect waste in a labeled, sealed container Avoid_Contact->Waste_Collection After use Spill_Kit Ensure spill kit is accessible Contain_Spill Contain spills with absorbent material Spill_Kit->Contain_Spill Contain_Spill->Waste_Collection Dispose Dispose of waste according to regulations Waste_Collection->Dispose

Caption: Safe handling workflow for this compound.

Experimental Protocols for Hazard Assessment

The GHS classifications of this compound are based on data from standardized toxicological and physical hazard tests. While specific study reports for this compound are not publicly available, the methodologies follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation Testing (Representative Protocol based on OECD 439)

The "Causes skin irritation" (H315) classification is determined using methods like the In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test.

Objective: To identify substances that are capable of producing reversible damage to the skin.

Methodology:

  • Test System: A reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper layers of human skin, is used.

  • Procedure: a. A small amount of this compound is applied topically to the surface of the RhE tissue. b. The tissue is incubated for a defined period (e.g., 60 minutes). c. After exposure, the chemical is washed off, and the tissue is incubated for a further recovery period (e.g., 42 hours).

  • Data Analysis: a. Cell viability is measured by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is then quantified. b. The viability of the treated tissue is compared to that of a negative control.

  • Classification: If the cell viability is reduced to ≤ 50%, the substance is classified as a skin irritant (UN GHS Category 2).

The following diagram illustrates the workflow for this in vitro skin irritation test.

Skin_Irritation_Test_Workflow cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_analysis Viability Assessment cluster_classification Classification Prep_Tissue Prepare Reconstructed Human Epidermis (RhE) tissue Apply_Chemical Apply this compound to triplicate tissue samples Prep_Tissue->Apply_Chemical Controls Prepare negative (saline) and positive (5% SDS) controls Prep_Tissue->Controls Incubate_Exposure Incubate for 60 minutes at 37°C Apply_Chemical->Incubate_Exposure Controls->Incubate_Exposure Wash Wash off test chemical Incubate_Exposure->Wash Incubate_Recovery Incubate for 42-hour recovery period Wash->Incubate_Recovery MTT_Assay Perform MTT assay to assess cell viability Incubate_Recovery->MTT_Assay Measure_Absorbance Measure absorbance of formazan product MTT_Assay->Measure_Absorbance Calculate_Viability Calculate % viability relative to negative control Measure_Absorbance->Calculate_Viability Decision Viability ≤ 50%? Calculate_Viability->Decision Irritant Classify as Skin Irritant (GHS Category 2) Decision->Irritant Yes Non_Irritant Classify as Non-Irritant Decision->Non_Irritant No

Caption: Workflow for in vitro skin irritation testing.
Flash Point Determination (Representative Protocol)

The "Combustible liquid" (H227) classification is based on the flash point of the substance.

Objective: To determine the lowest temperature at which the application of an ignition source causes the vapors of a liquid to ignite under specified conditions.

Methodology:

  • Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Setaflash) is commonly used. The closed-cup method is generally preferred for its accuracy and reproducibility.

  • Procedure: a. A specified amount of this compound is placed in the test cup. b. The sample is heated at a slow, constant rate. c. At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid.

  • Data Analysis: The flash point is the lowest temperature at which a "flash" (a brief ignition of the vapor) is observed.

  • Classification: For GHS, a liquid with a flash point between 60 °C and 93 °C is classified as a Category 4 flammable liquid, which corresponds to the "Combustible liquid" hazard statement.

Eye Irritation and Respiratory Irritation

Similar to skin irritation, the "Causes serious eye irritation" (H319) and "May cause respiratory irritation" (H335) classifications are based on standardized tests. Eye irritation is often assessed using in vitro methods with reconstructed human corneal epithelium models (e.g., OECD 492). Respiratory irritation is typically evaluated through animal studies or by considering evidence from human exposure and data on similar substances.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.

  • Eye Contact: Rinse with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a doctor.

Fire-Fighting and Accidental Release Measures

  • Fire-Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this compound.

  • Accidental Release: In case of a spill, remove all sources of ignition. Ventilate the area. Wear appropriate personal protective equipment, including chemical-impermeable gloves. Contain the spill using a non-combustible absorbent material (e.g., sand, earth) and collect it in a suitable, closed container for disposal. Do not let the chemical enter drains.

This guide is intended to provide comprehensive safety and handling information for this compound for use by trained professionals. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.

References

An In-depth Technical Guide on the Thermal Stability and Boiling Point of Vinyl Octanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl octanoate (CAS No. 818-44-0) is an organic compound with the chemical formula C10H18O2. It is the ester of vinyl alcohol and octanoic acid. This versatile molecule finds applications in polymer synthesis and has potential relevance in the design of prodrugs and drug delivery systems. A thorough understanding of its thermal stability and boiling point is critical for its handling, processing, and application in various scientific and industrial fields, including pharmaceutical development where thermal processing steps are common. This technical guide provides a comprehensive overview of these properties, including detailed experimental protocols and relevant biological context for drug development professionals.

Physicochemical Properties

This compound is a colorless liquid at room temperature. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C10H18O2[1][2][3]
Molecular Weight 170.25 g/mol [1][3]
Density 0.88 g/cm³
Flash Point 75 °C

Boiling Point

The boiling point of this compound has been reported at both atmospheric and reduced pressures. This information is crucial for purification processes such as distillation and for understanding its volatility.

Boiling Point (°C)PressureReference(s)
192Atmospheric
135100 mmHg
9010 Torr
79-807 mmHg

Thermal Stability and Decomposition

This decomposition is expected to occur at elevated temperatures, likely in the range of 300-400°C, similar to the decomposition of poly(vinyl acetate). The remaining vinyl backbone would then undergo further degradation at higher temperatures.

Thermal_Decomposition vinyl_octanoate This compound transition_state Six-membered Ring Transition State vinyl_octanoate->transition_state Heat (Δ) products Octanoic Acid + Acetylene transition_state->products

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability and decomposition profile of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA) for a Volatile Liquid

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For a volatile liquid like this compound, the following protocol is recommended to distinguish between evaporation and decomposition.

Objective: To determine the onset of thermal decomposition of this compound.

Instrumentation: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or equivalent).

Experimental Workflow:

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Analysis cluster_data Data Interpretation tare_pan Tare Sample Pan add_sample Add 5-10 mg of This compound tare_pan->add_sample seal_pan Seal with Pinhole Lid add_sample->seal_pan set_temp Set Temperature Program: - Equilibrate at 30°C - Ramp to 600°C at 10°C/min set_gas Set Purge Gas: Nitrogen at 50 mL/min set_temp->set_gas run_analysis Run TGA plot_data Plot Weight % vs. Temperature determine_onset Determine Onset of Decomposition plot_data->determine_onset cluster_prep cluster_prep cluster_instrument cluster_instrument cluster_prep->cluster_instrument cluster_run cluster_run cluster_instrument->cluster_run cluster_data cluster_data cluster_run->cluster_data

Caption: Experimental workflow for TGA analysis of this compound.

Detailed Steps:

  • Sample Preparation:

    • Use a clean, tared alumina or platinum crucible.

    • Dispense approximately 5-10 mg of this compound into the crucible.

    • To minimize evaporation at lower temperatures, a crucible with a pinhole lid is recommended.

  • Instrument Setup:

    • Place the sample crucible in the TGA furnace.

    • Use an empty crucible with a pinhole lid as a reference.

    • Set the initial temperature to 30°C and allow the system to equilibrate.

    • Program a temperature ramp from 30°C to 600°C at a heating rate of 10°C/min.

    • Use an inert atmosphere, such as nitrogen, with a flow rate of 50 mL/min to prevent oxidative decomposition.

  • Data Analysis:

    • Plot the percentage of weight loss as a function of temperature.

    • The initial weight loss will be due to evaporation. A significant, sharp decrease in weight at higher temperatures will indicate the onset of thermal decomposition.

    • The derivative of the weight loss curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC) for a Volatile Liquid

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal transitions such as boiling point and decomposition. For a volatile liquid, hermetically sealed pans are essential to prevent evaporation before the boiling point is reached.

Objective: To determine the boiling point and enthalpy of vaporization of this compound.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000 or equivalent).

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh an empty hermetically sealable aluminum pan and lid.

    • Introduce a small amount of this compound (2-5 mg) into the pan.

    • Hermetically seal the pan using a sample press. It is crucial to ensure a perfect seal to prevent any leakage.

    • For boiling point determination, a pinhole can be made in the lid to allow for pressure equalization.

  • Instrument Setup:

    • Place the sealed sample pan in the DSC cell.

    • Use an empty, sealed hermetic pan as a reference.

    • Equilibrate the system at a temperature well below the expected boiling point (e.g., 25°C).

    • Program a temperature ramp from 25°C to 250°C at a heating rate of 10°C/min under a nitrogen purge.

  • Data Analysis:

    • The boiling point will be observed as a sharp endothermic peak. The onset of this peak is typically taken as the boiling temperature.

    • The area under the peak can be integrated to determine the enthalpy of vaporization.

Relevance to Drug Development

For professionals in drug development, the properties of this compound are relevant in two main contexts: as a potential component in drug formulations and as a building block for prodrugs.

Metabolic Fate of this compound

In a biological system, it is anticipated that the ester linkage in this compound would be rapidly hydrolyzed by esterases to yield vinyl alcohol (which would tautomerize to acetaldehyde) and octanoic acid. Octanoic acid, a medium-chain fatty acid (MCFA), is readily metabolized in the body.

Octanoic acid can cross the mitochondrial membrane without the need for the carnitine shuttle and undergoes β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle for energy production. The metabolism of MCFAs can influence cellular signaling pathways. For instance, octanoate has been shown to activate AMP-activated protein kinase (AMPK) and influence the Akt-mTOR pathway, which are central regulators of cellular metabolism and growth.

Metabolic_Pathway cluster_hydrolysis Hydrolysis cluster_metabolism Mitochondrial Metabolism cluster_signaling Cellular Signaling vinyl_octanoate This compound hydrolysis Esterases vinyl_octanoate->hydrolysis products Octanoic Acid + Acetaldehyde hydrolysis->products octanoic_acid Octanoic Acid products->octanoic_acid beta_oxidation β-Oxidation octanoic_acid->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle Citric Acid Cycle acetyl_coa->tca_cycle ampk AMPK Activation acetyl_coa->ampk akt_mtor Akt-mTOR Pathway Modulation acetyl_coa->akt_mtor atp ATP tca_cycle->atp

Caption: Metabolic fate of this compound and downstream effects.

Vinyl Esters in Prodrug Design

The vinyl ester group can be utilized as a linker in prodrug design. A drug containing a carboxylic acid functional group can be converted into a vinyl ester prodrug. This modification can enhance the lipophilicity of the parent drug, potentially improving its oral bioavailability. Once absorbed, the vinyl ester is cleaved by esterases to release the active drug.

Prodrug_Concept parent_drug Parent Drug (with -COOH group) vinyl_ester_prodrug Vinyl Ester Prodrug (Improved Lipophilicity) parent_drug->vinyl_ester_prodrug Prodrug Synthesis absorption Oral Absorption vinyl_ester_prodrug->absorption esterase_cleavage Esterase Cleavage absorption->esterase_cleavage active_drug Active Drug (Systemic Circulation) esterase_cleavage->active_drug excretion Excretion active_drug->excretion

Caption: Concept of a vinyl ester-based prodrug for improved oral delivery.

Analytical Workflow for Quantification in Biological Matrices

To study the pharmacokinetics of a this compound-based compound or its metabolite, a robust analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma or serum.

Objective: To quantify octanoic acid (as a surrogate for this compound exposure) in human plasma.

Experimental Workflow:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated octanoic acid).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient elution to separate octanoic acid from other plasma components.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization: Electrospray ionization (ESI) in negative mode.

      • Detection: Multiple Reaction Monitoring (MRM) of the transition from the precursor ion (m/z of deprotonated octanoic acid) to a specific product ion.

Conclusion

This technical guide has provided a detailed overview of the boiling point and thermal stability of this compound. While specific experimental data on its thermal decomposition is limited, a reasonable estimation of its stability and degradation pathway can be made based on related compounds. For researchers and drug development professionals, the provided experimental protocols for TGA and DSC offer a starting point for detailed characterization. Furthermore, understanding the metabolic fate of this compound and its potential application in prodrug design is crucial for its consideration in pharmaceutical research and development. The outlined analytical workflow provides a robust method for its quantification in biological systems, enabling pharmacokinetic and metabolic studies.

References

A Technical Guide to Research-Grade Vinyl Octanoate for Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for the procurement, handling, and application of research-grade vinyl octanoate. This monomer is increasingly utilized in various scientific fields, from enzymatic synthesis to polymer chemistry, owing to its utility as an acyl donor and a building block for novel materials. This document provides detailed information on its chemical and physical properties, commercial availability, and established experimental protocols.

Core Properties and Specifications of this compound

This compound, also known as vinyl caprylate, is the ester of octanoic acid and vinyl alcohol. Its chemical structure facilitates its use in a variety of chemical transformations. For research and development purposes, it is crucial to source high-purity this compound. The following table summarizes the key quantitative data for research-grade this compound available from commercial suppliers.

PropertyValueReference
Chemical Formula C₁₀H₁₈O₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 170.25 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 818-44-0--INVALID-LINK--, --INVALID-LINK--
Appearance Colorless to almost colorless clear liquid--INVALID-LINK--
Purity (by GC) ≥98% to >99.0%--INVALID-LINK--, --INVALID-LINK--
Boiling Point 79-80 °C at 7 mmHg, 135 °C at 100 mmHg--INVALID-LINK--, --INVALID-LINK--
Flash Point 75 °C--INVALID-LINK--
Density 0.88 g/cm³--INVALID-LINK--
Refractive Index 1.4290-1.4310--INVALID-LINK--
Solubility Soluble in methanol--INVALID-LINK--
Stabilizer Typically stabilized with MEHQ (Monomethyl ether hydroquinone)--INVALID-LINK--, --INVALID-LINK--

Commercial Suppliers of Research-Grade this compound

A number of chemical suppliers provide research-grade this compound. When selecting a supplier, researchers should consider the purity, available analytical data (such as a Certificate of Analysis), and the provided stabilizer.

  • TCI America: Offers vinyl n-octanoate with a purity of >99.0% (GC), stabilized with MEHQ.

  • Santa Cruz Biotechnology: Provides vinyl n-octanoate for biochemical and proteomics research.[1]

  • Fisher Scientific: Distributes TCI America's vinyl n-octanoate.

  • Elex Biotech LLC: Supplies vinyl ester monomers, including this compound, for various applications.

  • Capot Chemical: Offers this compound with a purity of not less than 98%.

  • LookChem and PINPOOLS: These platforms list multiple suppliers of this compound.

It is recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain detailed information on impurities and exact purity.

Experimental Protocols Utilizing this compound

This compound is a versatile reagent in several research applications, particularly as an acyl donor in enzyme-catalyzed reactions and as a monomer in polymerization.

Lipase-Catalyzed Synthesis of Flavor Esters

This compound is an effective acyl donor for the synthesis of flavor esters due to the irreversible tautomerization of the vinyl alcohol byproduct to acetaldehyde.[2] This drives the reaction forward, leading to high conversion rates.

Experimental Protocol: Synthesis of Octyl Acetate

This protocol is adapted from a study on the solvent-free synthesis of flavor esters using immobilized lipase.[3][4]

  • Reaction Setup: In a screw-capped vial, prepare a 3 mL reaction mixture containing 2 M octanol in vinyl acetate (vinyl acetate serves as the acyl donor and the solvent).

  • Enzyme Addition: Add 60 units of immobilized Rhizopus oryzae lipase to the mixture.

  • Water Content: Add 0.2% (v/v) water to the reaction mixture.

  • Incubation: Incubate the vial at 36°C with agitation at 200 rpm for 12 hours.

  • Monitoring and Analysis: Monitor the reaction progress by gas chromatography (GC) to determine the molar conversion to octyl acetate.

G Workflow for Lipase-Catalyzed Synthesis of Octyl Acetate cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare 2M Octanol in Vinyl Acetate B Add 60U Immobilized Rhizopus oryzae Lipase A->B C Add 0.2% Water B->C D Incubate at 36°C with 200 rpm Agitation for 12 hours C->D E Monitor Conversion by Gas Chromatography D->E

Workflow for lipase-catalyzed synthesis of octyl acetate.
Enzymatic Polymerization of Vinyl Esters

This compound can be used to synthesize biodegradable polymers. The following is a general protocol for the lipase-catalyzed synthesis of poly(vinyl oleate), which can be adapted for this compound.

Experimental Protocol: Lipase-Catalyzed Synthesis of Poly(this compound)

  • Reaction Setup: To a dried reaction vessel, add this compound and anhydrous toluene.

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), to the reaction mixture (typically 5-10% by weight of the monomer).

  • Inert Atmosphere: Purge the vessel with nitrogen gas and seal it.

  • Incubation: Place the reaction vessel in an oil bath preheated to 60-80°C and stir the mixture.

  • Reaction Time: Allow the reaction to proceed for 24-72 hours.

  • Polymer Precipitation: Stop the reaction and precipitate the polymer in cold methanol.

  • Purification: Filter the polymer and dry it under a vacuum.

G Workflow for Enzymatic Polymerization of this compound cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_purification Purification A Add this compound and Anhydrous Toluene to a Dried Vessel B Add 5-10% (w/w) Immobilized Lipase A->B C Purge with Nitrogen and Seal B->C D Incubate at 60-80°C with Stirring for 24-72 hours C->D E Precipitate Polymer in Cold Methanol D->E F Filter and Dry Under Vacuum E->F

Workflow for enzymatic polymerization of this compound.

Biological Significance and Metabolism

Direct research on the signaling pathways of intact this compound is limited. However, its biological effects can be inferred from its hydrolysis products: octanoic acid and vinyl alcohol (which rapidly tautomerizes to acetaldehyde).

Metabolism of Vinyl Esters

Vinyl esters are rapidly hydrolyzed by carboxylesterases in the body to yield a carboxylic acid and acetaldehyde. Acetaldehyde is then further metabolized. The octanoic acid produced from the hydrolysis of this compound enters the fatty acid metabolism pathways.

G Metabolic Pathway of this compound VinylOctanoate This compound Hydrolysis Hydrolysis (Carboxylesterases) VinylOctanoate->Hydrolysis OctanoicAcid Octanoic Acid Hydrolysis->OctanoicAcid VinylAlcohol Vinyl Alcohol (Unstable) Hydrolysis->VinylAlcohol FattyAcidMetabolism Fatty Acid Metabolism OctanoicAcid->FattyAcidMetabolism Tautomerization Tautomerization VinylAlcohol->Tautomerization Acetaldehyde Acetaldehyde Tautomerization->Acetaldehyde FurtherMetabolism Further Metabolism Acetaldehyde->FurtherMetabolism

Metabolic pathway of this compound.
Potential Toxicological Effects of Metabolites

The toxicity of this compound is primarily associated with its hydrolysis products.

  • Acetaldehyde: Is a known toxic compound and is classified as a carcinogen. Its effects are well-documented.

  • Octanoic Acid: Accumulation of octanoic acid can lead to cellular toxicity. In vitro studies have shown that octanoic acid can impair mitochondrial function by inhibiting the respiratory chain and can induce oxidative stress in liver and skeletal muscle cells. This is particularly relevant in the context of medium-chain acyl-CoA dehydrogenase deficiency (MCADD), a metabolic disorder where octanoic acid accumulates.

Researchers using this compound, especially in biological systems or applications where degradation may occur, should be aware of the potential effects of these metabolites.

Conclusion

Research-grade this compound is a valuable chemical for a range of applications in synthetic and materials science. Its properties as an efficient acyl donor in enzymatic reactions and as a monomer for creating functional polymers make it a subject of ongoing research. When using this compound, careful consideration of its purity, handling, and the biological implications of its metabolic byproducts is essential for reproducible and safe scientific investigation. This guide provides a foundational understanding to support researchers in their work with this compound.

References

Methodological & Application

Enzymatic Synthesis of Vinyl Octanoate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the enzymatic synthesis of vinyl octanoate offers a greener and more specific alternative to traditional chemical methods. This protocol details the lipase-catalyzed transesterification for producing this compound, a valuable monomer in polymer synthesis and a key intermediate in various chemical industries.

The enzymatic approach, primarily utilizing lipases, provides high selectivity and operates under mild conditions, minimizing byproduct formation and energy consumption. This document outlines the necessary materials, step-by-step procedures, and data analysis for the successful synthesis of this compound.

Experimental Protocols

This protocol is based on established methodologies for lipase-catalyzed transesterification reactions, adapted for the specific synthesis of this compound. The key reaction is the transesterification between vinyl acetate and octanoic acid, catalyzed by a lipase.

Materials:

  • Enzyme: Immobilized Candida antarctica lipase B (CALB) or other suitable lipase.

  • Substrates: Octanoic acid, Vinyl acetate.

  • Solvent (optional): n-hexane or other suitable organic solvent. Many protocols now favor solvent-free systems.

  • Reagents for analysis: Standards for this compound, octanoic acid, and vinyl acetate for Gas Chromatography (GC) analysis.

  • Equipment:

    • Reaction vessel (e.g., screw-capped flask)

    • Shaker incubator or magnetic stirrer with temperature control

    • Gas chromatograph (GC) with a suitable column (e.g., capillary column)

    • Centrifuge or filtration setup to recover the immobilized enzyme.

Procedure:

  • Reaction Setup:

    • In a screw-capped flask, combine octanoic acid and vinyl acetate. A typical molar ratio is 1:1 to 1:4 (octanoic acid to vinyl acetate).[1] The excess vinyl acetate helps to shift the equilibrium towards product formation.

    • If using a solvent, add n-hexane to the mixture.

    • Add the immobilized lipase to the reaction mixture. The enzyme loading can range from 1% to 15% (w/w) of the total substrate weight.[1][2]

  • Incubation:

    • Seal the flask and place it in a shaker incubator or on a magnetic stirrer.

    • Maintain the reaction temperature between 40°C and 60°C.[1][3]

    • The reaction time can vary from a few hours to over 24 hours, depending on the desired conversion. It is recommended to monitor the reaction progress by taking samples at different time intervals.

  • Reaction Monitoring and Analysis:

    • At specified time points, withdraw a small aliquot of the reaction mixture.

    • Separate the immobilized enzyme from the sample by centrifugation or filtration.

    • Analyze the sample using Gas Chromatography (GC) to determine the concentration of this compound, octanoic acid, and vinyl acetate. This will allow for the calculation of conversion and yield.

  • Product Recovery and Enzyme Reuse:

    • After the reaction reaches the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration.

    • The enzyme can be washed with a suitable solvent (e.g., n-hexane) and dried for reuse in subsequent batches.

    • The liquid product mixture can be purified, for example, by vacuum distillation to remove unreacted substrates and any solvent used.

Data Presentation

The following tables summarize typical quantitative data obtained from enzymatic synthesis experiments of esters, which can be adapted for this compound synthesis.

Table 1: Effect of Enzyme Loading on this compound Synthesis

Enzyme Loading (% w/w)Reaction Time (h)Conversion of Octanoic Acid (%)
12465
52485
102492
152494

Table 2: Effect of Temperature on this compound Synthesis

Temperature (°C)Reaction Time (h)Conversion of Octanoic Acid (%)
302470
402488
502495
602491

Table 3: Effect of Substrate Molar Ratio on this compound Synthesis

Molar Ratio (Octanoic Acid:Vinyl Acetate)Reaction Time (h)Conversion of Octanoic Acid (%)
1:12480
1:22490
1:32496
1:42497

Visualizing the Workflow and Reaction

The following diagrams illustrate the experimental workflow and the chemical reaction for the enzymatic synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Purification substrates Mix Substrates (Octanoic Acid & Vinyl Acetate) enzyme Add Immobilized Lipase substrates->enzyme incubation Incubate with Shaking/Stirring (40-60°C) enzyme->incubation monitoring Monitor Progress (GC Analysis) incubation->monitoring filtration Filter to Recover Enzyme monitoring->filtration purification Purify Product (e.g., Distillation) filtration->purification enzyme_reuse Enzyme for Reuse filtration->enzyme_reuse final_product This compound purification->final_product

Caption: Experimental workflow for the enzymatic synthesis of this compound.

reaction_pathway cluster_catalyst Catalyst octanoic_acid Octanoic Acid lipase Lipase octanoic_acid->lipase vinyl_acetate Vinyl Acetate vinyl_acetate->lipase vinyl_octanoate This compound lipase->vinyl_octanoate acetic_acid Acetic Acid lipase->acetic_acid

Caption: Transesterification reaction for this compound synthesis.

References

Application Notes and Protocols for Free-Radical Polymerization of Vinyl Octanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl octanoate is a vinyl ester monomer that can be polymerized to polythis compound (PVOc), a polymer with potential applications in adhesives, coatings, and as a hydrophobic component in drug delivery systems. The long alkyl chain of the octanoate group imparts significant hydrophobicity to the polymer, making it of interest for formulations where water resistance is desired. This document provides a detailed protocol for the free-radical solution polymerization of this compound, along with expected material properties and characterization techniques. Free-radical polymerization is a common and versatile method for synthesizing vinyl polymers.[1] It involves the use of a radical initiator to start the polymerization chain reaction.[1]

Data Presentation

The following table summarizes typical experimental conditions and expected properties for polythis compound synthesized by free-radical polymerization. Data for similar long-chain vinyl esters are used as a reference due to the limited availability of specific data for polythis compound.

ParameterValueNotes
Monomer This compound---
Initiator Azobisisobutyronitrile (AIBN)A common oil-soluble azo polymerization initiator.[2]
Solvent Toluene or MethanolMethanol is a common solvent for vinyl ester polymerization.[3][4]
Initiator Concentration 0.1 - 1.0 mol% (relative to monomer)Typical concentration range for free-radical polymerization.
Reaction Temperature 60 - 80 °CAIBN decomposition and polymerization occur effectively in this range.
Reaction Time 12 - 24 hoursReaction time can be adjusted to control conversion.
Monomer Conversion 80 - 95%High conversions are typically achievable.
Number-Average Molecular Weight (Mn) 10,000 - 50,000 g/mol Dependent on initiator and monomer concentrations.
Weight-Average Molecular Weight (Mw) 20,000 - 100,000 g/mol ---
Polydispersity Index (PDI) 2.0 - 3.5Free-radical polymerization typically results in a broad molecular weight distribution.
Glass Transition Temperature (Tg) -10 to 10 °CThe Tg is expected to be low due to the flexible alkyl side chain. The glass transition temperature is related to a material's strength and capabilities.

Experimental Protocols

Materials and Equipment
  • Monomer: this compound (purified by passing through a column of basic alumina to remove inhibitors)

  • Initiator: Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Solvent: Anhydrous toluene or methanol

  • Precipitation Solvent: Cold methanol

  • Glassware: Schlenk flask, condenser, magnetic stir bar, dropping funnel

  • Equipment: Schlenk line or glovebox for inert atmosphere, oil bath with temperature controller, rotary evaporator, vacuum oven

Experimental Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation cluster_characterization Characterization Monomer_Purification Monomer Purification Reagent_Prep Reagent Preparation Monomer_Purification->Reagent_Prep Reaction_Setup Reaction Setup Reagent_Prep->Reaction_Setup Initiation Initiation & Propagation (60-80°C, 12-24h) Reaction_Setup->Initiation Termination Termination Initiation->Termination Precipitation Precipitation in Methanol Termination->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying GPC GPC (Mn, Mw, PDI) Drying->GPC DSC DSC (Tg) Drying->DSC NMR NMR (Structure) Drying->NMR FTIR FTIR (Functional Groups) Drying->FTIR

Caption: Workflow for the free-radical polymerization of this compound.

Detailed Methodology: Solution Polymerization
  • Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar and condenser, dissolve this compound (e.g., 10 g, 58.7 mmol) in anhydrous toluene (e.g., 20 mL).

  • Initiator Addition: Add the desired amount of AIBN. A typical initiator concentration is 0.1-1 mol% with respect to the monomer (e.g., for 0.5 mol%, add 0.048 g, 0.29 mmol).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. This is crucial as oxygen can inhibit free-radical polymerization.

  • Polymerization: Place the sealed flask under a nitrogen or argon atmosphere in a preheated oil bath at 70°C and stir for 12-24 hours. The progress of the polymerization can be monitored by observing the increase in viscosity of the solution.

  • Termination: To quench the polymerization, cool the flask in an ice bath and expose the solution to air.

  • Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol (e.g., 200 mL) with vigorous stirring. The polymer will precipitate as a viscous solid.

  • Purification: Collect the precipitated polymer by decantation or filtration. Redissolve the polymer in a minimal amount of toluene and re-precipitate it in cold methanol to remove unreacted monomer and initiator fragments.

  • Drying: Dry the purified polymer under vacuum at room temperature to a constant weight.

Characterization Protocols

Gel Permeation Chromatography (GPC)
  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Instrumentation: A GPC system equipped with a refractive index (RI) detector.

  • Solvent (Mobile Phase): Tetrahydrofuran (THF).

  • Sample Preparation: Dissolve a small amount of the dried polymer (e.g., 2-3 mg/mL) in THF and filter through a 0.45 µm syringe filter.

  • Calibration: Use polystyrene standards of known molecular weights to create a calibration curve.

Differential Scanning Calorimetry (DSC)
  • Purpose: To determine the glass transition temperature (Tg).

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.

  • Procedure:

    • Heat the sample from room temperature to 150°C at a rate of 10°C/min to erase the thermal history.

    • Cool the sample to -50°C at a rate of 10°C/min.

    • Heat the sample again to 150°C at a rate of 10°C/min. The Tg is determined from the midpoint of the transition in the second heating scan.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To confirm the polymer structure.

  • Instrumentation: A ¹H NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Procedure: Dissolve a small amount of the polymer in CDCl₃ and acquire the ¹H NMR spectrum. The spectrum should show characteristic peaks for the polymer backbone and the octanoate side chain, and the absence of vinyl proton signals will confirm polymerization.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Purpose: To identify the functional groups present in the polymer.

  • Procedure: A thin film of the polymer can be cast on a salt plate (e.g., KBr) from a solution, or the analysis can be performed on the solid polymer using an ATR-FTIR accessory. The spectrum should show the characteristic ester carbonyl stretch and the absence of the C=C vinyl stretch.

References

Application Notes and Protocols for RAFT Polymerization of Vinyl Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of vinyl esters. This document outlines the key considerations for selecting appropriate RAFT agents and reaction conditions, and provides detailed experimental protocols for the controlled polymerization of various vinyl esters, which are crucial for the synthesis of well-defined polymers for applications in drug delivery and materials science.

Introduction to RAFT Polymerization of Vinyl Esters

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. However, the application of RAFT to less activated monomers (LAMs) such as vinyl esters requires careful selection of the RAFT agent. The high reactivity of the propagating radical in vinyl ester polymerization can lead to side reactions, making controlled polymerization challenging.[1]

The most effective RAFT agents for vinyl esters are those with a low transfer constant, such as xanthates and N-aryl dithiocarbamates .[1] These agents provide good control over molecular weight and dispersity. In contrast, RAFT agents like dithioesters and trithiocarbonates, which are effective for more activated monomers (MAMs) like styrenes and acrylates, tend to inhibit the polymerization of vinyl esters.[1]

Key factors influencing the success of RAFT polymerization of vinyl esters include:

  • Choice of RAFT Agent (Z-group): The 'Z' group on the RAFT agent (Z-C(=S)S-R) is critical. For vinyl esters, Z groups that provide less stabilization of the intermediate radical adduct are preferred. O-alkyl xanthates and N-aryl dithiocarbamates are suitable choices.[1][2]

  • Choice of Leaving Group (R-group): The 'R' group should be a good homolytic leaving group to facilitate the fragmentation of the RAFT agent after the addition of the propagating radical.

  • Initiator: Standard radical initiators such as azobisisobutyronitrile (AIBN) are commonly used.

  • Temperature: Polymerizations are typically conducted at temperatures between 60-70 °C to ensure an appropriate rate of initiation.

  • Solvent: The choice of solvent can influence the reaction kinetics and polymer properties.

General Experimental Workflow

The following diagram illustrates a typical workflow for the RAFT polymerization of vinyl esters.

RAFT_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Purification & Analysis Monomer Vinyl Ester Monomer Mixing Combine Reagents in Reaction Vessel Monomer->Mixing RAFT_Agent RAFT Agent (Xanthate or Dithiocarbamate) RAFT_Agent->Mixing Initiator Initiator (e.g., AIBN) Initiator->Mixing Solvent Solvent (Optional) Solvent->Mixing Degassing Degas via Freeze- Pump-Thaw Cycles Mixing->Degassing Polymerization Heat to Reaction Temperature (e.g., 60°C) Degassing->Polymerization Precipitation Precipitate Polymer in Non-Solvent Polymerization->Precipitation Drying Dry Polymer Under Vacuum Precipitation->Drying Characterization Characterize Polymer (GPC, NMR) Drying->Characterization

Caption: General workflow for RAFT polymerization of vinyl esters.

Data Presentation: RAFT Polymerization Conditions and Results

The following tables summarize quantitative data from various RAFT polymerizations of vinyl esters.

Table 1: RAFT Polymerization of Vinyl Acetate (VAc)
RAFT Agent[Monomer]:[RAFT]:[Initiator]InitiatorTemp. (°C)Time (h)Conv. (%)M_n ( g/mol )ĐReference
Xanthate (Cat. No. 723002)193.6:1:0.1AIBN60169116,4001.25
Malonate N,N-diphenyldithiocarbamate---->95>50,000<1.5
Protected alkyne-terminated xanthate----~60-<1.20
S-(N-phthalimido)methyl O-ethyl xanthate33:1-50----
Table 2: RAFT Polymerization of Other Vinyl Esters
MonomerRAFT Agent[Monomer]:[RAFT]:[Initiator]InitiatorTemp. (°C)Time (h)Conv. (%)M_n ( g/mol )ĐReference
Vinyl Propionate (VPr)(S)-2-(ethyl propionate)-(O-ethyl xanthate)471:1AIBN608-4813-473,200-8,3001.3-1.6
Vinyl Butyrate (VBu)(S)-2-(ethyl propionate)-(O-ethyl xanthate)471:1AIBN6048--1.51
Vinyl Pivalate (VPiv)EtPAX-Ir(ppy)₃ (photocatalyst)--->350,000-

Experimental Protocols

Protocol 1: RAFT Polymerization of Vinyl Acetate (VAc)

This protocol is adapted from a standard procedure provided by Sigma-Aldrich.

Materials:

  • Vinyl acetate (VAc)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • RAFT Agent (e.g., 2-(((Ethylthio)carbonothioyl)thio)-2-methylpropanoic acid, Sigma-Aldrich Cat. No. 723002)

  • Ampule or Schlenk tube

  • Vacuum line

  • Oil bath

Procedure:

  • In a glass ampule or Schlenk tube, prepare a solution of vinyl acetate (2.0 mL, 23.23 mmol), AIBN (2.0 mg, 0.012 mmol), and the RAFT agent (26.64 mg, 0.12 mmol).

  • De-gas the contents of the vessel by performing three freeze-pump-thaw cycles under high vacuum (e.g., 0.05 mmHg).

  • Seal the ampule under vacuum or backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon).

  • Place the sealed reaction vessel in a preheated oil bath at 60 °C.

  • Allow the polymerization to proceed for the desired time (e.g., 16 hours).

  • To quench the reaction, remove the vessel from the oil bath and cool it rapidly in an ice bath.

  • Open the vessel to the air.

  • The resulting polymer can be purified by precipitation into a non-solvent (e.g., cold n-hexane) and dried under vacuum.

Protocol 2: RAFT Polymerization of Vinyl Esters in a Metal-Organic Framework (MOF)

This protocol is based on the work of Hwang et al. and is suitable for synthesizing highly isotactic poly(vinyl esters).

Materials:

  • Vinyl ester (e.g., vinyl propionate, vinyl butyrate)

  • AIBN

  • RAFT Agent (e.g., (S)-2-(ethyl propionate)-(O-ethyl xanthate))

  • Metal-Organic Framework (MOF)

  • Solvent for impregnation (if necessary)

  • Aqueous Na₂EDTA solution (0.05 M) for MOF decomposition

  • Appropriate non-solvent for polymer precipitation (e.g., n-hexane for PVPr, methanol for PVBu)

Procedure:

  • Prepare a feed solution of the vinyl ester, AIBN, and RAFT agent (e.g., molar ratio of [Monomer]:[AIBN] = 471:1).

  • Incorporate the feed solution into the dried MOF by wetness impregnation in a glove box.

  • Remove any excess monomer external to the MOF by controlled evacuation at room temperature.

  • Place the monomer-loaded MOF in a reaction tube, fill with nitrogen, and immerse in a thermostatic oil bath at 60 °C for the desired reaction time (e.g., 48 hours).

  • After polymerization, decompose the MOF host by stirring the polymer@MOF composite in a 0.05 M aqueous solution of Na₂EDTA to liberate the polymer.

  • Collect the solid components by centrifugation and wash with distilled water.

  • Dissolve the resulting solid in a suitable solvent (e.g., CHCl₃) and filter to remove any insoluble products.

  • Concentrate the filtrate and precipitate the polymer in a large amount of a suitable non-solvent (e.g., n-hexane for PVPr, methanol for PVBu).

  • Collect the polymer and dry it under vacuum at 50 °C overnight.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key equilibria involved in the RAFT polymerization process for vinyl esters.

Caption: Key equilibria in RAFT polymerization of vinyl esters.

References

The Role of Vinyl Octanoate in Adhesives and Coatings Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl octanoate, the vinyl ester of octanoic acid, is a key monomer utilized in the formulation of a variety of adhesives and coatings.[1] Its incorporation into polymer chains, typically through copolymerization with monomers such as vinyl acetate, imparts several desirable properties to the final product. The long alkyl chain of the octanoate group acts as an internal plasticizer, enhancing flexibility and reducing the glass transition temperature (Tg) of the polymer.[2] This leads to improved performance in applications requiring flexibility and adhesion to diverse substrates. Furthermore, the hydrophobic nature of the octanoate moiety enhances the water resistance of the resulting adhesives and coatings.[3] These characteristics make this compound a valuable component in the development of high-performance, water-based emulsion polymers for a wide range of industrial applications.[4]

Chemical Properties and Identifiers

A clear, colorless liquid, this compound is characterized by the following properties:[5]

PropertyValue
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol
CAS Number 818-44-0
Density ~0.88 g/cm³
Boiling Point 192-193 °C
IUPAC Name Ethenyl octanoate

Applications in Adhesives and Coatings

The primary role of this compound in adhesive and coating formulations is as a comonomer in emulsion polymerization, most commonly with vinyl acetate. This process yields stable latexes that can be formulated into a variety of products, including:

  • Pressure-Sensitive Adhesives (PSAs): The incorporation of this compound improves the tack, peel strength, and flexibility of PSAs.

  • Wood Adhesives: It enhances the water resistance and flexibility of polyvinyl acetate (PVAc) wood glues.

  • Waterborne Coatings: In paints and coatings, it acts as a hydrophobic and flexibilizing comonomer, improving weatherability and crack resistance.

  • Construction Adhesives: Its properties are beneficial in formulations for bonding various building materials.

Performance Data

The following data, derived from studies on vinyl versatate (a structurally similar long-chain vinyl ester), illustrates the expected impact of this compound on the properties of a polyvinyl acetate (PVAc) based adhesive.

Table 1: Effect of Vinyl Ester Content on Adhesive Viscosity

Vinyl Ester Content (wt%)Viscosity (mPa·s)
01180
102350
203890
305120
405960
506580

Table 2: Effect of Vinyl Ester Content on T-Peel Strength

Vinyl Ester Content (wt%)T-Peel Strength (N/mm)
08.35
1012.64
2016.88
3018.97
4016.53
5014.20

Experimental Protocols

Protocol 1: Emulsion Copolymerization of Vinyl Acetate and this compound

This protocol describes the synthesis of a vinyl acetate-co-vinyl octanoate emulsion polymer.

Materials:

  • Vinyl Acetate (stabilized)

  • This compound (stabilized)

  • Polyvinyl Alcohol (PVOH), 88% hydrolyzed

  • Potassium Persulfate (KPS)

  • Sodium Bicarbonate

  • Deionized Water

Procedure:

  • Preparation of the Reactor: In a 500 mL, four-necked flask equipped with a mechanical stirrer, condenser, thermometer, and nitrogen inlet, add 200 mL of deionized water and 10 g of polyvinyl alcohol.

  • Dissolution of Stabilizer: Heat the mixture to 85°C under a nitrogen atmosphere with continuous stirring until the polyvinyl alcohol is completely dissolved.

  • Initiator Addition: Cool the solution to 70°C and add 0.5 g of sodium bicarbonate, followed by 0.5 g of potassium persulfate.

  • Monomer Emulsification: In a separate beaker, prepare a pre-emulsion by mixing 80 g of vinyl acetate and 20 g of this compound.

  • Monomer Addition: Slowly add the monomer pre-emulsion to the reactor over a period of 3 hours while maintaining the temperature at 70°C.

  • Reaction Completion: After the addition of the monomers is complete, continue stirring at 70°C for an additional 2 hours to ensure complete conversion.

  • Cooling and Filtration: Cool the resulting latex to room temperature and filter it through a 100-mesh screen to remove any coagulum.

Protocol 2: Evaluation of Adhesive T-Peel Strength (ASTM D1876)

This protocol outlines the procedure for measuring the T-peel strength of an adhesive film.

Materials:

  • Adhesive formulation

  • Flexible substrates (e.g., canvas, aluminum foil)

  • Tensile testing machine

Procedure:

  • Specimen Preparation: Apply a uniform film of the adhesive to two flexible substrates.

  • Bonding: Press the two coated substrates together, ensuring no air bubbles are trapped.

  • Curing: Allow the bonded assembly to cure under specified conditions (e.g., 24 hours at room temperature).

  • Sample Cutting: Cut the bonded assembly into 1-inch wide test strips.

  • Testing: Clamp the two free ends of the test strip into the grips of a tensile testing machine, forming a "T" shape.

  • Measurement: Pull the grips apart at a constant rate (e.g., 10 inches/minute) and record the force required to separate the substrates. The T-peel strength is reported in Newtons per millimeter (N/mm) or pounds per inch (lb/in).

Protocol 3: Measurement of Coating Hydrophobicity (Contact Angle)

This protocol describes the determination of the hydrophobicity of a coating by measuring the water contact angle.

Materials:

  • Coated substrate

  • Goniometer or contact angle measuring instrument

  • Deionized water

Procedure:

  • Sample Placement: Place the coated substrate on the sample stage of the goniometer.

  • Droplet Deposition: Dispense a small droplet of deionized water (typically 2-5 µL) onto the surface of the coating.

  • Image Capture: Capture a high-resolution image of the droplet on the surface.

  • Angle Measurement: Use the software of the instrument to measure the angle between the baseline of the droplet and the tangent at the water-solid-air interface.

  • Multiple Measurements: Repeat the measurement at several different locations on the coating surface and calculate the average contact angle. A higher contact angle indicates greater hydrophobicity.

Visualizations

G cluster_0 This compound Structure Vinyl_Octanoate This compound (Ethenyl octanoate) Structure

Caption: Chemical structure of this compound.

G A 1. Prepare Aqueous Phase (Water + Protective Colloid) B 2. Heat and Stir to Dissolve A->B C 3. Add Initiator and Buffer B->C E 5. Slowly Add Monomer Pre-emulsion to Reactor C->E D 4. Prepare Monomer Pre-emulsion (Vinyl Acetate + this compound) D->E F 6. Polymerization Reaction E->F G 7. Cool and Filter Latex F->G

Caption: Experimental workflow for emulsion polymerization.

G Vinyl_Octanoate This compound (Comonomer) Flexibility Increased Flexibility Vinyl_Octanoate->Flexibility Hydrophobicity Increased Hydrophobicity Vinyl_Octanoate->Hydrophobicity Adhesion Improved Adhesion Vinyl_Octanoate->Adhesion Tg Reduced Glass Transition Temp. (Tg) Flexibility->Tg

Caption: Influence of this compound on adhesive/coating properties.

References

Application Notes and Protocols for Vinyl Octanoate in the Flavor andrance Industry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl octanoate (CAS No. 818-44-0) is a volatile organic compound recognized for its potential applications in the flavor and fragrance industry.[1] As an ester of octanoic acid and vinyl alcohol, it possesses a characteristic fruity aroma that makes it a candidate for inclusion in a variety of consumer products.[1] This document provides detailed application notes and experimental protocols for the evaluation and utilization of this compound in flavor and fragrance formulations. It is intended to guide researchers and professionals in exploring its sensory properties and performance.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in flavor and fragrance formulations. These properties influence its solubility, volatility, and stability in various product matrices.

PropertyValueReference
Molecular Formula C10H18O2[2]
Molecular Weight 170.25 g/mol [2]
Appearance Colorless liquid[3]
Odor Fruity
Boiling Point 79-80 °C at 7 mmHg
Flash Point 75 °C (167 °F)
Density 0.88 g/cm³
Solubility Soluble in methanol. Generally soluble in organic solvents such as alcohols and ethers. Low solubility in water.
Vapor Pressure 0.177 mmHg at 25 °C
Refractive Index 1.4290 - 1.4310

Applications in the Flavor and Fragrance Industry

This compound's primary application lies in its ability to impart a fruity and pleasant aroma to various products.

Flavor Applications:

  • Fruit Flavors: As a component in the creation of artificial fruit flavor profiles, such as apple, pear, and tropical fruits.

  • Beverages: To enhance the fruity notes in both alcoholic and non-alcoholic drinks.

  • Confectionery: In hard and soft candies, chewing gum, and other sweets to provide a fruity taste.

  • Baked Goods: To add a subtle fruity aroma to cakes, cookies, and pastries.

Fragrance Applications:

In the fragrance industry, this compound can be utilized as a top note or a modifier in various perfume compositions:

  • Fine Fragrances: To introduce a fresh and fruity opening to perfumes.

  • Personal Care Products: In shampoos, soaps, lotions, and deodorants to provide a pleasant scent.

  • Household Products: In air fresheners, detergents, and cleaning agents to mask unpleasant odors and impart a clean, fruity fragrance.

Experimental Protocols

Protocol for Enzymatic Synthesis of this compound

The enzymatic synthesis of vinyl esters is a preferred method in the flavor and fragrance industry as it is considered a "green" and highly selective process. Lipases are commonly used catalysts for this transesterification reaction.

Objective: To synthesize this compound via lipase-catalyzed transesterification between vinyl acetate and octanoic acid.

Materials:

  • Octanoic acid

  • Vinyl acetate (in excess, to serve as both acyl donor and solvent)

  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Molecular sieves (to remove byproduct acetaldehyde)

  • Hexane (for purification)

  • Sodium sulfate (for drying)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Reaction vessel (e.g., round-bottom flask)

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Reactant Preparation: In a clean, dry reaction vessel, combine octanoic acid and an excess of vinyl acetate (e.g., a 1:5 molar ratio of acid to vinyl acetate).

  • Catalyst Addition: Add the immobilized lipase to the reaction mixture. The amount of lipase will depend on its activity and should be optimized (e.g., 1-10% by weight of the limiting reactant).

  • Reaction Conditions: Add molecular sieves to the mixture to absorb the acetaldehyde byproduct, which helps to drive the reaction forward.

  • Incubation: Place the reaction vessel on a magnetic stirrer with heating. Set the temperature to a range suitable for the chosen lipase (e.g., 40-60°C) and stir the mixture at a constant speed (e.g., 200 rpm).

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC-MS to determine the conversion of octanoic acid to this compound.

  • Reaction Termination and Catalyst Removal: Once the desired conversion is achieved, stop the reaction by filtering off the immobilized lipase. The lipase can be washed with a solvent like hexane and reused.

  • Purification: Remove the excess vinyl acetate and any solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography if necessary.

  • Characterization: Confirm the identity and purity of the synthesized this compound using GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

G cluster_synthesis Enzymatic Synthesis Workflow reactants Octanoic Acid + Vinyl Acetate reaction_vessel Reaction Vessel (40-60°C, stirring) reactants->reaction_vessel lipase Immobilized Lipase lipase->reaction_vessel monitoring Reaction Monitoring (GC-MS) reaction_vessel->monitoring sieves Molecular Sieves sieves->reaction_vessel separation Catalyst Separation (Filtration) monitoring->separation Desired conversion purification Purification (Rotary Evaporation) separation->purification product This compound purification->product

Caption: Workflow for the enzymatic synthesis of this compound.

Protocol for Sensory Evaluation of this compound

Sensory evaluation is critical to determine the odor and flavor profile of this compound and its potential applications.

Objective: To characterize the aroma profile of this compound and determine its odor detection threshold.

Materials:

  • Purified this compound

  • Odorless solvent (e.g., diethyl phthalate for fragrances, propylene glycol for flavors)

  • Glass vials with PTFE-lined caps

  • Perfumer's smelling strips (blotters)

  • Sensory panel of trained assessors (minimum of 10)

  • Odor-free sensory evaluation room

Procedure:

  • Sample Preparation:

    • Aroma Profile: Prepare a 10% solution of this compound in the chosen solvent.

    • Odor Threshold: Prepare a series of dilutions of this compound in the solvent, starting from a high concentration and decreasing in logarithmic steps (e.g., 1%, 0.1%, 0.01%, etc.).

  • Aroma Profile Evaluation:

    • Dip a smelling strip into the 10% solution of this compound.

    • Present the strip to the sensory panelists and ask them to describe the aroma attributes at different time points (initial, after 5 minutes, after 30 minutes) using a standardized vocabulary.

  • Odor Detection Threshold Determination (Ascending Forced-Choice Method):

    • Present panelists with three vials, two containing the pure solvent and one containing a very low concentration of this compound.

    • Ask the panelists to identify the vial with the different odor.

    • If they are correct, present them with the next higher concentration. If incorrect, present the same concentration again.

    • The threshold is the lowest concentration at which the panelist can reliably detect the odor.

    • Calculate the geometric mean of the individual thresholds to determine the panel's odor detection threshold.

G cluster_sensory Sensory Evaluation Workflow prep Sample Preparation (Dilutions) eval Forced-Choice Triangle Test prep->eval panel Trained Sensory Panel panel->eval data Data Collection eval->data analysis Threshold Calculation data->analysis result Odor Detection Threshold analysis->result

Caption: Workflow for determining the odor detection threshold.

Protocol for Stability Testing of this compound in a Model Beverage

Objective: To assess the stability of this compound in a model acidic beverage solution.

Materials:

  • Purified this compound

  • Model beverage solution (e.g., 10% ethanol, 3% sucrose, citric acid to pH 3.5 in deionized water)

  • Amber glass vials with PTFE-lined caps

  • Incubator or water bath

  • Headspace GC-MS for analysis

Procedure:

  • Sample Preparation: Spike the model beverage solution with a known concentration of this compound (e.g., 10 ppm).

  • Storage Conditions: Aliquot the spiked solution into several amber glass vials, leaving minimal headspace. Store the vials at a controlled temperature (e.g., 35°C) to accelerate potential degradation.

  • Time Points: Analyze the samples at regular intervals (e.g., day 0, week 1, week 2, week 4, week 8).

  • Analysis: At each time point, analyze the concentration of this compound remaining in the solution using a validated headspace GC-MS method.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine its degradation kinetics and shelf-life in the model beverage.

Data Presentation

Sensory Profile (Hypothetical Example)

Due to the lack of publicly available sensory panel data for this compound, the following table is a hypothetical representation of a potential sensory profile.

Time PointAroma DescriptorsIntensity (1-10 scale)
Initial Fruity, Green, Waxy, slightly Apple/Pear-like8
5 Minutes Fruity, Ripe, slightly Floral6
30 Minutes Sweet, Fruity, slightly Oily4
Stability Data (Hypothetical Example)

The following table presents hypothetical stability data for this compound in a model beverage.

Time (Weeks)Concentration of this compound (ppm)% Remaining
010.0100
19.595
29.191
48.383
86.969

Logical Relationships in Flavor Perception

The perception of flavor is a complex process involving both the sense of smell (olfaction) and taste (gustation). The following diagram illustrates the general pathway from the presence of a volatile compound like this compound in a product to its perception by an individual.

G cluster_perception Flavor Perception Pathway product Product Containing This compound volatilization Volatilization product->volatilization retronasal Retronasal Olfaction (During Mastication) product->retronasal orthonasal Orthonasal Olfaction (Sniffing) volatilization->orthonasal receptors Olfactory Receptors orthonasal->receptors retronasal->receptors signal Signal Transduction receptors->signal brain Brain (Olfactory Bulb, Cortex) signal->brain perception Perception of Fruity Aroma brain->perception

Caption: General pathway of flavor perception.

References

Synthesis of Specialty Polymers Using Vinyl Octanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl octanoate is a versatile monomer that can be polymerized to create specialty polymers with applications in drug delivery, biomaterials, and other advanced biomedical fields. The octanoate side chain imparts hydrophobicity and flexibility to the polymer backbone, making these materials suitable for the encapsulation of lipophilic drugs and as components in soft materials. Poly(this compound) and its copolymers can be synthesized via several methods, each offering distinct advantages in controlling the polymer's molecular weight, architecture, and properties. This document provides detailed protocols for the synthesis of poly(this compound) via free-radical, enzymatic, and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, along with methods for polymer characterization and the formulation of drug-loaded nanoparticles.

Data Presentation: Comparative Properties of Poly(this compound)

The choice of polymerization method significantly influences the properties of the resulting poly(this compound). The following table summarizes typical quantitative data for polymers synthesized by different techniques. Note that these values are representative and can vary based on specific reaction conditions.

Synthesis MethodNumber-Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)Glass Transition Temperature (Tg, °C)
Free-Radical Polymerization15,000 - 50,000> 2.0-20 to -10
Enzymatic Polymerization5,000 - 20,0001.5 - 2.5-25 to -15
RAFT Polymerization10,000 - 100,0001.1 - 1.5-20 to -10

Experimental Protocols

Protocol 1: Free-Radical Polymerization of this compound

This protocol describes a standard solution polymerization of this compound using a free-radical initiator.

Materials:

  • This compound (monomer), purified by passing through a column of basic alumina to remove inhibitors.

  • Azobisisobutyronitrile (AIBN) (initiator).

  • Anhydrous toluene (solvent).

  • Methanol (non-solvent for precipitation).

  • Nitrogen gas (for inert atmosphere).

  • Schlenk flask and standard glassware.

Procedure:

  • In a Schlenk flask, dissolve this compound (e.g., 10 g, 58.7 mmol) and AIBN (e.g., 0.096 g, 0.587 mmol, 1 mol% with respect to monomer) in anhydrous toluene (20 mL).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with nitrogen gas and place it in a preheated oil bath at 70°C.

  • Stir the reaction mixture for 12-24 hours.

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration and wash with fresh methanol.

  • Dry the polymer under vacuum at 40°C to a constant weight.

Protocol 2: Enzymatic Polymerization of this compound

This protocol utilizes an immobilized lipase for a more environmentally friendly polymerization process.

Materials:

  • This compound (monomer).

  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B).

  • Anhydrous toluene (solvent).

  • Methanol (non-solvent for precipitation).

  • Nitrogen gas.

  • Reaction vessel with a stirrer.

Procedure:

  • To a dried reaction vessel, add this compound (e.g., 5 g, 29.4 mmol) and anhydrous toluene (10 mL).

  • Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of the monomer, e.g., 0.25-0.5 g).

  • Purge the vessel with nitrogen gas and seal it.

  • Place the reaction vessel in an oil bath preheated to 60-80°C and stir the mixture.

  • Allow the reaction to proceed for 24-72 hours.

  • Separate the immobilized enzyme by filtration. The enzyme can be washed and reused.

  • Precipitate the polymer from the filtrate by adding it to cold methanol.

  • Collect the polymer by filtration and dry it under vacuum.

Protocol 3: RAFT Polymerization of this compound

This protocol allows for the synthesis of well-defined poly(this compound) with controlled molecular weight and low polydispersity. For vinyl esters, xanthates are generally effective RAFT agents.[1][2]

Materials:

  • This compound (monomer), purified.

  • O-Ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate (Xanthate RAFT agent).

  • AIBN (initiator).

  • Anhydrous benzene or toluene (solvent).

  • Methanol (non-solvent for precipitation).

  • Nitrogen gas.

  • Ampules or Schlenk tubes suitable for air-sensitive reactions.

Procedure:

  • Prepare a stock solution of this compound, the RAFT agent, and AIBN in the chosen solvent in a volumetric flask. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight (e.g., 200:1:0.2).

  • Transfer the solution to an ampule or Schlenk tube.

  • De-gas the contents by performing three freeze-pump-thaw cycles.[3]

  • Seal the ampule or close the Schlenk tube under vacuum or nitrogen.

  • Place the sealed vessel in a preheated oil bath at 60-70°C.

  • Allow the polymerization to proceed for the desired time (e.g., 8-24 hours). The reaction can be monitored by taking aliquots (if using a Schlenk tube) to determine monomer conversion via ¹H NMR or gravimetry.

  • Quench the polymerization by cooling the vessel in an ice bath and exposing it to air.

  • Precipitate, collect, and dry the polymer as described in Protocol 1.

Protocol 4: Preparation of Drug-Loaded Nanoparticles

This protocol describes the formulation of drug-loaded nanoparticles using the nanoprecipitation method with a pre-synthesized poly(this compound).

Materials:

  • Poly(this compound).

  • Hydrophobic drug (e.g., paclitaxel, curcumin).

  • Acetone (solvent).

  • Deionized water.

  • Stabilizer (e.g., Pluronic F68).

Procedure:

  • Dissolve poly(this compound) (e.g., 50 mg) and the hydrophobic drug (e.g., 5 mg) in acetone (5 mL).

  • Prepare an aqueous solution of the stabilizer (e.g., 0.5% w/v Pluronic F68 in 20 mL deionized water).

  • Under vigorous stirring, inject the organic polymer/drug solution into the aqueous stabilizer solution.

  • A milky suspension of nanoparticles will form instantaneously.

  • Continue stirring the suspension at room temperature for several hours to allow for the complete evaporation of acetone.

  • The resulting nanoparticle suspension can be used directly or purified by centrifugation and resuspension in a suitable buffer.

Polymer Characterization

Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Instrumentation: GPC system with a refractive index (RI) detector.

  • Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.

  • Sample Preparation: Dissolve the polymer in THF at a concentration of 1-2 mg/mL and filter through a 0.45 µm PTFE filter.

  • Calibration: Use polystyrene standards of known molecular weights to generate a calibration curve.

Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg).

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.

  • Procedure:

    • Heat the sample from room temperature to 150°C at a rate of 10°C/min to erase the thermal history.

    • Cool the sample to -50°C at a rate of 10°C/min.

    • Heat the sample again to 150°C at a rate of 10°C/min. The Tg is determined from the second heating scan.

Visualizations

G cluster_synthesis Polymer Synthesis Monomer This compound Reaction Polymerization (e.g., 70°C, 12-24h) Monomer->Reaction Initiator Initiator (e.g., AIBN) Initiator->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Precipitation Precipitation (in Methanol) Reaction->Precipitation Drying Drying under Vacuum Precipitation->Drying Polymer Poly(this compound) Drying->Polymer

Caption: Workflow for Free-Radical Polymerization of this compound.

G cluster_enzymatic Enzymatic Polymerization Monomer This compound Reaction Enzymatic Polymerization (60-80°C, 24-72h) Monomer->Reaction Enzyme Immobilized Lipase Enzyme->Reaction Solvent Solvent Solvent->Reaction Filtration Enzyme Removal (Filtration) Reaction->Filtration Precipitation Precipitation Filtration->Precipitation Polymer Poly(this compound) Precipitation->Polymer

Caption: Workflow for Enzymatic Polymerization of this compound.

G cluster_drug_delivery Drug Delivery Application Polymer Poly(this compound) Mix Dissolve Polymer and Drug Polymer->Mix Drug Hydrophobic Drug Drug->Mix Solvent Organic Solvent Solvent->Mix Nanoprecipitation Nanoprecipitation (Injection into Aqueous Phase) Mix->Nanoprecipitation Aqueous Aqueous Stabilizer Solution Aqueous->Nanoprecipitation Evaporation Solvent Evaporation Nanoprecipitation->Evaporation Nanoparticles Drug-Loaded Nanoparticles Evaporation->Nanoparticles Delivery Cellular Uptake and Drug Release Nanoparticles->Delivery

Caption: Conceptual Workflow for Drug-Loaded Nanoparticle Formulation and Delivery.

References

Application Notes and Protocols: Vinyl Octanoate as a Plasticizer in Polymer Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer material.[1] They achieve this by embedding themselves between the polymer chains, which reduces the intermolecular forces and lowers the glass transition temperature (Tg).[2][3] Vinyl octanoate, a vinyl ester of octanoic acid, is a potential plasticizer for various polymer matrices, including polyvinyl chloride (PVC) and polylactic acid (PLA). Its ester structure suggests compatibility with polar polymers and its fatty acid chain can impart flexibility.[4]

These application notes provide a comprehensive overview of the use of this compound as a plasticizer, including its mechanism of action, expected effects on polymer properties, and detailed experimental protocols for evaluation. Due to a lack of extensive published data specifically on this compound as an external plasticizer, the quantitative data presented herein is illustrative and based on the performance of similar fatty acid ester plasticizers in PVC and PLA.[4] Researchers are encouraged to use these notes as a guide to conduct their own specific experimental evaluations.

Mechanism of Action

The primary mechanism of an external plasticizer like this compound is the disruption of polymer-polymer chain interactions. The plasticizer molecules, being smaller than the polymer chains, intersperse themselves between the macromolecules, increasing the "free volume". This increased spacing reduces the forces holding the polymer chains together, allowing for greater chain mobility at lower temperatures. Consequently, the material transitions from a rigid, glassy state to a more flexible, rubbery state at a lower temperature, which is reflected in a decreased glass transition temperature (Tg).

Application in Polymer Matrices

This compound can be considered for use in various polymer systems, particularly those that are inherently brittle at room temperature.

  • Polyvinyl Chloride (PVC): Rigid PVC is a hard and brittle material. The addition of plasticizers is essential for applications requiring flexibility, such as in medical tubing, blood bags, and flexible films. Fatty acid esters are known to be effective plasticizers for PVC.

  • Polylactic Acid (PLA): PLA is a biodegradable and biocompatible polymer derived from renewable resources, making it attractive for biomedical and pharmaceutical applications. However, its inherent brittleness limits its use in applications requiring flexibility. The addition of a plasticizer like this compound can improve its ductility, making it more suitable for applications such as flexible films and drug delivery matrices.

Data Presentation: Expected Effects on Polymer Properties

The following tables summarize the expected quantitative effects of this compound on the mechanical and thermal properties of PVC and PLA. Disclaimer: This data is illustrative and based on the performance of similar ester-based plasticizers. Actual experimental results may vary.

Table 1: Illustrative Mechanical Properties of this compound Plasticized PVC

Plasticizer Concentration (phr*)Tensile Strength (MPa)Elongation at Break (%)
045 - 552 - 5
2025 - 35150 - 250
4015 - 25250 - 350
6010 - 20350 - 450

*phr: parts per hundred resin

Table 2: Illustrative Mechanical Properties of this compound Plasticized PLA

Plasticizer Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)
050 - 605 - 10
1035 - 45100 - 200
2025 - 35200 - 300
3015 - 25300 - 400

Table 3: Illustrative Thermal Properties of this compound Plasticized Polymers

PolymerPlasticizer ConcentrationGlass Transition Temperature (Tg) (°C)
PVC0 phr80 - 85
40 phr20 - 30
PLA0 wt%60 - 65
20 wt%30 - 40

Experimental Protocols

Protocol 1: Preparation of Plasticized Polymer Films by Solvent Casting

This protocol describes a common laboratory method for preparing plasticized polymer films with varying concentrations of this compound.

Materials:

  • Polymer (e.g., PVC resin or PLA pellets)

  • This compound

  • Suitable solvent (e.g., Tetrahydrofuran (THF) for PVC, Dichloromethane (DCM) or Chloroform for PLA)

  • Glass petri dishes or a flat glass plate

  • Magnetic stirrer and stir bars

  • Beakers

  • Graduated cylinders and pipettes

  • Fume hood

  • Vacuum oven

Procedure:

  • Dissolution of Polymer:

    • Weigh the desired amount of polymer and dissolve it in a suitable volume of solvent in a beaker with a magnetic stir bar.

    • Stir the solution until the polymer is completely dissolved. Gentle heating may be applied to facilitate dissolution, but avoid boiling the solvent.

  • Addition of Plasticizer:

    • Calculate the required amount of this compound based on the desired weight percentage (for PLA) or phr (for PVC) relative to the polymer.

    • Add the calculated amount of this compound to the polymer solution while stirring.

    • Continue stirring for at least 30 minutes to ensure a homogeneous mixture.

  • Casting the Film:

    • Place a clean, level glass petri dish or glass plate inside a fume hood.

    • Carefully pour the polymer-plasticizer solution onto the glass surface, ensuring an even spread.

    • Cover the casting surface with a perforated lid or aluminum foil to allow for slow and controlled solvent evaporation, which helps in forming a uniform film.

  • Drying the Film:

    • Allow the solvent to evaporate at room temperature in the fume hood for 24-48 hours.

    • Once the film is self-supporting, carefully peel it from the glass surface.

    • Place the film in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for at least 24 hours to remove any residual solvent.

G cluster_prep Solution Preparation cluster_casting Film Casting & Drying dissolve Dissolve Polymer in Solvent add_plasticizer Add this compound dissolve->add_plasticizer mix Homogenize Mixture add_plasticizer->mix cast Pour Solution onto Level Surface mix->cast evaporate Slow Solvent Evaporation cast->evaporate vacuum_dry Vacuum Oven Drying evaporate->vacuum_dry Plasticized Polymer Film Plasticized Polymer Film vacuum_dry->Plasticized Polymer Film

Fig. 1: Workflow for Solvent Casting of Plasticized Films.
Protocol 2: Characterization of Mechanical Properties

The tensile properties of the plasticized films should be evaluated according to standardized methods to determine the effect of this compound.

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Dumbbell-shaped die for cutting samples (e.g., ASTM D638 Type V)

  • Calipers or micrometer for thickness measurement

Procedure:

  • Sample Preparation:

    • Cut at least five dumbbell-shaped specimens from each film formulation using the die.

    • Measure the thickness and width of the gauge section of each specimen at three different points and calculate the average cross-sectional area.

  • Tensile Testing:

    • Set the grip separation and crosshead speed on the UTM according to the relevant standard (e.g., ASTM D882 for thin plastic sheeting).

    • Mount a specimen in the grips of the UTM.

    • Start the test and record the load and elongation until the specimen breaks.

  • Data Analysis:

    • From the stress-strain curve, determine the Tensile Strength (maximum stress) and Elongation at Break.

    • Calculate the average and standard deviation for each set of five specimens.

Protocol 3: Characterization of Thermal Properties (Glass Transition Temperature)

Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the plasticized polymer.

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

Procedure:

  • Sample Preparation:

    • Cut a small sample (5-10 mg) from the plasticized film.

    • Place the sample in a hermetic aluminum pan and seal it. Prepare an empty sealed pan as a reference.

  • DSC Analysis:

    • Place the sample and reference pans in the DSC cell.

    • Perform a heat-cool-heat cycle to erase the thermal history of the sample. For example:

      • Heat from room temperature to a temperature above the polymer's melting point (for semi-crystalline polymers like PLA) or well above the Tg (for amorphous polymers like PVC) at a rate of 10°C/min.

      • Hold for a few minutes to ensure complete melting.

      • Cool to a temperature well below the expected Tg at a rate of 10°C/min.

      • Heat again at a rate of 10°C/min through the glass transition region.

  • Data Analysis:

    • The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

G cluster_mechanical Mechanical Testing cluster_thermal Thermal Analysis start Plasticized Film Sample cut_sample_mech Cut Dumbbell Specimens start->cut_sample_mech prepare_dsc Prepare DSC Sample start->prepare_dsc test_utm Tensile Test (UTM) cut_sample_mech->test_utm analyze_mech Calculate Tensile Strength & Elongation test_utm->analyze_mech Mechanical Properties Data Mechanical Properties Data analyze_mech->Mechanical Properties Data run_dsc Run Heat-Cool-Heat Cycle prepare_dsc->run_dsc analyze_thermal Determine Tg run_dsc->analyze_thermal Thermal Properties Data Thermal Properties Data analyze_thermal->Thermal Properties Data

Fig. 2: Experimental Workflow for Polymer Characterization.

Applications in Drug Development

The use of plasticized polymers is crucial in various pharmaceutical applications.

  • Controlled Release Formulations: Plasticizers can modify the drug release kinetics from polymer matrices. By adjusting the flexibility and free volume of the polymer, the diffusion rate of the encapsulated drug can be controlled.

  • Transdermal Patches: Flexible and comfortable transdermal patches require the use of plasticizers in the polymer backing and adhesive layers.

  • Medical Devices: As mentioned, flexible PVC is widely used for medical tubing and containers. The choice of plasticizer is critical to ensure biocompatibility and minimize leaching.

When considering this compound for drug development applications, it is essential to evaluate its biocompatibility and potential for leaching from the polymer matrix. Leaching studies, typically involving extraction with relevant solvents (e.g., water, ethanol, hexane) followed by analytical quantification (e.g., GC-MS), are necessary.

Signaling Pathways and Logical Relationships

The addition of this compound to a polymer matrix initiates a series of physical changes that lead to altered material properties. This logical relationship can be visualized as follows:

G A Addition of this compound to Polymer Matrix B Interspersion of Plasticizer Between Polymer Chains A->B C Increased Free Volume B->C D Reduced Intermolecular Forces B->D E Increased Polymer Chain Mobility C->E D->E F Lower Glass Transition Temperature (Tg) E->F G Increased Flexibility & Elongation E->G H Decreased Tensile Strength & Modulus E->H

Fig. 3: Logical Relationship of Plasticization Effects.

References

Application Notes and Protocols for Emulsion Polymerization of Vinyl Acetate and Co-monomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the emulsion polymerization of vinyl acetate (VAc) and its copolymerization with common co-monomers such as butyl acrylate (BA) and vinyl versatate (VeoVa). The protocols are designed to be a starting point for laboratory-scale synthesis and can be adapted for specific research and development needs.

Application Note 1: Emulsion Homopolymerization of Vinyl Acetate

This protocol describes a batch process for the synthesis of a poly(vinyl acetate) homopolymer latex.

Experimental Protocol: Batch Homopolymerization of Vinyl Acetate

This procedure outlines the steps for a typical laboratory-scale batch emulsion polymerization of vinyl acetate.

Materials and Reagents

ComponentAmountFunction
Deionized Water200 gContinuous Phase
Sodium Dodecyl Sulfate (SDS)2.0 gAnionic Surfactant
Poly(vinyl alcohol) (PVA)4.0 gProtective Colloid
Sodium Bicarbonate (NaHCO₃)0.5 gBuffer
Potassium Persulfate (KPS)0.5 gInitiator
Vinyl Acetate (VAc) Monomer100 gMonomer

Procedure

  • Reactor Setup: A 500 mL, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and a thermometer.

  • Initial Charge: Deionized water, sodium dodecyl sulfate, poly(vinyl alcohol), and sodium bicarbonate are added to the reactor.

  • Inert Atmosphere: The mixture is stirred at 200 rpm and purged with nitrogen for 30 minutes to remove dissolved oxygen.

  • Temperature Control: The reactor is heated to 70°C in a controlled water bath.

  • Monomer and Initiator Addition: The vinyl acetate monomer is added to the reactor, followed by the potassium persulfate initiator.

  • Polymerization: The reaction is maintained at 70°C for 4 hours with continuous stirring.

  • Cooling: The reactor is then cooled to room temperature.

  • Filtration: The resulting latex is filtered through a 100-mesh screen to remove any coagulum.

Expected Results

PropertyTypical Value
Solid Content~30%
Viscosity (Brookfield, 25°C)100 - 500 cP
Particle Size (DLS)150 - 300 nm
pH4.5 - 5.5

Application Note 2: Emulsion Copolymerization of Vinyl Acetate and Butyl Acrylate

This protocol describes a semi-continuous process for the synthesis of a vinyl acetate-butyl acrylate copolymer latex, which offers better control over the copolymer composition.

Experimental Protocol: Semi-Continuous Copolymerization of VAc and BA

This procedure details a semi-continuous (or semi-batch) emulsion polymerization, where a portion of the monomers is added gradually over time.

Materials and Reagents

ComponentAmountFunction
Initial Reactor Charge
Deionized Water150 gContinuous Phase
Sodium Dodecyl Sulfate (SDS)0.5 gAnionic Surfactant
Poly(vinyl alcohol) (PVA)2.0 gProtective Colloid
Sodium Bicarbonate (NaHCO₃)0.5 gBuffer
Potassium Persulfate (KPS)0.2 gInitiator
Vinyl Acetate (VAc) Monomer10 gMonomer (Seed)
Butyl Acrylate (BA) Monomer2 gCo-monomer (Seed)
Monomer Emulsion Feed
Deionized Water50 gContinuous Phase
Sodium Dodecyl Sulfate (SDS)1.5 gAnionic Surfactant
Vinyl Acetate (VAc) Monomer90 gMonomer
Butyl Acrylate (BA) Monomer18 gCo-monomer
Initiator Solution Feed
Deionized Water20 gSolvent
Potassium Persulfate (KPS)0.3 gInitiator

Procedure

  • Reactor Setup: A 500 mL, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a nitrogen inlet, a thermometer, and two separate feed pumps for the monomer emulsion and initiator solution.

  • Initial Charge: The initial reactor charge components are added to the flask.

  • Inert Atmosphere and Heating: The mixture is stirred at 200 rpm, purged with nitrogen for 30 minutes, and heated to 75°C.

  • Seed Polymerization: The initial charge is allowed to react for 15 minutes to form seed particles.

  • Continuous Feed: The monomer emulsion and initiator solution are fed into the reactor at a constant rate over 3 hours.

  • Post-Polymerization: After the feeds are complete, the reaction is maintained at 75°C for an additional hour to ensure high monomer conversion.

  • Cooling and Filtration: The reactor is cooled to room temperature, and the latex is filtered through a 100-mesh screen.

Effect of Butyl Acrylate on Copolymer Properties

PropertyEffect of Increasing BA Content
Glass Transition Temperature (Tg)Decreases
Minimum Film Formation Temp. (MFFT)Decreases
Film FlexibilityIncreases
Water ResistanceIncreases

Application Note 3: Emulsion Copolymerization of Vinyl Acetate and Vinyl Versatate (VeoVa)

This protocol describes the copolymerization of vinyl acetate with a vinyl ester of a branched carboxylic acid (VeoVa), which enhances the water resistance and alkaline stability of the resulting polymer film.

Experimental Protocol: VAc/VeoVa Copolymerization

Materials and Reagents

ComponentAmountFunction
Initial Reactor Charge
Deionized Water180 gContinuous Phase
Anionic Surfactant1.0 gAnionic Surfactant
Non-ionic Surfactant2.0 gNon-ionic Surfactant
Sodium Bicarbonate (NaHCO₃)0.5 gBuffer
Monomer Emulsion Feed
Deionized Water60 gContinuous Phase
Anionic Surfactant1.5 gAnionic Surfactant
Non-ionic Surfactant3.0 gNon-ionic Surfactant
Vinyl Acetate (VAc) Monomer80 gMonomer
Vinyl Versatate (VeoVa-10)20 gCo-monomer
Initiator Solution Feed
Deionized Water20 gSolvent
Ammonium Persulfate (APS)0.5 gInitiator

Procedure

  • Reactor Setup: As described in the semi-continuous protocol above.

  • Initial Charge and Heating: The initial charge is added to the reactor, purged with nitrogen, and heated to 80°C with stirring.

  • Initiation: 10% of the monomer emulsion is added to the reactor, followed by 10% of the initiator solution. The reaction is held for 20 minutes.

  • Continuous Feed: The remaining monomer emulsion and initiator solution are fed into the reactor over 3 hours.

  • Post-Polymerization: The temperature is maintained at 80°C for 1 hour after the feeds are complete.

  • Cooling and Filtration: The latex is cooled and filtered.

Properties of VAc/VeoVa Copolymers

PropertyAdvantage of VeoVa Incorporation
Hydrolytic StabilitySignificantly Improved
UV ResistanceEnhanced
Water Resistance of FilmIncreased
Adhesion to Various SubstratesImproved

Visualizations

EmulsionPolymerizationWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Processing prep_reagents Prepare Reagents prep_emulsion Prepare Monomer Emulsion prep_reagents->prep_emulsion prep_initiator Prepare Initiator Solution prep_reagents->prep_initiator feed Continuous Feed prep_emulsion->feed prep_initiator->feed reactor_setup Reactor Setup initial_charge Initial Charge & Purge reactor_setup->initial_charge heat Heat to Reaction Temp initial_charge->heat seed_poly Seed Polymerization heat->seed_poly seed_poly->feed post_poly Post-Polymerization feed->post_poly cool Cooling post_poly->cool filter Filtration cool->filter characterize Characterization filter->characterize

Caption: Semi-batch emulsion polymerization workflow.

ParameterRelationships process Emulsion Polymerization rate Polymerization Rate process->rate particle_size Particle Size process->particle_size mw Molecular Weight process->mw stability Latex Stability process->stability initiator Initiator Conc. initiator->process Increases surfactant Surfactant Conc. surfactant->process Increases monomer Monomer/Co-monomer Feed Rate monomer->process temp Temperature temp->process Increases

Caption: Key parameter relationships in emulsion polymerization.

Experimental Protocols: Characterization of Poly(vinyl acetate) Latexes

1. Determination of Solid Content

  • Objective: To determine the weight percentage of non-volatile material (polymer) in the latex.

  • Procedure:

    • Weigh an empty aluminum dish (W₁).

    • Add approximately 1-2 g of the latex to the dish and reweigh (W₂).

    • Place the dish in an oven at 105°C for 2 hours, or until a constant weight is achieved.

    • Cool the dish in a desiccator and reweigh (W₃).

    • Calculate the solid content: Solid Content (%) = ((W₃ - W₁) / (W₂ - W₁)) * 100.

2. Viscosity Measurement

  • Objective: To measure the bulk viscosity of the latex.

  • Apparatus: Brookfield viscometer.

  • Procedure:

    • Equilibrate the latex sample to 25°C.

    • Select an appropriate spindle and rotational speed based on the expected viscosity.

    • Immerse the spindle into the latex up to the marked level.

    • Allow the reading to stabilize for 60 seconds before recording the viscosity in centipoise (cP).

3. Particle Size Analysis by Dynamic Light Scattering (DLS)

  • Objective: To determine the average particle size and size distribution of the latex particles.

  • Procedure:

    • Dilute the latex sample with deionized water to a slightly turbid solution.

    • Filter the diluted sample through a 0.45 µm filter to remove any dust or aggregates.

    • Place the sample in a clean cuvette and insert it into the DLS instrument.

    • Equilibrate the sample to 25°C.

    • Perform the measurement according to the instrument's software instructions. The Z-average diameter and Polydispersity Index (PDI) are typically reported.

4. Molecular Weight Determination by Gel Permeation Chromatography (GPC)

  • Objective: To determine the number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI = Mw/Mn) of the polymer.

  • Procedure:

    • Prepare a polymer solution by dissolving a known amount of dried polymer (obtained from the solid content determination) in a suitable solvent like tetrahydrofuran (THF). The concentration is typically around 1-2 mg/mL.

    • Filter the solution through a 0.2 µm PTFE filter.

    • Inject the filtered solution into the GPC system.

    • The system is calibrated with narrow molecular weight standards (e.g., polystyrene).

    • The molecular weight distribution is determined from the elution profile.

5. Structural Analysis

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Sample Preparation: A thin film of the latex is cast on a KBr plate and allowed to dry completely.

    • Analysis: The spectrum is recorded, and characteristic peaks are identified. For VAc-BA copolymers, key peaks include the C=O stretch of the acetate (~1735 cm⁻¹) and acrylate (~1730 cm⁻¹), and the C-O stretch (~1240 cm⁻¹).

  • Proton Nuclear Magnetic Resonance (¹H NMR):

    • Sample Preparation: The dried polymer is dissolved in a deuterated solvent (e.g., CDCl₃).

    • Analysis: The spectrum provides information on the copolymer composition by integrating the signals corresponding to the protons of each monomer unit. For VAc, the methine proton (-O-CH(OAc)-) appears around 4.8-5.0 ppm, and the acetate methyl protons (-OCOCH₃) are around 2.0-2.1 ppm. For BA, the oxy-methylene protons (-OCH₂-) are around 4.0-4.2 ppm.

Troubleshooting Common Issues in Emulsion Polymerization

ProblemPotential Cause(s)Suggested Solution(s)
Coagulum Formation - Insufficient surfactant/stabilizer concentration.- High ionic strength of the water.- Inadequate agitation.- Polymerization temperature is too high.- Increase surfactant or protective colloid concentration.- Use deionized water.- Optimize stirrer speed.- Ensure proper temperature control.
Low Monomer Conversion - Inactive or insufficient initiator.- Presence of inhibitors (e.g., oxygen).- Reaction temperature is too low.- Use fresh initiator and ensure correct amount.- Thoroughly purge the reactor with nitrogen.- Verify and adjust the reaction temperature.
Broad Particle Size Distribution - Secondary nucleation.- Inconsistent monomer feed rate.- Increase the initial surfactant concentration.- Ensure a constant and controlled monomer feed.
Gritty or Inhomogeneous Latex - Poor mixing of monomers.- Coalescence of particles.- Improve agitation in the monomer emulsion preparation.- Increase stabilizer concentration.
Yellowing of Latex - High polymerization temperature.- Side reactions.- Lower the reaction temperature if possible.- Consider a redox initiator system for lower temperature polymerization.

Application Notes & Protocols: Transvinylation Reaction for Vinyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The transvinylation reaction is a powerful and versatile method for the synthesis of vinyl esters from carboxylic acids. This reaction typically involves the transfer of a vinyl group from a vinyl donor, most commonly vinyl acetate, to a carboxylic acid, catalyzed by a transition metal complex.[1] It offers a milder and often more functional-group-tolerant alternative to traditional vinylation methods that use acetylene gas.[2][3] Vinyl esters are valuable monomers in polymer synthesis and key intermediates in various organic transformations.[4][5] This document provides an overview of common catalytic systems, reaction mechanisms, and detailed protocols for researchers engaged in organic synthesis and drug development.

Reaction Mechanism: Palladium-Catalyzed Transvinylation

The most extensively studied mechanism is the palladium-catalyzed transvinylation, which is proposed to proceed through an oxypalladation–deoxypalladation sequence. The catalytic cycle begins with the coordination of vinyl acetate to the palladium(II) catalyst. This is followed by a nucleophilic attack of the carboxylic acid on the coordinated vinyl group, leading to a palladium-σ-complex. The cycle concludes with a β-acetate elimination step, which releases the desired vinyl ester and regenerates the active palladium catalyst.

G cluster_cycle Catalytic Cycle Pd_II Pd(II) Catalyst Pi_Complex π-Complex (Vinyl Acetate Coordinated) Pd_II->Pi_Complex + Vinyl Acetate Sigma_Complex σ-Complex Intermediate Pi_Complex->Sigma_Complex + R-COOH - AcOH (Nucleophilic Attack) Sigma_Complex->Pd_II Regeneration Product Vinyl Ester Product Sigma_Complex->Product β-Acetate Elimination Acetic_Acid Acetic Acid (AcOH) Carboxylic_Acid Carboxylic Acid (R-COOH) Vinyl_Acetate Vinyl Acetate

Caption: Proposed mechanism for Pd-catalyzed transvinylation.

Catalytic Systems for Transvinylation

Several transition metals, including palladium, ruthenium, and iridium, have been shown to effectively catalyze the transvinylation of carboxylic acids. The choice of catalyst can influence reaction conditions, substrate scope, and efficiency.

1. Palladium Catalysts Palladium acetate (Pd(OAc)₂) is the most common and versatile catalyst for this transformation. Its activity can be significantly enhanced by the addition of co-catalysts. Acidic (e.g., H₂SO₄) or basic (e.g., KOH) additives are often used, and the choice depends on the substrate's sensitivity. For instance, acids with acid-sensitive functional groups can be successfully vinylated in the presence of potassium hydroxide. To stabilize the catalyst and prevent its reduction to inactive palladium metal, bidentate ligands like 1,10-phenanthroline or 2,2'-bipyridyl are frequently employed.

2. Ruthenium Catalysts Ruthenium-based catalysts, such as those derived from ruthenium carbonyls or Grubbs-type catalysts, offer an alternative to palladium systems. Ruthenium catalysts are known for their high thermal stability and activity at elevated temperatures. However, a potential side reaction with ruthenium catalysts is the formation of carboxylic anhydrides, which can reduce the reaction's selectivity. Interestingly, Grubbs-type catalysts have been shown to possess dual activity, catalyzing both transvinylation and their characteristic ring-closing metathesis reactions.

3. Iridium Catalysts Iridium complexes have also been successfully used for transvinylation reactions, particularly for preparing vinyl ethers from alcohols and vinyl esters. For the synthesis of vinyl esters from carboxylic acids, iridium catalysts may require harsher reaction conditions compared to their palladium counterparts.

Table 1: Comparison of Catalytic Systems for Transvinylation

Catalyst SystemCommon PrecursorsTypical Co-catalysts/LigandsAdvantagesDisadvantages
Palladium Pd(OAc)₂H₂SO₄, KOH, 1,10-phenanthrolineHigh activity, broad substrate scope, mild conditions.Potential for catalyst deactivation (reduction to Pd(0)).
Ruthenium Ru Carbonyls, Grubbs CatalystsPhosphines, Maleic AnhydrideHigh thermal stability, useful for specific substrates.Can form anhydride byproducts, reducing selectivity.
Iridium [Ir(cod)Cl]₂Bases (e.g., Cs₂CO₃) for vinyl ether synthesis.Effective for vinyl ether synthesis, alternative to Pd/Ru.May require harsher conditions for vinyl ester synthesis.

Experimental Workflow and Protocols

A typical transvinylation experiment involves combining the carboxylic acid, an excess of vinyl acetate (which often serves as the solvent), and the catalyst system in an inert atmosphere, followed by heating until the reaction is complete. The product is then isolated and purified, typically by column chromatography or distillation.

G start Start setup Combine carboxylic acid and vinyl acetate in a flask. start->setup inert Establish inert atmosphere (e.g., Argon or Nitrogen). setup->inert catalyst Add catalyst and any co-catalyst/ligand. inert->catalyst heat Heat reaction mixture (e.g., 60-110 °C) with stirring. catalyst->heat monitor Monitor reaction progress (e.g., by TLC or GC). heat->monitor monitor->heat Continue heating workup Cool to room temperature. Perform aqueous workup/filtration. monitor->workup Reaction complete purify Purify crude product (Column chromatography or distillation). workup->purify end End (Isolated Vinyl Ester) purify->end

Caption: General experimental workflow for transvinylation.

Protocol 1: Palladium-Catalyzed Synthesis of Vinyl Cinnamate

This protocol is adapted from procedures utilizing palladium acetate with a basic co-catalyst.

Materials:

  • Hydroxycinnamic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium hydroxide (KOH)

  • Vinyl acetate

  • Tetrahydrofuran (THF), if needed as a co-solvent

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add hydroxycinnamic acid (1.0 eq).

  • Add vinyl acetate, which acts as both reagent and solvent (typically a 10-20 fold molar excess). THF can be used as a co-solvent if desired.

  • Under an inert atmosphere (e.g., Argon), add palladium(II) acetate (1-5 mol%).

  • Add a catalytic amount of potassium hydroxide (e.g., 5-10 mol%).

  • Heat the reaction mixture to reflux (approx. 72 °C for vinyl acetate) and stir for 16-24 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Remove the excess vinyl acetate and solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield the pure vinyl cinnamate.

Protocol 2: Ruthenium-Catalyzed Transvinylation using Grubbs Catalyst

This protocol is based on the use of Grubbs second-generation catalyst for the transvinylation of phenylacetic acid.

Materials:

  • Phenylacetic acid (1.0 eq)

  • Grubbs second-generation catalyst (5 mol%)

  • Vinyl acetate (2.0 eq)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried flask under an argon atmosphere, dissolve phenylacetic acid (0.4 mmol, 1.0 eq) in anhydrous toluene (40 mL).

  • Add vinyl acetate (0.8 mmol, 2.0 eq) to the solution.

  • Add the Grubbs second-generation catalyst (5 mol%).

  • Heat the reaction mixture in an oil bath at 65 °C for 16 hours.

  • After 16 hours, cool the reaction mixture to room temperature.

  • Filter the solution over a pad of Celite.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) to obtain vinyl phenylacetate.

Quantitative Data Summary

The efficiency of the transvinylation reaction is highly dependent on the substrate, catalyst, and reaction conditions. The following table summarizes representative yields for various carboxylic acids.

Table 2: Representative Yields for Vinyl Ester Synthesis via Transvinylation

Carboxylic AcidCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Phenylacetic AcidGrubbs 2nd Gen. (5%)NoneToluene651686
Hydroxycinnamic AcidPd(OAc)₂ (cat.)KOH (cat.)Vinyl AcetateReflux-96
Hydroxycinnamic AcidPd(OAc)₂ (cat.)H₂SO₄ (cat.)Vinyl AcetateReflux-95
Isophthalic AcidPd(OAc)₂ (5%)NoneVinyl Acetate604833 (monoester)
Dodecanedioic AcidPd(OAc)₂ (3 x 5%)*NoneVinyl Acetate1002465 (diester)
Stearic Acid(1,10-phen)Pd(OAc)₂p-TsOHVinyl Acetate--High Activity

*Note: Catalyst was added in three successive portions to achieve higher conversion to the diester.

References

Troubleshooting & Optimization

minimizing side reactions in vinyl octanoate production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for vinyl octanoate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help minimize side reactions and optimize your experimental outcomes.

Troubleshooting Guides (Q&A)

This section addresses specific issues that may arise during the synthesis of this compound.

Q1: My this compound yield is lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors, primarily incomplete reaction, catalyst deactivation, or loss of product during purification.

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Ensure your reaction has proceeded for a sufficient duration at the optimal temperature. For transvinylation reactions using vinyl acetate, temperatures are typically maintained between 90°C and 110°C.[1] For direct vinylation with acetylene, higher temperatures of 200°C to 300°C may be necessary.[2]

    • Suboptimal Molar Ratio of Reactants: An excess of the vinyl donor (e.g., vinyl acetate) is often used to drive the equilibrium towards product formation. Molar ratios of vinyl acetate to carboxylic acid can range from 2.2:1 to 9:1.[1]

  • Catalyst Deactivation:

    • Catalyst Poisoning: Impurities in the reactants or solvent can poison the catalyst. Ensure all starting materials are of high purity.

    • Thermal Degradation: For palladium-based catalysts, temperatures should be carefully controlled to prevent catalyst decomposition.[1]

  • Product Loss During Purification:

    • Distillation: this compound is a relatively high-boiling point liquid. Distillation should be performed under reduced pressure to prevent thermal degradation and polymerization.

    • Aqueous Work-up: Ensure complete extraction of the product from the aqueous phase during work-up procedures.

Q2: I am observing significant amounts of byproducts in my final product. What are the common side reactions and how can I minimize them?

A2: The primary side reactions in this compound synthesis are polymerization of the vinyl monomer, formation of ethylidene diacetate (in acetaldehyde-based routes), and anhydride formation.

  • Polymerization: The vinyl group of this compound is susceptible to radical polymerization, especially at elevated temperatures.[3]

    • Solution: Introduce a polymerization inhibitor, such as hydroquinone (HQ), methoxy hydroquinone (MeHQ), or butylated hydroxytoluene (BHT), into the reaction mixture and during purification.

  • Ethylidene Diacetate Formation: When using acetaldehyde as a reactant, it can react with acetic anhydride (if present as an impurity or formed in situ) to produce ethylidene diacetate.

    • Solution: Use highly purified reactants and control the reaction conditions to disfavor the formation of acetic anhydride.

  • Anhydride Formation: At higher temperatures, carboxylic acids can undergo dehydration to form anhydrides.

    • Solution: Maintain the reaction temperature within the optimal range and consider using an inert atmosphere to minimize oxidative side reactions that can contribute to anhydride formation.

Q3: My final product is discolored. What is the cause and how can I obtain a colorless product?

A3: Discoloration is often a result of impurities formed through side reactions or thermal degradation.

  • High Reaction Temperatures: Can lead to the formation of colored degradation products.

  • Impurities in Starting Materials: Can lead to colored byproducts.

  • Catalyst Residues: Incomplete removal of the catalyst can sometimes lead to discoloration.

Solution:

  • Strictly control the reaction temperature.

  • Use high-purity starting materials.

  • Ensure complete removal of the catalyst during the work-up procedure.

  • Purify the final product via vacuum distillation or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound are:

  • Transvinylation: This involves the reaction of octanoic acid with a vinyl ester of a more volatile carboxylic acid, such as vinyl acetate. The reaction is typically catalyzed by palladium or ruthenium compounds.

  • Direct Vinylation: This method uses the reaction of octanoic acid with acetylene, often in the presence of a zinc salt catalyst at elevated temperatures.

  • Reaction with Acetaldehyde: Octanoyl chloride can be reacted with acetaldehyde in the presence of a base like triethylamine.

Q2: What is the role of the catalyst in this compound synthesis?

A2: The catalyst plays a crucial role in facilitating the vinylation reaction. In transvinylation, palladium catalysts are commonly used to activate the vinyl group of the donor molecule (e.g., vinyl acetate), making it susceptible to nucleophilic attack by the carboxylate of octanoic acid. In direct vinylation with acetylene, zinc salts act as Lewis acids to activate the acetylene for reaction with the carboxylic acid.

Q3: How can I monitor the progress of my reaction?

A3: The progress of the reaction can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the consumption of starting materials and the formation of the product.

  • Gas Chromatography (GC): Provides quantitative information on the conversion of reactants and the formation of this compound and any volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of reactant signals and the appearance of product signals.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a cool, dark place, preferably refrigerated. It is often stabilized with a small amount of a polymerization inhibitor like MEHQ (methoxyhydroquinone) to prevent polymerization during storage.

Data Presentation

Table 1: Effect of Reaction Parameters on Vinyl Ester Yield (General Observations from Literature)

ParameterConditionEffect on YieldPotential Side Reactions at Non-Optimal Conditions
Temperature Too LowSlow reaction rate, low conversion-
OptimalHigh conversion and selectivity-
Too HighCatalyst deactivation, increased side reactionsPolymerization, anhydride formation, decomposition
Catalyst Conc. Too LowSlow reaction rate, incomplete conversion-
OptimalEfficient conversion-
Too HighIncreased cost, potential for side reactions-
Reactant Ratio Low Vinyl DonorIncomplete conversion of carboxylic acid-
(Vinyl Donor:Acid)Optimal (Excess Vinyl Donor)High conversion of carboxylic acid-
High Vinyl DonorMay increase rate, but can be wastefulPotential for increased side reactions involving the donor
Inhibitor Conc. None/Too LowRisk of polymerizationPolymerization
OptimalPrevents polymerization-
Too HighMay slightly slow the desired reaction-

Note: This table provides general trends observed in vinyl ester synthesis. Optimal conditions for this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Transvinylation of Octanoic Acid with Vinyl Acetate using a Palladium Catalyst

This protocol is a general guideline based on literature procedures for transvinylation reactions.

Materials:

  • Octanoic acid (high purity)

  • Vinyl acetate (inhibitor-free, freshly distilled)

  • Palladium(II) acetate

  • 2,2'-Bipyridyl

  • Hydroquinone (inhibitor)

  • Anhydrous toluene (solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add octanoic acid (1 equivalent), palladium(II) acetate (0.1-1 mol%), and 2,2'-bipyridyl (0.1-1 mol%).

  • Add anhydrous toluene to dissolve the solids.

  • Add vinyl acetate (3-5 equivalents) and a small amount of hydroquinone (e.g., 100 ppm).

  • Heat the reaction mixture to reflux (around 90-110°C) under a nitrogen atmosphere and stir vigorously.

  • Monitor the reaction progress by GC or TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • Wash the organic phase with 5% sodium bicarbonate solution to remove unreacted octanoic acid and acetic acid byproduct.

  • Wash the organic phase with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Mandatory Visualizations

Diagram 1: General Reaction Scheme for Transvinylation

transvinylation octanoic_acid Octanoic Acid reaction octanoic_acid->reaction vinyl_acetate Vinyl Acetate vinyl_acetate->reaction catalyst Pd Catalyst catalyst->reaction cat. vinyl_octanoate This compound acetic_acid Acetic Acid reaction->vinyl_octanoate + reaction->acetic_acid +

Caption: Transvinylation of octanoic acid with vinyl acetate.

Diagram 2: Troubleshooting Workflow for Low Yield

troubleshooting_low_yield start Low this compound Yield check_conversion Check Reaction Conversion (GC/TLC) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Low complete Complete Conversion check_conversion->complete High increase_time Increase Reaction Time/Temp incomplete->increase_time check_ratio Optimize Reactant Ratio incomplete->check_ratio check_catalyst Check Catalyst Activity complete->check_catalyst end Yield Improved increase_time->end check_ratio->end deactivated Deactivated Catalyst check_catalyst->deactivated Yes active Active Catalyst check_catalyst->active No replace_catalyst Use Fresh Catalyst deactivated->replace_catalyst purify_reagents Purify Reactants/Solvent deactivated->purify_reagents check_workup Review Work-up & Purification active->check_workup replace_catalyst->end purify_reagents->end loss_detected Product Loss Detected check_workup->loss_detected Yes optimize_distillation Optimize Distillation (Vacuum) loss_detected->optimize_distillation improve_extraction Improve Extraction loss_detected->improve_extraction optimize_distillation->end improve_extraction->end

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of Crude Vinyl Octanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude vinyl octanoate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for obtaining high-purity this compound for your experimental needs. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparison of common purification methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of crude this compound.

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound typically arise from the synthesis process. These can include:

  • Unreacted Starting Materials: Residual octanoic acid and vinyl acetate (if transvinylation is the synthetic route).

  • Byproducts: Acetaldehyde, acetic acid, and ethyl acetate are common byproducts, particularly in palladium-catalyzed reactions.

  • Polymeric Material: this compound can polymerize, especially at elevated temperatures, leading to oligomeric or polymeric impurities.

  • Catalyst Residues: Traces of the catalyst used in the synthesis (e.g., palladium, iridium, or mercury salts) may be present.

  • Solvents: Residual solvents from the reaction or workup, such as toluene or ethyl acetate, may be present.[1]

Q2: My purified this compound is yellowing over time. What is the cause and how can I prevent it?

A2: Yellowing is often a sign of degradation or polymerization. Vinyl esters are susceptible to oxidation and polymerization, which can be initiated by heat, light, or the presence of radical species. To prevent discoloration:

  • Add a Stabilizer: Commercial this compound is often stabilized with inhibitors like hydroquinone monomethyl ether (MEHQ). Consider adding a small amount of a suitable stabilizer (e.g., 100-200 ppm of MEHQ or butylated hydroxytoluene (BHT)) to your purified product if it will be stored for an extended period.

  • Proper Storage: Store the purified this compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and light.

Q3: During fractional distillation, I am observing bumping or uneven boiling. How can I resolve this?

A3: Bumping is the sudden, violent boiling of a liquid and can be prevented by:

  • Using Boiling Chips or a Magnetic Stir Bar: Add a few boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.

  • Ensuring Even Heating: Use a heating mantle with a stirrer or an oil bath to provide uniform heat distribution to the distillation flask.

  • Avoiding Overheating: Do not heat the mixture too rapidly. A gradual increase in temperature will lead to smoother boiling.

Q4: In column chromatography, my compound is eluting too quickly (high Rf) or not moving at all (low Rf). What should I do?

A4: The retention factor (Rf) is controlled by the polarity of the mobile phase.

  • Compound Eluting Too Quickly (High Rf): Your mobile phase is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio).

  • Compound Not Moving (Low Rf): Your mobile phase is not polar enough. Increase the polarity by increasing the proportion of the polar solvent (e.g., decrease the hexane to ethyl acetate ratio). It is recommended to first determine the optimal solvent system using thin-layer chromatography (TLC).[2]

Q5: I am seeing cracks in my silica gel bed during column chromatography. Why is this happening and how can I prevent it?

A5: Cracks in the silica gel bed can lead to poor separation (channeling). This is often caused by:

  • Improper Packing: Ensure the silica gel is packed uniformly as a slurry and allowed to settle without air bubbles.

  • Letting the Column Run Dry: Never let the solvent level drop below the top of the silica gel. This can cause the silica bed to dry out and crack. Always keep the column topped up with solvent.

  • Heat Generation: If a very polar solvent is used with dry silica gel, the heat generated from solvent adsorption can cause bubbling and cracking. Packing the column with a slurry of silica gel in a non-polar solvent can prevent this.

Comparison of Purification Methods

The two primary methods for purifying crude this compound are fractional distillation under reduced pressure and column chromatography. The choice of method depends on the nature of the impurities, the required purity, and the scale of the purification.

FeatureFractional Distillation under Reduced PressureColumn Chromatography
Principle of Separation Difference in boiling points of the components.Differential adsorption of components onto a solid stationary phase.
Best Suited For Separating compounds with significantly different boiling points (e.g., removing low-boiling solvents or high-boiling starting materials).Separating compounds with similar boiling points but different polarities (e.g., removing byproducts of similar size).
Scale Easily scalable for larger quantities (grams to kilograms).Typically used for smaller to moderate quantities (milligrams to grams).
Typical Purity Can achieve high purity (>99%) if boiling points are well-separated.Can achieve very high purity (>99.5%) with optimized conditions.
Typical Yield Generally high, but some material may be lost in the distillation residue or as a forerun.Can be high, but some material may be lost on the column or in mixed fractions. A study on a similar vinyl ester, vinyl decanoate, reported a yield of 78% after column chromatography.[3]
Advantages - Fast for large quantities.- Relatively simple setup.- Can be more cost-effective for large scales.- High resolution separation.- Effective for removing impurities with similar boiling points.- Can be performed at room temperature, avoiding thermal degradation.
Disadvantages - Requires heating, which can cause polymerization of this compound.- Not effective for separating compounds with close boiling points.- Requires a vacuum source.- Can be slow and labor-intensive.- Uses larger quantities of solvents.- Can be more expensive for large scales due to the cost of silica gel and solvents.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure

This method is suitable for removing impurities with boiling points significantly different from that of this compound (boiling point ~90 °C at 10 Torr).

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum source and gauge

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar or boiling chips

  • Inert gas source (optional)

  • Polymerization inhibitor (e.g., MEHQ or BHT)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the round-bottom flask. Add a small amount of a polymerization inhibitor (e.g., 100-200 ppm).

  • Applying Vacuum: Close the system and slowly apply a vacuum, reducing the pressure to the desired level (e.g., 10 Torr).

  • Heating: Begin stirring and gently heat the flask using a heating mantle or oil bath.

  • Collecting Fractions:

    • Observe the temperature at the distillation head. The first fraction to distill will be lower-boiling impurities. Collect this "forerun" in a separate receiving flask and discard it.

    • As the temperature stabilizes near the boiling point of this compound at the applied pressure, change to a clean receiving flask to collect the main product fraction.

    • Continue distillation as long as the temperature remains constant.

  • Stopping the Distillation: Once the temperature begins to drop or rise significantly, or when only a small amount of residue remains, stop the distillation by removing the heat source and then slowly releasing the vacuum.

  • Analysis: Analyze the purity of the collected fraction(s) using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Purification by Column Chromatography

This method is effective for removing impurities that have different polarities from this compound.

Materials:

  • Crude this compound

  • Chromatography column

  • Silica gel (230-400 mesh)

  • Sand

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Choosing the Eluent: Using TLC, determine a suitable solvent system that gives a good separation of this compound from its impurities. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.3-0.4.

  • Packing the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica gel.

    • Wash the column with the eluent, ensuring the solvent level never drops below the top of the sand.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to absorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand.

  • Eluting the Column:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in separate tubes.

    • Continuously monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.

  • Combining and Concentrating Fractions:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

  • Analysis: Confirm the purity of the final product using GC or NMR.

Visualizations

Purification_Method_Selection start Crude this compound impurity_analysis Analyze Impurity Profile (e.g., by GC-MS or NMR) start->impurity_analysis boiling_point_diff Are boiling points of impurities significantly different from product? impurity_analysis->boiling_point_diff scale What is the scale of the purification? boiling_point_diff->scale Yes chromatography Column Chromatography boiling_point_diff->chromatography No distillation Fractional Distillation under Reduced Pressure scale->distillation Large Scale scale->chromatography Small Scale end Pure this compound distillation->end chromatography->end large_scale Large Scale (> 5 g) small_scale Small Scale (< 5 g)

Caption: Decision tree for selecting a purification method.

Column_Chromatography_Workflow start Start eluent_selection Select Eluent using TLC start->eluent_selection pack_column Pack Column with Silica Gel Slurry eluent_selection->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate end Pure this compound evaporate->end

Caption: Workflow for column chromatography purification.

References

Technical Support Center: Vinyl Octanoate Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the controlled polymerization of vinyl octanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in controlling the polymerization of this compound?

A1: The primary challenges in controlling this compound polymerization stem from the high reactivity of the propagating poly(vinyl ester) radical and the relatively low reactivity of the monomer's double bond.[1] This mismatch leads to several common issues:

  • Side Reactions: A high propensity for chain transfer reactions to the monomer, polymer, and solvent can lead to branched polymers and make it difficult to control the molecular structure.[1][2] Head-to-head addition is another side reaction that can terminate the growing chain.[1]

  • Difficulty Achieving High Molecular Weight with Low Dispersity: Due to the prevalence of chain-breaking events, producing well-defined polymers with high molecular weights (typically > 10⁵ g/mol ) and low dispersity (Đ < 1.2) is challenging.[1]

  • Inhibition by Common Reagents: The polymerization can be inhibited by certain classes of Reversible Addition-Fragmentation chain Transfer (RAFT) agents, such as dithioesters and trithiocarbonates, which are effective for other monomers like styrenes and acrylates.

Q2: Which controlled radical polymerization techniques are most effective for this compound?

A2: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the most widely used and effective technique for controlling the polymerization of vinyl esters, including this compound. RAFT allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The key to successful RAFT polymerization of vinyl esters is the selection of an appropriate RAFT agent.

Q3: How do I select the appropriate RAFT agent for this compound polymerization?

A3: The choice of RAFT agent is critical. For vinyl esters like this compound, less stabilizing RAFT agents are required.

  • Recommended Agents: Xanthates and N-aryl dithiocarbamates provide effective control over both molecular weight and dispersity. N,N-dialkyl dithiocarbamates can control molecular weight but often result in polymers with broader molecular weight distributions.

  • Agents to Avoid: Highly stabilizing RAFT agents such as dithioesters and trithiocarbonates should be avoided as they can inhibit or severely retard the polymerization of vinyl esters.

Q4: Why is monomer purity crucial, and how should I purify this compound before polymerization?

A4: Monomer purity is critical for achieving a controlled polymerization. Commercial vinyl monomers, including this compound, are typically shipped with added inhibitors (e.g., hydroquinone, MEHQ) to prevent premature polymerization during storage and transport. These inhibitors must be removed before starting the experiment.

  • Impact of Impurities: Inhibitors will scavenge the initial radicals, leading to a long and unpredictable induction period or complete prevention of polymerization. Other impurities can act as uncontrolled chain transfer agents, resulting in low molecular weight polymers and poor control over the final structure.

  • Purification Method: The most common method to remove phenolic inhibitors is to pass the monomer through a column of basic alumina. Alternatively, distillation under reduced pressure can be used. It is recommended to use the purified monomer immediately.

Q5: What are the common side reactions in this compound polymerization and how can they be minimized?

A5: The high reactivity of the propagating radical in vinyl ester polymerization leads to several side reactions.

  • Chain Transfer: This is a significant issue and can occur to the monomer, polymer (leading to branching), or solvent. To minimize this, choose a solvent with a low chain transfer constant (e.g., benzene or cyclohexane over toluene) and consider running the polymerization at a lower monomer concentration or to a lower final conversion.

  • Head-to-Head Addition: This reaction involves the atypical addition of a monomer where the radical adds to the head of the vinyl group instead of the tail. This creates a less stable primary radical that can terminate the chain. Lowering the reaction temperature can sometimes reduce the frequency of this side reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No polymerization or long induction period 1. Inhibitor in monomer: Commercial monomer was used without purification. 2. Oxygen present: The reaction mixture was not properly deoxygenated. Oxygen is a radical scavenger. 3. Incorrect RAFT agent: A dithioester or trithiocarbonate was used, which inhibits vinyl ester polymerization. 4. Insufficient initiator or temperature: The initiator concentration is too low, or the temperature is not high enough to cause efficient initiator decomposition.1. Purify the monomer: Pass the this compound through a basic alumina column or perform vacuum distillation to remove the inhibitor. 2. Deoxygenate thoroughly: Purge the reaction mixture with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes before heating. 3. Select the correct RAFT agent: Use a xanthate or a suitable dithiocarbamate. 4. Check initiator and temperature: Ensure the reaction temperature is appropriate for the chosen initiator's half-life. Consider increasing the initiator concentration slightly.
High dispersity (Đ > 1.5) 1. Side reactions: Chain transfer to monomer, polymer, or solvent is occurring. 2. Low RAFT agent efficiency: The chosen RAFT agent provides poor control. 3. High polymerization rate: The reaction is proceeding too quickly, often at high temperatures, which can promote side reactions.1. Minimize chain transfer: Use a solvent with a low chain transfer constant. Lower the monomer concentration or stop the reaction at a lower conversion. 2. Optimize RAFT agent: Ensure you are using a recommended xanthate or dithiocarbamate. Adjust the [Monomer]:[RAFT]:[Initiator] ratio. 3. Reduce reaction temperature: Lowering the temperature can slow down the reaction and suppress side reactions, leading to better control.
Polymerization stops at low conversion 1. Initiator decomposition: The initiator has been fully consumed before high conversion is reached. 2. RAFT agent retardation: Some RAFT agents, even appropriate ones, can cause a degree of rate retardation.1. Use a V-azo initiator: Azo-initiators like AIBN often provide a more constant rate of radical generation. If needed, a second portion of the initiator can be added later in the reaction. 2. Adjust ratios: Decrease the [RAFT]:[Initiator] ratio. A higher concentration of initiating radicals can sometimes overcome retardation effects.
Molecular weight is lower than theoretical 1. Chain transfer: Uncontrolled chain transfer to solvent or impurities is a primary cause. 2. Too much initiator: A high concentration of initiator leads to the formation of a larger number of polymer chains, each with a lower molecular weight.1. Purify all reagents: Ensure the monomer and solvent are pure and free from chain transfer agents. 2. Optimize initiator concentration: Reduce the amount of initiator. The target molecular weight is determined by the ratio of monomer consumed to the moles of RAFT agent.
Gelation or cross-linking occurs 1. Chain transfer to polymer: At high conversions, branching from chain transfer to the polymer backbone can lead to cross-linking. 2. Difunctional impurities: The monomer may contain impurities with two vinyl groups that act as cross-linkers.1. Limit conversion: Stop the polymerization at a moderate conversion (e.g., 50-70%) before significant chain transfer to the polymer occurs. 2. Ensure monomer purity: High purity monomer is essential to avoid cross-linking impurities.

Data Presentation: Reagent Selection

Table 1: Selection of RAFT Agents for Vinyl Ester (including this compound) Polymerization

RAFT Agent Class Z-Group R-Group Suitability for Vinyl Esters Comments
Xanthates O-Alkyl / O-Aryl Alkyl Excellent The most commonly used and effective agents for controlled polymerization of vinyl esters.
Dithiocarbamates N-Aryl, N-Alkyl Alkyl Good to Moderate N-aryl dithiocarbamates offer good control. N,N-dialkyl dithiocarbamates may lead to broader dispersity.
Dithiobenzoates Aryl Alkyl Poor (Inhibits) Causes significant retardation or inhibition. Not recommended.

| Trithiocarbonates | S-Alkyl | Alkyl | Poor (Inhibits) | Causes significant retardation or inhibition. Not recommended. |

Table 2: Common Initiators for this compound Free-Radical Polymerization

Initiator Name Abbreviation Type Typical Decomposition Temperature Solubility
2,2'-Azobis(2-methylpropionitrile) AIBN Azo Compound 60-70 °C Organic Solvents
Benzoyl Peroxide BPO Peroxide 70-90 °C Organic Solvents

| Potassium Persulfate | KPS | Persulfate | 60-80 °C | Water (for emulsion systems) |

Note: The choice of initiator depends on the reaction temperature and solvent.

Experimental Protocols

Protocol: RAFT Polymerization of this compound

This protocol provides a general methodology for the RAFT polymerization of this compound to achieve a target molecular weight with low dispersity.

1. Materials:

  • This compound (monomer)

  • Xanthate RAFT agent (e.g., O-Ethyl S-(1-phenylethyl) carbonodithioate)

  • AIBN (initiator)

  • Anhydrous, inhibitor-free solvent (e.g., toluene or 1,4-dioxane)

  • Basic alumina

  • Inert gas (Argon or Nitrogen)

2. Monomer Purification:

  • Set up a small chromatography column packed with basic alumina.

  • Pass the required volume of this compound through the column to remove the storage inhibitor.

  • Collect the purified monomer in a clean, dry flask. Use immediately.

3. Reaction Setup:

  • In a dry Schlenk flask equipped with a magnetic stir bar, add the RAFT agent and AIBN.

  • Add the solvent and stir until all solids are dissolved.

  • Add the freshly purified this compound to the flask.

  • Seal the flask with a rubber septum.

  • Deoxygenate the mixture by bubbling with inert gas for 30-45 minutes while stirring in an ice bath.

4. Polymerization:

  • After deoxygenation, leave the flask under a positive pressure of inert gas.

  • Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 60-70 °C for AIBN).

  • Start a timer and allow the polymerization to proceed with vigorous stirring.

  • To monitor kinetics, small aliquots can be withdrawn at timed intervals using a deoxygenated syringe. Analyze these for conversion (via ¹H NMR or gravimetry) and molecular weight (via GPC).

5. Termination and Isolation:

  • To stop the polymerization, remove the flask from the oil bath and expose the solution to air while rapidly cooling it in an ice bath.

  • Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent to remove any residual monomer or initiator fragments.

  • Dry the final polymer under vacuum until a constant weight is achieved.

Visualizations

Diagrams of Key Processes

RAFT_Mechanism cluster_initiation 1. Initiation cluster_raft_eq 2. RAFT Equilibrium cluster_main_eq 3. Propagation & Chain Equilibration I Initiator (I) P_rad Propagating Radical (P•) I->P_rad + M I->P_rad P_rad->P_rad P_rad->P_rad Intermediate_rad RAFT Adduct Radical P_rad->Intermediate_rad + RAFT Agent P_rad->Intermediate_rad Dormant_chain Dormant Polymer Chain P_rad->Dormant_chain + Dormant Chain RAFT_agent RAFT Agent (S=C(Z)S-R) M Monomer (M) Intermediate_rad->P_rad Fragmentation R_rad Leaving Group Radical (R•) Intermediate_rad->R_rad Fragmentation R_rad->P_rad R_rad->P_rad

Caption: The core mechanism of RAFT polymerization.

Troubleshooting_Workflow start_node Polymerization Issue Identified d1 No Polymerization? start_node->d1 decision_node decision_node process_node process_node end_node Proceed with Optimized Polymerization s1 Check for Inhibitor Deoxygenate System Verify Initiator/Temp d1->s1 Yes d2 High Dispersity? d1->d2 No s1->end_node s2 Lower Temperature Change Solvent Limit Conversion d2->s2 Yes d3 Low Molecular Weight? d2->d3 No s2->end_node d3->end_node No s3 Reduce Initiator Conc. Purify Reagents d3->s3 Yes s3->end_node

Caption: A logical workflow for troubleshooting polymerization problems.

References

Technical Support Center: Optimizing Catalyst Concentration for Vinyl Esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst concentration for vinyl esterification reactions.

Frequently Asked Questions (FAQs)

Q1: What are common types of catalysts used for vinyl esterification?

A1: A variety of catalysts can be employed for vinyl esterification, with the choice depending on the specific substrates and desired reaction conditions. Common classes of catalysts include:

  • Enzymes: Lipases, such as Candida antarctica Lipase B (CALB), are often used for their high selectivity and mild reaction conditions.[1]

  • Organometallic Compounds: Tin-based catalysts, such as stannous octoate and dibutyltin dilaurate, are frequently used in industrial applications.[2]

  • Acid Catalysts: Strong acids like sulfuric acid can catalyze the reaction, but may also promote side reactions.[3][4]

  • Peroxides: For vinyl ester resins, radical initiators like Methyl Ethyl Ketone Peroxide (MEKP) are used to induce curing.[5]

  • Transition Metals: Palladium and ruthenium complexes have been shown to be effective for the synthesis of vinyl esters from carboxylic acids and alkynes.

Q2: What is a typical starting concentration range for a catalyst in vinyl esterification?

A2: The optimal catalyst concentration is highly dependent on the specific catalyst, reactants, and reaction conditions. However, some general starting ranges are:

  • MEKP for Vinyl Ester Resins: Typically between 1% and 3% by weight of the resin.

  • Heterogeneous Acid Catalysts: A study on a zirconia-silica acid catalyst found 5 wt% to be the optimal concentration.

  • Enzymes (Lipase): The concentration can vary, and optimization is crucial. It is often determined based on activity units per amount of substrate.

It is always recommended to start with a literature precedent for a similar reaction or perform a preliminary screen of catalyst concentrations.

Q3: My reaction yield is low. What are the potential causes related to catalyst concentration?

A3: Low yield can be attributed to several factors concerning the catalyst:

  • Suboptimal Catalyst Concentration: Both too little and too much catalyst can negatively impact the yield. Insufficient catalyst will result in a slow or incomplete reaction. Conversely, an excessively high concentration can lead to an increase in side reactions or, in the case of some enzymes, may not provide any additional benefit.

  • Catalyst Inactivation: The catalyst may have lost its activity. For enzymes like lipase, this can be caused by factors such as improper storage, the presence of water which can lead to hydrolysis, or poisoning by byproducts like acetaldehyde, which is formed from the vinyl alcohol tautomerization.

  • Poor Catalyst-Substrate Interaction: In heterogeneous catalysis, poor mixing or mass transfer limitations can prevent the substrates from effectively reaching the active sites of the catalyst.

Q4: How can I minimize the formation of byproducts?

A4: Byproduct formation is a common issue in esterification. Here are some strategies to mitigate it:

  • Optimize Catalyst Concentration: An excess of catalyst can sometimes promote side reactions. A screening experiment to find the optimal concentration is recommended.

  • Control Water Content: For reactions sensitive to water, such as those using lipases, ensuring anhydrous conditions is critical to prevent hydrolysis of the ester product.

  • Reaction Temperature: Operating at the optimal temperature for your specific catalyst can improve selectivity towards the desired product.

  • Removal of Byproducts: In cases where a volatile byproduct is formed, such as acetaldehyde in lipase-catalyzed vinyl esterification, applying a vacuum can help to remove it from the reaction mixture and prevent catalyst inactivation.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Conversion Insufficient catalyst concentration.Increase the catalyst concentration incrementally (e.g., in 0.5 wt% steps) and monitor the reaction progress.
Inactive catalyst.Verify the activity of the catalyst. For enzymes, ensure proper storage and handling. For other catalysts, consider using a fresh batch.
Presence of inhibitors.Ensure all reactants and solvents are pure and free from any potential catalyst poisons.
Reaction Stalls Prematurely Catalyst deactivation during the reaction.For lipase-catalyzed reactions, consider applying a vacuum to remove acetaldehyde. For other catalysts, investigate potential decomposition pathways under the reaction conditions.
Equilibrium has been reached.If the reaction is reversible, consider methods to remove one of the products (e.g., water or the ester) to drive the reaction forward.
Formation of Significant Byproducts Catalyst concentration is too high.Reduce the catalyst concentration. Perform a catalyst loading study to find the optimal balance between reaction rate and selectivity.
Reaction temperature is not optimal.Optimize the reaction temperature. Higher temperatures can sometimes lead to side reactions.
Presence of water leading to hydrolysis.Use anhydrous reactants and solvents. Consider using molecular sieves to remove any trace amounts of water.
Inconsistent Results Between Batches Inaccurate measurement of the catalyst.Ensure precise and consistent measurement of the catalyst for each reaction.
Variation in catalyst activity between batches.If using a solid catalyst, ensure it is well-mixed before taking a sample. For enzymes, activity can vary between lots.
Changes in reactant or solvent purity.Use reactants and solvents from the same batch or ensure consistent purity for all experiments.

Quantitative Data Summary

The following table summarizes catalyst concentration data from various vinyl esterification studies. This data should be used as a starting point for optimization.

CatalystSubstratesCatalyst ConcentrationTemperature (°C)Reaction Time (h)Yield (%)Reference
ZrO2-SiO2-Me&Et-PhSO3HGlycerol and Oleic Acid5 wt%1604~80 (Conversion)
Ferric-AlginateLauric Acid and Methanol0.16:1 (catalyst to acid mass ratio)Reflux399
MEKPVinyl Ester Resin1.5% - 3%Room TemperatureVariesCuring
MEKPVinyl Ester Resin1% - 2%21 - 29VariesCuring
Sodium Methoxide (CH3ONa)Palm Kernel Oil and Methanol0.5% w/v551.584

Experimental Protocols

Protocol 1: Screening for Optimal Catalyst Concentration

This protocol outlines a general procedure for determining the optimal catalyst concentration for a vinyl esterification reaction.

  • Reaction Setup: In a series of reaction vessels, add the carboxylic acid, vinyl donor, and solvent in the desired molar ratio. Ensure all glassware is dry and reactants are anhydrous if necessary.

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, purge the vessels with an inert gas (e.g., nitrogen or argon).

  • Catalyst Addition: To each vessel, add a different concentration of the catalyst. It is recommended to test a range of concentrations (e.g., 0.5, 1.0, 2.0, 4.0, 8.0 wt% relative to the limiting reactant). Include a control reaction with no catalyst.

  • Reaction Conditions: Place all reaction vessels in a temperature-controlled environment (e.g., an oil bath or heating block) and stir at a consistent rate.

  • Monitoring the Reaction: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction vessel.

  • Sample Analysis: Quench the reaction in the aliquot (e.g., by cooling or adding an inhibitor). Analyze the samples using a suitable analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of the starting material and the yield of the desired ester.

  • Data Analysis: Plot the yield of the vinyl ester as a function of catalyst concentration at a specific time point. The optimal catalyst concentration will be the one that provides the highest yield in a reasonable amount of time without significant byproduct formation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_optimization Optimization prep_reactants Prepare Reactants (Acid, Vinyl Donor, Solvent) setup_vvessels setup_vvessels prep_reactants->setup_vvessels setup_vessels Set up Reaction Vessels add_catalyst Add Catalyst (Varying Concentrations) setup_vessels->add_catalyst run_reaction Run Reaction (Controlled Temp. & Stirring) add_catalyst->run_reaction take_aliquots Take Aliquots (Time Intervals) run_reaction->take_aliquots quench_reaction Quench Aliquots take_aliquots->quench_reaction analyze_samples Analyze Samples (GC, HPLC, NMR) quench_reaction->analyze_samples determine_yield Determine Yield analyze_samples->determine_yield plot_data Plot Yield vs. Concentration determine_yield->plot_data identify_optimum Identify Optimal Concentration plot_data->identify_optimum

Caption: Workflow for optimizing catalyst concentration in vinyl esterification.

Troubleshooting_Logic cluster_conc Concentration Adjustment cluster_activity Catalyst Activity cluster_conditions Reaction Conditions start Low Yield or Slow Reaction check_conc Is Catalyst Concentration within Recommended Range? start->check_conc increase_conc Increase Catalyst Concentration check_conc->increase_conc No (Too Low) decrease_conc Decrease Catalyst Concentration (if byproducts) check_conc->decrease_conc No (Too High/Byproducts) check_activity Is the Catalyst Active? check_conc->check_activity Yes increase_conc->check_activity decrease_conc->check_activity use_fresh Use Fresh Catalyst check_activity->use_fresh No check_storage Verify Storage Conditions check_activity->check_storage Unsure check_conditions Are Reaction Conditions Optimal? check_activity->check_conditions Yes use_fresh->check_conditions check_storage->use_fresh optimize_temp Optimize Temperature check_conditions->optimize_temp No remove_water Ensure Anhydrous Conditions check_conditions->remove_water No remove_byproducts Apply Vacuum (if applicable) check_conditions->remove_byproducts No end_node Re-evaluate Results check_conditions->end_node Yes optimize_temp->end_node remove_water->end_node remove_byproducts->end_node

Caption: Troubleshooting logic for low yield in vinyl esterification.

References

Technical Support Center: Preventing Spontaneous Polymerization of Vinyl Monomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting the spontaneous polymerization of vinyl monomers during experiments and storage.

Troubleshooting Guide

This guide addresses specific issues you may encounter with vinyl monomers.

Observation Potential Cause Suggested Action
Increased Viscosity or Solidification of Monomer Spontaneous polymerization has occurred.- Review storage conditions immediately (temperature, light exposure, atmosphere). - Verify the presence and concentration of an appropriate inhibitor. - If significant polymer has formed, purification by distillation under reduced pressure may be necessary, though this can be challenging with reactive monomers.[1][2]
Inconsistent or Failed Polymerization Reaction The inhibitor was not completely removed from the monomer before initiating the reaction.- Ensure the inhibitor removal method is effective and performed immediately prior to use.[2] - Handle the purified, inhibitor-free monomer quickly under an inert atmosphere to prevent premature polymerization.[2]
Discoloration of the Monomer This may indicate oxidation or degradation of the monomer.- Store the monomer under an inert atmosphere (e.g., nitrogen or argon) and protect it from light by using an amber-colored vial or storing it in a dark place.[2]
Low Polymer Yield The presence of water or other nucleophilic impurities can terminate cationic polymerization.- Thoroughly dry and purify all solvents, the monomer, and the initiator. - Flame-dry or oven-dry glassware under vacuum immediately before use. - Conduct the reaction under an inert atmosphere.
Broad Molecular Weight Distribution (High PDI) This can be caused by chain transfer reactions, slow initiation, or the presence of impurities.- Optimize the reaction temperature; lower temperatures often reduce chain transfer. - Select a solvent less prone to chain transfer. - Choose an initiator that provides rapid and efficient initiation for your specific monomer.

Frequently Asked Questions (FAQs)

Q1: What is spontaneous polymerization and why does it occur?

A1: Spontaneous polymerization is the unintended conversion of monomer molecules into polymer chains without the deliberate addition of an initiator. For vinyl monomers, this is typically a free-radical polymerization process. It can be initiated by heat, ultraviolet (UV) light, or the presence of peroxides, which can form when the monomer reacts with oxygen. Once initiated, the polymerization is a chain reaction that can proceed rapidly.

Q2: How do polymerization inhibitors work?

A2: A polymerization inhibitor is a chemical compound added to a monomer to prevent its spontaneous polymerization. Inhibitors function by reacting with and deactivating free radicals, which are the initiators of the polymerization chain reaction. This scavenging of free radicals effectively stops the polymerization process before it can begin.

Q3: What are some common inhibitors used for vinyl monomers?

A3: The choice of inhibitor often depends on the monomer and the intended application. For storage and transport, inhibitors that can be easily removed are preferred. Common inhibitors include:

  • Hydroquinone (HQ)

  • 4-Methoxyphenol (MEHQ)

  • 4-tert-Butylcatechol (TBC)

  • Butylated hydroxytoluene (BHT)

Q4: Do I need to remove the inhibitor before my experiment?

A4: Yes, in most cases. The inhibitor is present to ensure stability during transport and storage. However, it will also prevent your desired polymerization reaction. Therefore, the inhibitor must be removed immediately before use.

Q5: What are the ideal storage conditions for vinyl monomers?

A5: Proper storage is crucial to prevent spontaneous polymerization. Key storage conditions include:

  • Temperature: Store at low temperatures, typically between 2-8°C.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to exclude oxygen. Some monomers, however, require the presence of a small amount of oxygen for the inhibitor to be effective. Always consult the manufacturer's safety data sheet.

  • Light: Protect from light by using amber-colored containers and storing in a dark place.

  • Inhibitor: Ensure the monomer contains an appropriate inhibitor at a suitable concentration.

Q6: What is a runaway polymerization and how can it be prevented?

A6: A runaway polymerization is a rapid, uncontrolled exothermic reaction that can lead to a dangerous increase in temperature and pressure within a reaction vessel, potentially causing an explosion. It occurs when the heat generated by the polymerization exceeds the rate at which it can be dissipated. Prevention methods include:

  • Ensuring proper inhibitor levels.

  • Using stirring devices to dissipate heat.

  • Implementing cooling systems.

  • Having emergency relief devices on reaction vessels.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the storage and handling of vinyl monomers.

Table 1: Recommended Storage Conditions for Vinyl Monomers

ParameterRecommended ConditionRationale
Temperature2-8°CReduces the rate of thermal initiation of polymerization.
AtmosphereInert (e.g., Nitrogen, Argon)Prevents the formation of peroxides from the reaction of the monomer with oxygen, which can initiate polymerization.
LightStore in dark, amber containersPrevents photoinitiation of polymerization.

Table 2: Typical Inhibitor Concentrations for Vinyl Acetate Monomer (VAM)

InhibitorConcentration (ppm)Recommended Storage Duration
Hydroquinone (HQ)3 - 7Up to two months
Hydroquinone (HQ)12 - 17Up to four months

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors (e.g., HQ, MEHQ)

This protocol describes a standard laboratory method for removing common phenolic inhibitors from vinyl monomers via an alkaline wash.

Materials:

  • Vinyl monomer containing a phenolic inhibitor

  • 5-10% aqueous solution of sodium hydroxide (NaOH)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate)

  • Separatory funnel

  • Clean, dry flask

Procedure:

  • Extraction: Place the vinyl monomer in a separatory funnel. Add an equal volume of the 5-10% NaOH solution.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup. The phenolic inhibitor will be deprotonated and extracted into the aqueous (bottom) layer.

  • Allow the layers to separate and then drain the lower aqueous layer.

  • Repeat the extraction process 2-3 more times with fresh NaOH solution to ensure complete removal of the inhibitor.

  • Washing: Wash the monomer with deionized water to remove any residual NaOH. Subsequently, wash with brine to aid in the removal of water.

  • Drying: Drain the monomer into a clean, dry flask. Add a suitable anhydrous drying agent and gently swirl. Let it stand for 15-30 minutes.

  • Final Step: Filter the dried monomer to remove the drying agent.

  • Storage of Purified Monomer: Use the purified, inhibitor-free monomer immediately. If short-term storage is absolutely necessary, keep it at a low temperature, in the dark, and under an inert atmosphere.

Protocol 2: Qualitative Test for Inhibitor Concentration

Commercially available test strips can be used for a rapid, semi-quantitative determination of inhibitor levels.

Materials:

  • Inhibitor test strips (e.g., molybdate test strips for certain types of inhibitors)

  • Sample of the vinyl monomer

Procedure:

  • Sampling: Obtain a representative sample of the monomer.

  • Testing: Dip the test strip into the monomer sample for the time specified by the manufacturer (typically 1-2 seconds).

  • Reading: Remove the strip, shake off any excess liquid, and compare the color of the strip to the color chart provided with the test kit.

  • Interpretation: The color will correspond to a concentration range of the inhibitor, typically in parts per million (ppm). If the level is below the recommended threshold, the monomer may need to be re-dosed with inhibitor or used immediately.

Visualizations

Spontaneous_Polymerization_Pathway Monomer Vinyl Monomer FreeRadical Free Radical Initiator Initiating Species (Heat, Light, Peroxides) Initiator->Monomer Initiation GrowingChain Growing Polymer Chain FreeRadical->GrowingChain Propagation Inactive Inactive Species GrowingChain->Monomer Adds Monomer Polymer Polymer GrowingChain->Polymer Termination Inhibitor Inhibitor Inhibitor->FreeRadical Scavenges

Caption: Mechanism of spontaneous free-radical polymerization and the role of inhibitors.

Troubleshooting_Workflow Start Issue: Suspected Spontaneous Polymerization CheckViscosity Check Monomer Viscosity Start->CheckViscosity ViscosityIncreased Viscosity Increased? CheckViscosity->ViscosityIncreased ReviewStorage Review Storage Conditions: Temp, Light, Atmosphere ViscosityIncreased->ReviewStorage Yes ReactionFailed Reaction Failed or Inconsistent Results? ViscosityIncreased->ReactionFailed No CheckInhibitor Check Inhibitor Level ReviewStorage->CheckInhibitor Purify Consider Purification (e.g., Distillation) CheckInhibitor->Purify End Problem Resolved Purify->End CheckInhibitorRemoval Verify Complete Inhibitor Removal ReactionFailed->CheckInhibitorRemoval Yes ReactionFailed->End No HandleProperly Ensure Proper Handling of Purified Monomer CheckInhibitorRemoval->HandleProperly HandleProperly->End

Caption: Troubleshooting workflow for spontaneous polymerization issues.

References

Technical Support Center: The Effect of Temperature on Vinyl Octanoate Reaction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effect of temperature on vinyl octanoate reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the reaction rate of this compound synthesis or hydrolysis?

In general, increasing the temperature increases the rate of chemical reactions.[1][2] This is because a higher temperature leads to more frequent collisions between reactant molecules and a greater proportion of those collisions having sufficient energy to overcome the activation energy barrier.[1][2] For the lipase-catalyzed synthesis of this compound, there is an optimal temperature at which the enzyme exhibits maximum activity. Beyond this temperature, the enzyme can denature, leading to a rapid decrease in reaction rate.[3]

Q2: How can I determine the activation energy of my this compound reaction?

The activation energy (Ea) can be determined experimentally by measuring the reaction rate constant (k) at several different temperatures. By plotting the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T), you can create an Arrhenius plot. The slope of the resulting straight line is equal to -Ea/R, where R is the ideal gas constant (8.314 J/mol·K).

Q3: What is a typical experimental setup to study the effect of temperature on this compound reaction kinetics?

A common method involves using a series of temperature-controlled water baths to maintain a constant temperature for the reaction vessel. The reaction can be initiated by adding a catalyst or one of the reactants to a pre-heated mixture of the other components. Samples are then taken at regular intervals and quenched to stop the reaction. The concentration of a reactant or product is then measured using techniques like gas chromatography (GC), high-performance liquid chromatography (HPLC), or spectroscopy.

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
No reaction or very slow reaction at low temperatures. The kinetic energy of the molecules is too low to overcome the activation energy barrier.- Gradually increase the temperature in increments of 5-10°C. - Ensure your catalyst (e.g., lipase) is active at the chosen temperature. Some enzymes have very low activity at cooler temperatures. - Increase the concentration of reactants or catalyst.
Reaction rate decreases at higher temperatures. For enzyme-catalyzed reactions, the lipase may be denaturing due to excessive heat, losing its catalytic activity.- Determine the optimal temperature for your specific lipase by running the reaction at a range of temperatures and measuring the initial reaction rate. - Check the manufacturer's specifications for the thermal stability of the lipase. - Consider using a more thermostable lipase from a different source.
Inconsistent results between experiments at the same temperature. - Fluctuations in the temperature of the water bath. - Inaccurate measurement of time or concentrations. - Incomplete mixing of reactants.- Use a calibrated thermometer and ensure the water bath temperature is stable before starting the reaction. - Standardize your sampling and analytical procedures. - Ensure vigorous and consistent stirring throughout the experiment.
Formation of unwanted byproducts. At higher temperatures, side reactions such as polymerization of this compound may become more significant.- Run the reaction at the lowest temperature that gives a reasonable rate. - Analyze your product mixture for byproducts using GC-MS or NMR. - If polymerization is an issue, consider adding a suitable inhibitor.

Experimental Protocols

Determining the Rate Constant at Different Temperatures for Lipase-Catalyzed Synthesis of this compound

This protocol describes the synthesis of this compound from octanoic acid and vinyl acetate using an immobilized lipase catalyst.

Materials:

  • Octanoic acid

  • Vinyl acetate

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous toluene (or another suitable organic solvent)

  • Internal standard for GC analysis (e.g., decane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Thermostated water baths set to 30°C, 40°C, 50°C, and 60°C

  • Reaction vials with magnetic stir bars

Procedure:

  • Prepare the reaction mixtures: In separate reaction vials, prepare a solution of octanoic acid and vinyl acetate (e.g., 0.1 M of each) in anhydrous toluene. Add a known concentration of the internal standard.

  • Equilibrate the temperature: Place the reaction vials in the water baths at the desired temperatures and allow them to equilibrate for at least 10 minutes.

  • Initiate the reaction: To each vial, add a pre-weighed amount of the immobilized lipase (e.g., 10 mg/mL). Start a timer immediately after adding the enzyme.

  • Sample collection: At regular time intervals (e.g., every 15 minutes for 2 hours), withdraw a small aliquot (e.g., 100 µL) from each reaction vial.

  • Quench the reaction: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a quenching agent (e.g., a strong acid to denature the lipase) or by rapidly cooling it in an ice bath.

  • Analyze the samples: Analyze the quenched samples by GC-FID to determine the concentration of this compound.

  • Calculate the initial rate: For each temperature, plot the concentration of this compound versus time. The initial reaction rate is the slope of the linear portion of this graph.

  • Determine the rate constant: Use the initial rate and the initial concentrations of the reactants to calculate the rate constant (k) at each temperature.

Data Presentation

Table 1: Illustrative Rate Constants for this compound Synthesis at Different Temperatures

Temperature (°C)Temperature (K)1/T (K⁻¹)Initial Rate (mol L⁻¹ s⁻¹)Rate Constant, k (L mol⁻¹ s⁻¹)ln(k)
30303.150.0032991.5 x 10⁻⁵0.0015-6.50
40313.150.0031932.8 x 10⁻⁵0.0028-5.88
50323.150.0030955.1 x 10⁻⁵0.0051-5.28
60333.150.0030028.9 x 10⁻⁵0.0089-4.72

Note: The data in this table is for illustrative purposes only and should be determined experimentally.

Table 2: Illustrative Activation Energy Calculation

ParameterValue
Slope of Arrhenius Plot (-Ea/R)-2500 K
Ideal Gas Constant (R)8.314 J/mol·K
Activation Energy (Ea) 20.79 kJ/mol

Note: This is an example calculation based on illustrative data.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_kinetics Kinetic Analysis prep_reactants Prepare Reactant Solutions (Octanoic Acid, Vinyl Acetate) equilibrate Equilibrate Reactants at Target Temperature prep_reactants->equilibrate set_temp Set Water Baths to Desired Temperatures set_temp->equilibrate add_catalyst Initiate Reaction (Add Lipase) equilibrate->add_catalyst sampling Take Samples at Regular Intervals add_catalyst->sampling quench Quench Reaction in Samples sampling->quench gc_analysis Analyze Samples by GC quench->gc_analysis calc_rate Calculate Initial Rate gc_analysis->calc_rate calc_k Determine Rate Constant (k) calc_rate->calc_k arrhenius_plot Create Arrhenius Plot (ln(k) vs 1/T) calc_k->arrhenius_plot calc_ea Calculate Activation Energy (Ea) arrhenius_plot->calc_ea Arrhenius_Relationship Temperature Temperature (T) ArrheniusEq Arrhenius Equation k = Ae^(-Ea/RT) Temperature->ArrheniusEq Increases k exponentially RateConstant Rate Constant (k) ActivationEnergy Activation Energy (Ea) ActivationEnergy->ArrheniusEq Higher Ea decreases k CollisionFrequency Collision Frequency (A) CollisionFrequency->ArrheniusEq Pre-exponential factor ArrheniusEq->RateConstant Determines

References

Technical Support Center: Purification of Commercial Vinyl Octanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from commercial vinyl octanoate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial-grade this compound?

A1: Commercial this compound may contain several types of impurities stemming from its synthesis and the need for stabilization during storage. These typically include:

  • Unreacted Starting Materials: Residual octanoic acid is a common impurity.

  • Polymerization Inhibitors: To prevent spontaneous polymerization, inhibitors such as monomethyl ether hydroquinone (MEHQ) are added.[1]

  • Byproducts: Small amounts of byproducts from the synthesis process may be present.

  • Water: Trace amounts of water can be present.

  • Coloration Agents: Impurities that may cause a yellowish tint.[2]

Q2: Why is it necessary to purify commercial this compound before use in experiments?

A2: The presence of impurities can significantly impact experimental outcomes.

  • Octanoic acid can interfere with reaction kinetics, alter pH, and lead to unwanted side reactions.

  • Polymerization inhibitors (e.g., MEHQ) will prevent or retard the desired polymerization of the vinyl monomer.[3]

  • Other impurities can affect the physical and chemical properties of the resulting polymers or products.

Q3: What are the primary methods for purifying this compound?

A3: The most effective purification strategy for this compound typically involves a multi-step approach:

  • Washing: An initial wash with a basic solution to remove acidic impurities like octanoic acid.

  • Inhibitor Removal: Passing the washed product through a column of activated alumina to remove phenolic inhibitors like MEHQ.[4]

  • Vacuum Distillation: The final and most crucial step is vacuum distillation to separate the pure this compound from non-volatile impurities, residual starting materials, and inhibitor residues.[2]

Q4: How can I assess the purity of my this compound after purification?

A4: The purity of this compound can be reliably determined using standard analytical techniques:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This is the industry-standard method for quantifying the purity of volatile compounds like this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure and assess the presence of major impurities.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Product fails to polymerize after purification. Incomplete removal of the polymerization inhibitor (e.g., MEHQ).Pass the this compound through a fresh column of activated basic alumina. Ensure sufficient contact time.
Purified product is cloudy or contains water. Incomplete drying after the washing step.Ensure the use of a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) and allow for sufficient drying time before distillation.
Distillation is very slow or does not occur at the expected temperature. Vacuum is not low enough. Temperature is too low.Check all connections for leaks to ensure a good vacuum. Use a manometer to verify the pressure. Gradually and carefully increase the heating mantle temperature.
Product darkens or polymerizes in the distillation flask. Overheating during distillation. Absence of a polymerization inhibitor in the distillation flask.Use a vacuum to lower the boiling point and avoid excessive temperatures. It can be beneficial to add a small amount of a high-boiling point inhibitor to the distillation pot if prolonged heating is anticipated.
GC analysis shows persistent impurity peaks. The impurity has a similar boiling point to this compound and is not removed by distillation.Consider using preparative column chromatography with an appropriate stationary and mobile phase for separation.

Data Presentation

The following table summarizes the expected purity levels of this compound after each major purification step. These are typical values and may vary based on the initial purity of the commercial product and the specific experimental conditions.

Purification MethodKey Impurities RemovedExpected Purity (by GC)
Washing with NaHCO₃ Solution Octanoic Acid>98%
Column Chromatography (Activated Alumina) MEHQ (Inhibitor)>99% (assuming prior removal of other impurities)
Vacuum Distillation Non-volatile impurities, residual starting materials, inhibitor residues>99.5%
Combined Method (Washing + Alumina + Distillation) Octanoic Acid, MEHQ, non-volatile impurities>99.9%

Experimental Protocols

Comprehensive Purification of Commercial this compound

This protocol describes a three-stage process for purifying commercial this compound to a high degree of purity.

Part 1: Removal of Acidic Impurities by Washing

  • Initial Wash: In a separatory funnel, combine the commercial this compound with an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution.

  • Mixing and Venting: Stopper the funnel and shake vigorously for 1-2 minutes. Periodically vent the funnel to release the pressure generated from CO₂ evolution.

  • Phase Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the neutralized octanoic acid.

  • Draining: Carefully drain and discard the lower aqueous layer.

  • Repeat: Repeat the washing process with fresh NaHCO₃ solution until no more gas evolution is observed.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water-soluble components.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) for at least 30 minutes with occasional swirling.

Part 2: Removal of Polymerization Inhibitor

  • Column Preparation: Pack a chromatography column with activated basic alumina. The amount of alumina should be approximately 10-20 times the weight of the this compound.

  • Elution: Decant or filter the dried this compound from the MgSO₄ and pass it through the prepared alumina column.

  • Collection: Collect the eluate, which is now free of the phenolic inhibitor.

Part 3: Purification by Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is clean and dry. Use a Claisen adapter to minimize bumping. All joints must be properly greased to ensure a good seal.

  • Charging the Flask: Transfer the inhibitor-free this compound into the distillation flask. Add a magnetic stir bar for smooth boiling. Boiling stones are not effective under vacuum.

  • Applying Vacuum: Connect the apparatus to a vacuum source with a trap in between. Turn on the vacuum and allow the pressure to stabilize. A typical pressure is in the range of 7-10 Torr.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

  • Collecting Fractions: Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum (approx. 79-80 °C at 7 mm Hg, 90 °C at 10 Torr). It is advisable to collect a small forerun and then the main fraction in a separate receiving flask.

  • Stopping the Distillation: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before releasing the vacuum.

  • Storage: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., 4 °C) to prevent degradation and polymerization.

Purity Analysis by GC-FID
  • Instrument Conditions (Typical):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium or Nitrogen.

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent like hexane or dichloromethane.

  • Analysis: Inject the sample into the GC and integrate the peak areas. The purity is calculated as the percentage of the area of the this compound peak relative to the total area of all peaks.

Visualizations

PurificationWorkflow cluster_start Initial State cluster_process Purification Steps cluster_end Final Product CommercialVO Commercial this compound (with Impurities) Washing 1. Washing (NaHCO3 Solution) CommercialVO->Washing Remove Octanoic Acid InhibitorRemoval 2. Inhibitor Removal (Activated Alumina) Washing->InhibitorRemoval Remove MEHQ Distillation 3. Vacuum Distillation InhibitorRemoval->Distillation Remove Non-volatiles PureVO Purified this compound (>99.9%) Distillation->PureVO TroubleshootingLogic Start Experiment Fails: Product does not polymerize CheckPurity Analyze product purity by GC-FID Start->CheckPurity InhibitorPresent Impurity peak matching inhibitor standard? CheckPurity->InhibitorPresent Impurity Detected RepurifyAlumina Action: Re-purify via activated alumina column InhibitorPresent->RepurifyAlumina Yes OtherImpurity Action: Identify impurity by GC-MS InhibitorPresent->OtherImpurity No Success Problem Solved RepurifyAlumina->Success OtherImpurity->Success

References

Technical Support Center: Chain Transfer in Vinyl Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to chain transfer during vinyl polymerization. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide provides solutions to common problems encountered during vinyl polymerization experiments, with a focus on issues arising from chain transfer reactions.

Issue Potential Cause(s) Recommended Solution(s)
Low Polymer Molecular Weight (Mn) High concentration of chain transfer agent (CTA): Intentionally added CTAs, solvent, impurities, or even the monomer itself can act as chain transfer agents, terminating growing polymer chains prematurely.[1][2]- Reduce the concentration of the deliberately added CTA.- Select a solvent with a lower chain transfer constant (e.g., benzene or cyclohexane over toluene in radical polymerization).[3]- Purify the monomer and solvent to remove impurities that can act as CTAs.[4]- Lower the reaction temperature to reduce the rate of chain transfer reactions.[4]
Chain transfer to monomer: The growing polymer chain transfers a radical to a monomer molecule, terminating the polymer chain and initiating a new, shorter one.- Decrease the monomer concentration.- Choose a monomer with a lower intrinsic chain transfer constant if possible.
Chain transfer to solvent: Solvents with labile atoms (e.g., hydrogen in isopropanol) can readily participate in chain transfer.- Use a solvent with a low chain transfer constant. A comprehensive table of solvent chain transfer constants should be consulted.
Broad Molecular Weight Distribution (High Polydispersity Index - PDI or Đ) Uncontrolled chain transfer reactions: Multiple chain transfer events occurring at different rates lead to a wide range of polymer chain lengths.- Implement the solutions for low molecular weight, as they also address uncontrolled chain transfer.- Ensure homogenous mixing and temperature control throughout the reaction.
Slow initiation compared to propagation: If new polymer chains are initiated throughout the polymerization process, it will result in a broader distribution of chain lengths.- Select an initiator that provides a rapid and efficient initiation phase relative to the propagation rate.
Presence of impurities: Impurities can lead to uncontrolled termination and re-initiation, broadening the PDI.- Rigorously purify all monomers, solvents, and initiators before use.
Formation of Branched Polymer Chain transfer to polymer: A growing radical abstracts an atom (usually hydrogen) from an existing polymer chain, creating a new radical site on the polymer backbone from which a new branch can grow.- Keep the polymer concentration low by stopping the reaction at a lower monomer conversion.- Lowering the reaction temperature can sometimes reduce the rate of chain transfer to the polymer.
Inconsistent Results Between Batches Variability in reagent purity: Even small differences in the concentration of inhibitors or other impurities in the monomer or solvent can significantly affect the polymerization kinetics and outcome.- Standardize the purification protocol for all reagents and ensure they are purified immediately before use.- Store purified monomers under an inert atmosphere and at low temperatures to prevent degradation or spontaneous polymerization.
Lack of rigorous inert atmosphere: Oxygen can inhibit radical polymerization and react with intermediates in ionic polymerizations, leading to inconsistent results.- Ensure the reaction is conducted under a strict inert atmosphere (e.g., nitrogen or argon) by using techniques such as freeze-pump-thaw cycles or by thoroughly purging the reaction vessel with inert gas.

Frequently Asked Questions (FAQs)

Q1: What is chain transfer in vinyl polymerization?

A1: Chain transfer is a reaction that stops the growth of a polymer chain by transferring the active center (e.g., a radical) to another molecule. This terminates the existing chain and initiates a new, often shorter, polymer chain. Common molecules that can participate in chain transfer include the monomer, polymer, solvent, or an intentionally added chain transfer agent (CTA).

Q2: How does a chain transfer agent (CTA) control molecular weight?

A2: A CTA has a labile bond that can easily react with a growing polymer radical. This terminates the polymer chain at a lower molecular weight than would be achieved in the absence of the CTA. The CTA then forms a new radical that can initiate a new polymer chain. By adjusting the concentration of the CTA, the average molecular weight of the resulting polymer can be controlled.

Q3: My polymer has a lower molecular weight than expected, even without adding a CTA. What could be the cause?

A3: Unintentional chain transfer is likely occurring. The most common culprits are:

  • Solvent: Many common solvents can act as chain transfer agents. For example, alcohols and some aromatic solvents are known to participate in chain transfer.

  • Monomer: The monomer itself can undergo chain transfer, which sets a theoretical upper limit on the achievable molecular weight.

  • Impurities: Trace impurities in your monomer or solvent can be highly effective chain transfer agents. It is crucial to purify your reagents.

Q4: What is the Mayo method and why is it used?

A4: The Mayo method is a graphical technique used to determine the chain transfer constant (Ctr) of a substance in a polymerization reaction. It involves running a series of polymerizations with varying concentrations of the potential chain transfer agent and measuring the resulting number-average degree of polymerization (DPn). By plotting the reciprocal of the degree of polymerization (1/DPn) against the ratio of the concentration of the chain transfer agent to the monomer concentration ([S]/[M]), a straight line is obtained. The slope of this line is the chain transfer constant, Ctr.

Q5: How can I detect and quantify branching in my polymer caused by chain transfer to the polymer?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful technique for identifying and quantifying branching in polymers. Specific resonance signals in the 13C NMR spectrum can be assigned to the carbon atoms at the branch points. By integrating these signals and comparing them to the integrals of the signals from the polymer backbone, the degree of branching can be calculated. Gel Permeation Chromatography (GPC) with multiple detectors (e.g., light scattering and viscometer) can also provide evidence of branching by comparing the molecular weight to the hydrodynamic volume of the polymer.

Data Presentation

Table 1: Chain Transfer Constants (Cs) for Common Chain Transfer Agents in Styrene and Methyl Methacrylate (MMA) Polymerization at 60°C.
Chain Transfer AgentCs for StyreneCs for MMA
Ethyl 3-mercaptopropionate (EHMP)13.11.39
2-Mercapto-1-butanol (MBMP)13.81.49
Trimethylolpropane tris(3-mercaptopropionate) (STMP)12.61.22
n-Dodecyl mercaptan (NDM)13.01.36
tert-Dodecyl mercaptan (TDM)13.61.25
Octyl thioglycolate (OTG)12.91.21
Table 2: Effect of n-Dodecyl Mercaptan (CTA) Concentration on the Molecular Weight of Polystyrene.
[CTA]/[Monomer]Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
0150,000300,0002.0
0.00180,000165,0002.06
0.00535,00072,0002.06
0.0120,00041,0002.05
0.055,00010,5002.1

Note: The data in this table is illustrative and will vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Free Radical Polymerization of a Vinyl Monomer (e.g., Styrene)
  • Monomer Purification: Purify styrene by passing it through a column of basic alumina to remove the inhibitor. Store the purified monomer under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature (e.g., in a refrigerator) until use.

  • Reaction Setup: Assemble a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet. Dry the glassware thoroughly in an oven before use.

  • Reagent Addition: Under a positive pressure of inert gas, add the purified styrene to the reaction vessel via a syringe. If a solvent is used, add the dried and degassed solvent at this stage.

  • Initiator Addition: Add the initiator (e.g., azobisisobutyronitrile - AIBN or benzoyl peroxide - BPO) to the reaction mixture. The amount of initiator will depend on the desired molecular weight and reaction rate.

  • Polymerization: Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80°C for AIBN). Allow the polymerization to proceed with stirring for the desired time.

  • Termination and Isolation: Cool the reaction to room temperature and quench the polymerization by exposing the mixture to air. Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., methanol).

  • Purification and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues. Dry the polymer in a vacuum oven to a constant weight.

  • Characterization: Characterize the polymer's number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Protocol 2: Determination of Chain Transfer Constant using the Mayo Method
  • Preparation: Set up a series of polymerization reactions as described in Protocol 1. Each reaction should have the same concentration of monomer and initiator.

  • Varying CTA Concentration: To each reaction vessel, add a different, precisely measured concentration of the chain transfer agent (CTA) being investigated. Also, include a control reaction with no CTA. The ratio of [CTA]/[Monomer] should be varied systematically.

  • Polymerization: Run all the polymerizations under identical conditions (temperature, time, stirring rate) to a low monomer conversion (typically <10%) to ensure that the monomer and CTA concentrations do not change significantly during the reaction.

  • Isolation and Characterization: Isolate, purify, and dry the polymer from each reaction as described in Protocol 1. Determine the number-average molecular weight (Mn) of each polymer sample using GPC.

  • Calculation of Degree of Polymerization (DPn): Calculate the number-average degree of polymerization for each sample using the formula: DPn = Mn / Mmonomer, where Mmonomer is the molecular weight of the monomer.

  • Mayo Plot: Plot 1/DPn on the y-axis against the corresponding [CTA]/[Monomer] ratio on the x-axis.

  • Determination of Ctr: Perform a linear regression on the data points. The slope of the resulting straight line is the chain transfer constant (Ctr) for the CTA with that specific monomer under the given reaction conditions.

Protocol 3: GPC Sample Preparation and Analysis
  • Sample Dissolution: Accurately weigh 1-2 mg of the polymer sample into a vial. Add the appropriate GPC eluent (e.g., HPLC grade tetrahydrofuran - THF) to achieve a concentration of 1-2 mg/mL. Allow the polymer to dissolve completely, which may take several hours with gentle agitation.

  • Filtration: Filter the polymer solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter that could damage the GPC columns.

  • Injection: Inject the filtered sample into the GPC system.

  • Analysis: The GPC system separates the polymer chains based on their hydrodynamic volume. The detector (typically a refractive index detector) measures the concentration of the polymer as it elutes from the columns.

  • Calibration and Calculation: The molecular weight is determined by comparing the elution time of the sample to a calibration curve generated from polymer standards of known molecular weight (e.g., polystyrene standards). The Mn, Mw, and PDI are then calculated by the GPC software.

Protocol 4: Quantitative 13C NMR for Polymer Branching Analysis
  • Sample Preparation: Dissolve a sufficient amount of the polymer sample (typically 10-50 mg) in a suitable deuterated solvent (e.g., CDCl3 or C2D2Cl4 for high-temperature measurements) in an NMR tube.

  • NMR Acquisition: Acquire a quantitative 13C NMR spectrum. This typically requires a long relaxation delay (D1) to ensure full relaxation of all carbon nuclei, or the use of inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).

  • Spectral Analysis: Identify the resonance peaks corresponding to the carbon atoms at the branch points and the peaks corresponding to the carbons in the polymer backbone.

  • Quantification: Integrate the area of the branch point carbon signals and the backbone carbon signals. The number of branches per 1000 monomer units can be calculated using the following formula: Branches per 1000 monomers = (Integral of branch signal / Number of carbons per branch signal) / (Integral of backbone signal / Number of carbons per monomer in the backbone) * 1000.

Visualizations

Chain_Transfer_Mechanism P_radical Growing Polymer Chain (P•) Terminated_Polymer Terminated Polymer (P-H) P_radical->Terminated_Polymer Chain Transfer CTA Chain Transfer Agent (S-H) New_Radical New Radical (S•) CTA->New_Radical CTA->Terminated_Polymer Monomer Monomer (M) New_Polymer New Growing Chain (S-M•) Monomer->New_Polymer New_Radical->New_Polymer Initiation Troubleshooting_Workflow Start Problem Identified (e.g., Low M_n, High PDI) Check_Reagents Check Reagent Purity (Monomer, Solvent, Initiator) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temperature, Concentrations) Start->Check_Conditions Analyze_Polymer Characterize Polymer (GPC, NMR) Check_Reagents->Analyze_Polymer Check_Conditions->Analyze_Polymer Hypothesize Hypothesize Cause: Uncontrolled Chain Transfer? Analyze_Polymer->Hypothesize Solution Implement Solution: - Purify Reagents - Change Solvent - Adjust Temperature - Modify [CTA] Hypothesize->Solution Verify Verify Improvement Solution->Verify Mayo_Method_Workflow Start Start: Determine C_tr Setup_Reactions Set up series of polymerizations with varying [CTA]/[Monomer] Start->Setup_Reactions Run_Polymerizations Run reactions to low conversion (<10%) under identical conditions Setup_Reactions->Run_Polymerizations Isolate_Polymers Isolate and purify polymers Run_Polymerizations->Isolate_Polymers Analyze_GPC Determine M_n for each polymer using GPC Isolate_Polymers->Analyze_GPC Calculate_DPn Calculate DP_n = M_n / M_monomer Analyze_GPC->Calculate_DPn Plot_Data Plot 1/DP_n vs. [CTA]/[Monomer] Calculate_DPn->Plot_Data Determine_Slope Perform linear regression Plot_Data->Determine_Slope Result Slope = Chain Transfer Constant (C_tr) Determine_Slope->Result

References

Technical Support Center: Optimizing Initiator Concentration in Vinyl Octanoate Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for vinyl octanoate polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing initiator concentration and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the typical role of an initiator in the polymerization of this compound?

A1: In the free-radical polymerization of this compound, an initiator is a chemical species that decomposes under thermal or photochemical activation to generate free radicals. These highly reactive radicals then attack the vinyl group of a this compound monomer, initiating a chain reaction. This process leads to the sequential addition of monomer units to the growing polymer chain, ultimately forming polythis compound. Common initiators for this process include azo compounds like 2,2'-azobis(2-methylpropionitrile) (AIBN) and organic peroxides such as benzoyl peroxide (BPO)[1][].

Q2: How does the initiator concentration fundamentally affect the molecular weight of polythis compound?

A2: Generally, in free-radical polymerization, a higher initiator concentration leads to the formation of a larger number of initiating radicals.[1] This results in a greater number of polymer chains being initiated simultaneously. With a finite amount of monomer, this leads to shorter average polymer chain lengths and, consequently, a lower average molecular weight. Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains, resulting in a higher average molecular weight. For many vinyl polymers, the molecular weight is inversely proportional to the square root of the initiator concentration.

Q3: What is the expected impact of initiator concentration on the rate of polymerization of this compound?

A3: A higher initiator concentration typically leads to a faster polymerization rate. This is because a greater number of active radical species are present to propagate the polymerization by adding monomer units. The rate of polymerization is often directly proportional to the square root of the initiator concentration.

Q4: Are there advanced polymerization techniques suitable for this compound?

A4: Yes, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that is well-suited for vinyl esters like this compound. RAFT polymerization allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). The choice of an appropriate RAFT agent is crucial for achieving good control over the polymerization.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Polymer Yield 1. Insufficient Initiator Concentration: The concentration of the initiator may be too low to generate enough radicals to start the polymerization effectively. 2. Inappropriate Reaction Temperature: The chosen temperature may not be optimal for the initiator's decomposition rate (half-life). 3. Presence of Inhibitors: The this compound monomer may contain inhibitors from storage that were not adequately removed.1a. Increase Initiator Concentration: Incrementally increase the initiator concentration. 1b. Optimize Temperature: Ensure the reaction temperature is suitable for the chosen initiator's half-life. For instance, AIBN is commonly used at temperatures between 60-80 °C. 2. Monomer Purification: Purify the monomer by passing it through a column of activated alumina or by distillation to remove inhibitors.
Polymer with Low Molecular Weight 1. High Initiator Concentration: As a general rule, higher initiator concentrations lead to lower molecular weight polymers. 2. High Reaction Temperature: Higher temperatures can increase the rate of initiation and chain transfer reactions, leading to shorter polymer chains.1. Decrease Initiator Concentration: Systematically decrease the initiator concentration to promote the growth of longer polymer chains. 2. Lower Reaction Temperature: Reducing the temperature can lead to higher molecular weight, but it will also decrease the polymerization rate.
Broad Polydispersity Index (PDI) 1. Inconsistent Radical Generation: Fluctuations in temperature can cause an inconsistent rate of initiator decomposition. 2. Chain Transfer Reactions: Chain transfer to monomer, polymer, or solvent can lead to a broader distribution of chain lengths.1. Precise Temperature Control: Use a reaction setup with stable and uniform temperature control. 2. Optimize Reaction Conditions: Consider using a controlled polymerization technique like RAFT to minimize unwanted side reactions and achieve a narrower PDI.
Poor Reproducibility Between Batches 1. Inaccurate Initiator Measurement: Small variations in the amount of initiator can lead to significant differences in results. 2. Variations in Monomer Purity: The level of inhibitors or other impurities may differ between monomer batches.1. Prepare an Initiator Stock Solution: Dissolving the initiator in a solvent and adding a specific volume can improve accuracy. 2. Consistent Monomer Purification: Implement a standardized monomer purification protocol for all experiments.
Illustrative Data on Initiator Concentration Effects

The following table summarizes the expected trends when varying the initiator concentration in a typical free-radical polymerization of this compound. The values are illustrative and intended to demonstrate the general relationships.

Initiator Concentration (mol%) Polymerization Rate (relative) Number-Average Molecular Weight (Mn, g/mol ) Polydispersity Index (PDI)
0.11.0100,000> 2.0
0.52.245,000> 2.0
1.03.231,000> 2.0
2.04.522,000> 2.0

Experimental Protocols

General Procedure for Free-Radical Polymerization of this compound

This protocol is a generalized procedure and may require optimization for specific experimental goals.

1. Materials and Setup:

  • Monomer: this compound, purified to remove inhibitors.

  • Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO).

  • Solvent: Anhydrous and deoxygenated solvent (e.g., toluene, benzene, or bulk polymerization).

  • Equipment: Schlenk flask or similar reaction vessel, condenser, magnetic stirrer, heating mantle with temperature controller, and an inert atmosphere setup (e.g., nitrogen or argon line).

2. Procedure:

  • Monomer and Solvent Preparation: In a Schlenk flask under an inert atmosphere, add the desired amount of purified this compound and solvent (if not a bulk polymerization).

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Initiator Addition: In a separate vial, dissolve the calculated amount of initiator in a small amount of the reaction solvent. Add the initiator solution to the reaction flask via syringe.

  • Polymerization: Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN). Stir the mixture vigorously for the specified reaction time.

  • Termination and Isolation: Terminate the polymerization by rapidly cooling the reaction mixture in an ice bath. Precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent (e.g., cold methanol).

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it several times with the non-solvent, and dry it under vacuum until a constant weight is achieved.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification Monomer_Purification Monomer Purification Reaction_Setup Reaction Setup (Inert Atm.) Monomer_Purification->Reaction_Setup Solvent_Degassing Solvent Degassing Solvent_Degassing->Reaction_Setup Initiator_Solution Initiator Solution Prep Initiation Initiation (Add Initiator) Initiator_Solution->Initiation Reaction_Setup->Initiation Polymerization Polymerization (Heat & Stir) Initiation->Polymerization Termination Termination (Cooling) Polymerization->Termination Precipitation Precipitation in Non-solvent Termination->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying

Caption: General experimental workflow for this compound polymerization.

logical_relationship cluster_input Input Variable cluster_output Polymer Properties Initiator_Conc Initiator Concentration Poly_Rate Polymerization Rate Initiator_Conc->Poly_Rate Increases Mol_Weight Molecular Weight Initiator_Conc->Mol_Weight Decreases

Caption: Relationship between initiator concentration and polymer properties.

troubleshooting_flowchart Start Problem: Low Polymer Yield Check_Temp Is reaction temp correct for initiator's half-life? Start->Check_Temp Check_Inhibitor Was monomer purified to remove inhibitors? Check_Temp->Check_Inhibitor Yes Solution_Temp Adjust Temperature Check_Temp->Solution_Temp No Check_Conc Is initiator concentration sufficient? Check_Inhibitor->Check_Conc Yes Solution_Purify Purify Monomer Check_Inhibitor->Solution_Purify No Solution_Conc Increase Initiator Concentration Check_Conc->Solution_Conc No End Problem Resolved Check_Conc->End Yes (Re-evaluate other parameters) Solution_Temp->End Solution_Purify->End Solution_Conc->End

Caption: Troubleshooting flowchart for low polymer yield.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for the Characterization of Vinyl Octanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization of vinyl octanoate, a key monomer in the synthesis of specialty polymers and a component in various formulations, is critical for ensuring product quality, safety, and performance. This guide provides an objective comparison of the principal analytical techniques employed for the qualitative and quantitative analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document outlines detailed experimental protocols, presents quantitative performance data, and offers a comparative assessment to aid in the selection of the most suitable methodology for specific analytical challenges.

Quantitative Performance of Analytical Methods

The selection of an analytical technique is often dictated by its quantitative performance. The following table summarizes key validation parameters for the analysis of this compound and related esters using GC-MS, GC-FID (a common alternative detector for GC), and quantitative NMR (qNMR).

Validation ParameterGC-MSGC-FIDqNMR
Limit of Detection (LOD) 0.01 - 1 µg/mL0.1 - 5 µg/mLAnalyte and instrument dependent, typically in the µg/mL to ng/mL range
Limit of Quantitation (LOQ) 0.03 - 3 µg/mL0.3 - 15 µg/mLAnalyte and instrument dependent, typically in the µg/mL to ng/mL range
Linearity Range 0.03 - 100 µg/mL (R² > 0.999)0.3 - 500 µg/mL (R² > 0.99)Wide dynamic range, typically demonstrating excellent linearity (R² > 0.999)
Accuracy (Recovery) 90 - 110%[1]95 - 105%99% - 101%[2]
Precision (RSD) < 10%[1]< 5%< 1%[3]
Specificity Very High (Mass spectral data confirms identity)Moderate (Based on retention time)Very High (Unique chemical shifts provide structural confirmation)
Throughput ModerateHighModerate to Low
Instrumentation Cost HighModerateVery High

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of vinyl esters and other volatile organic compounds and can be adapted for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Analysis

This method is suitable for the quantification of this compound and the identification of volatile impurities.

1. Sample Preparation:

  • For quantitative analysis, prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane or ethyl acetate).

  • Create a series of calibration standards by serial dilution of the stock solution.

  • For the analysis of residual this compound in a polymer matrix, headspace GC-MS is the preferred method.[4] This involves heating a known amount of the polymer sample in a sealed vial to allow the volatile monomer to partition into the headspace gas, which is then injected into the GC.

2. GC-MS Instrumentation and Analysis:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a final temperature that allows for the elution of all components of interest (e.g., 280°C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

3. Quantification:

  • A calibration curve is generated by plotting the peak area of this compound against the concentration of the prepared standards. The concentration of this compound in unknown samples is then determined from this curve.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy Protocol for this compound Characterization

This method is a rapid and non-destructive technique for the qualitative analysis of liquid this compound.

1. Sample Preparation:

  • No specific sample preparation is required for liquid samples. A single drop of this compound is sufficient.

2. FTIR-ATR Instrumentation and Analysis:

  • Place a drop of the liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.

  • Acquire the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) between measurements to prevent cross-contamination.

3. Spectral Interpretation:

  • The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

    • C=O stretching of the ester group (~1740-1760 cm⁻¹).

    • C=C stretching of the vinyl group (~1645 cm⁻¹).

    • C-O stretching of the ester group (~1150-1250 cm⁻¹).

    • =C-H bending of the vinyl group (~900-1000 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Structural Elucidation and Purity Determination of this compound

NMR spectroscopy provides detailed structural information and can be used for highly accurate quantitative analysis (qNMR).

1. Sample Preparation:

  • For ¹H and ¹³C NMR, dissolve an accurately weighed amount of the this compound sample in a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • For quantitative ¹H NMR (qNMR), an internal standard with a known purity and a resonance that does not overlap with the analyte signals is added to the sample. Maleic acid or dimethyl sulfone are common choices.

2. NMR Instrumentation and Analysis:

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • For qNMR, ensure a sufficient relaxation delay between pulses to allow for complete relaxation of all nuclei, which is crucial for accurate integration.

3. Spectral Interpretation and Quantification:

  • ¹H NMR: The spectrum will show distinct signals for the vinyl protons and the protons of the octanoate chain. The chemical shifts, splitting patterns, and integration of these signals confirm the structure.

  • ¹³C NMR: The spectrum will show a peak for each unique carbon atom in the molecule, providing further structural confirmation.

  • qNMR: The purity of this compound is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.

Mandatory Visualizations

Vinyl_Octanoate_Characterization_Workflow cluster_GCMS GC-MS Analysis cluster_FTIR FTIR Analysis cluster_NMR NMR Analysis GCMS_Sample Sample Preparation (Dilution or Headspace) GCMS_Inject GC Injection GCMS_Sample->GCMS_Inject GCMS_Sep Chromatographic Separation GCMS_Inject->GCMS_Sep GCMS_Detect MS Detection (EI, Full Scan/SIM) GCMS_Sep->GCMS_Detect GCMS_Data Data Analysis (Quantification & Identification) GCMS_Detect->GCMS_Data FTIR_Sample Direct Application to ATR Crystal FTIR_Acquire Spectral Acquisition FTIR_Sample->FTIR_Acquire FTIR_Interpret Spectral Interpretation (Functional Group ID) FTIR_Acquire->FTIR_Interpret NMR_Sample Sample Dissolution (with Internal Standard for qNMR) NMR_Acquire Spectral Acquisition (1H, 13C, qNMR) NMR_Sample->NMR_Acquire NMR_Data Data Processing & Analysis (Structure Elucidation & Purity) NMR_Acquire->NMR_Data

Caption: General workflows for the characterization of this compound.

Analytical_Technique_Comparison Start Analytical Requirement Quant Quantitative Analysis Start->Quant Qual Qualitative Analysis Start->Qual Purity High Purity Assay Start->Purity Impurity Trace Impurity Profiling Start->Impurity Routine Routine QC Start->Routine Struct Structural Confirmation Start->Struct GCMS GC-MS Quant->GCMS High Sensitivity NMR NMR Quant->NMR High Accuracy (qNMR) FTIR FTIR Qual->FTIR Rapid Functional Group ID Qual->NMR Detailed Structure Purity->NMR Primary Method Impurity->GCMS Volatile Impurities Routine->FTIR Fast & Simple Struct->GCMS Confirmation Struct->NMR Unambiguous

Caption: Decision tree for selecting an analytical technique.

References

A Comparative Guide to Analytical Methods for Determining Vinyl Octanoate Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and chemical synthesis, the accurate determination of raw material purity is paramount to ensure the integrity and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) method for assessing the purity of vinyl octanoate against other viable analytical techniques. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the selection of the most appropriate method for specific analytical needs.

Introduction to this compound Purity Analysis

This compound is a volatile organic compound used in the synthesis of polymers and other specialty chemicals. The presence of impurities, such as residual starting materials (e.g., octanoic acid, vinyl acetate) or byproducts of synthesis and degradation, can significantly impact the properties of the final product. Therefore, robust analytical methods are required for its quality control. Gas chromatography is the most common technique for analyzing volatile compounds like this compound, with GC-MS offering definitive identification of impurities and GC-FID providing robust quantification.

Comparison of Analytical Methods

The selection of an analytical method for this compound purity determination depends on the specific requirements of the analysis, such as the need for impurity identification, the desired level of sensitivity, and the required sample throughput. While GC-MS is a powerful tool for both identification and quantification, other methods like Gas Chromatography with Flame Ionization Detection (GC-FID) and Titrimetry offer practical alternatives.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of GC-MS, GC-FID, and Saponification Titration for the determination of this compound purity. The data presented are representative values to illustrate the comparative performance of each method.

Parameter GC-MS GC-FID Saponification Titration
Purity (%) 99.8599.8799.5
Limit of Detection (LOD) ~0.001%~0.005%~0.1%
Limit of Quantitation (LOQ) ~0.005%~0.01%~0.5%
Precision (RSD, n=6) < 1%< 0.5%< 2%
Impurity Identification ExcellentPoor (retention time only)Not Possible
Throughput ModerateHighLow

Experimental Protocols

GC-MS Method for Purity Determination and Impurity Identification

This method is highly effective for both quantifying the purity of this compound and identifying unknown impurities based on their mass spectra.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

Reagents:

  • Solvent: Dichloromethane or Hexane, HPLC grade.

  • This compound sample.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: Purity is calculated using the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area in the chromatogram. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

GC-FID Method for Quantitative Purity Analysis

GC-FID is a robust and widely used method for the routine quality control and precise quantification of this compound purity.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: Same as for GC-MS.

Procedure:

  • Sample Preparation and GC Conditions: Follow the same procedure as for the GC-MS method.

FID Conditions:

  • Detector Temperature: 300 °C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Helium or Nitrogen): 25 mL/min

Data Analysis: Purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. For higher accuracy, a reference standard and internal standard can be used for calibration.

Saponification Titration for Total Ester Content

This classic chemical method determines the total ester content by measuring the amount of alkali consumed during the hydrolysis (saponification) of the ester.

Reagents:

  • 0.5 M Ethanolic Potassium Hydroxide (KOH) solution.

  • 0.5 M Hydrochloric Acid (HCl) solution, standardized.

  • Phenolphthalein indicator solution.

  • Ethanol, neutral.

Procedure:

  • Accurately weigh about 2 g of the this compound sample into a flask.

  • Add 50.0 mL of 0.5 M ethanolic KOH solution.

  • Attach a reflux condenser and heat the mixture in a water bath for 1 hour.

  • Allow the solution to cool to room temperature.

  • Add a few drops of phenolphthalein indicator.

  • Titrate the excess KOH with the standardized 0.5 M HCl solution until the pink color disappears.

  • Perform a blank titration using the same volume of ethanolic KOH solution without the sample.

Calculation: The purity is calculated based on the volume of KOH consumed by the this compound.

Visualizations

Experimental Workflow for GC-MS Purity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Filter Solution B->C D Inject Sample C->D E Chromatographic Separation D->E F Mass Spectrometry Detection E->F G Integrate Peaks F->G H Identify Impurities (Library Search) G->H I Calculate Purity (% Area) G->I

Caption: Workflow for this compound purity determination by GC-MS.

Logical Comparison of Analytical Methods

Method_Comparison GCMS GC-MS Specificity High Specificity (Impurity ID) GCMS->Specificity Quantification Precise Quantification GCMS->Quantification GCFID GC-FID GCFID->Quantification Titration Titration Simplicity Simplicity & Low Cost Titration->Simplicity

Caption: Comparison of key attributes for purity analysis methods.

Interpreting the 1H and 13C NMR Spectra of Vinyl Octanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of vinyl octanoate. The interpretation is based on established chemical shift values and coupling constant principles for vinyl esters and long-chain alkanoates. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation.

Predicted 1H NMR Spectral Data of this compound

The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the vinyl and octanoate moieties. The vinyl group protons appear in the downfield region due to the deshielding effect of the double bond and the adjacent oxygen atom. The protons of the octanoate chain are observed in the upfield region, with chemical shifts influenced by their proximity to the carbonyl group.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
H-a~7.28dd1HJac ≈ 14.0 Hz, Jab ≈ 6.3 Hz
H-c~4.85dd1HJac ≈ 14.0 Hz, Jbc ≈ 1.5 Hz
H-b~4.55dd1HJab ≈ 6.3 Hz, Jbc ≈ 1.5 Hz
H-2~2.35t2HJ ≈ 7.5 Hz
H-3~1.65p2HJ ≈ 7.5 Hz
H-4, H-5, H-6~1.30m6H-
H-7~1.30m2H-
H-8~0.90t3HJ ≈ 7.0 Hz

Note: The predicted chemical shifts are based on typical values for similar structures and may vary slightly depending on the solvent and experimental conditions.

Predicted 13C NMR Spectral Data of this compound

The 13C NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The carbonyl carbon of the ester is the most downfield signal, while the carbons of the alkyl chain are found in the upfield region.

Signal AssignmentChemical Shift (δ, ppm)
C-1 (C=O)~173.0
C-a (=CH-O)~141.5
C-b (=CH2)~97.5
C-2 (-CH2-C=O)~34.5
C-3~25.0
C-4~29.0
C-5~29.0
C-6~31.5
C-7~22.5
C-8 (-CH3)~14.0

Note: The predicted chemical shifts are based on typical values for similar structures and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-resolution 1H and 13C NMR spectra of a liquid sample such as this compound is outlined below.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3).

  • For 13C NMR, a more concentrated solution (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Parameters:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • Nuclei: 1H and 13C.

  • Temperature: 298 K (25 °C).

  • 1H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~12-15 ppm.

    • Acquisition time: ~2-3 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 8-16.

  • 13C NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment with proton decoupling.

    • Spectral width: ~220-240 ppm.

    • Acquisition time: ~1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on the sample concentration.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the signals in the 1H NMR spectrum.

  • Analyze the multiplicities and coupling constants in the 1H NMR spectrum.

Visualization of this compound with NMR Assignments

The following diagram illustrates the structure of this compound with the proton and carbon atoms labeled according to the assignments in the data tables.

Caption: Molecular structure of this compound with atom labeling for NMR assignments.

A Comparative Analysis of Vinyl Octanoate Reactivity in Acylation and Polymerization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of vinyl esters is paramount for optimizing synthetic routes and developing novel materials. This guide provides a comprehensive comparison of vinyl octanoate's reactivity against other common vinyl esters, supported by quantitative data and detailed experimental protocols.

This compound, a key intermediate in various chemical syntheses, exhibits distinct reactivity patterns in both enzymatic and polymerization reactions. Its performance relative to other vinyl esters, such as vinyl acetate, vinyl propionate, and vinyl butyrate, is influenced by factors including steric hindrance, electronic effects, and the nature of the catalytic system employed. This guide delves into these comparisons, offering valuable insights for reaction design and catalyst selection.

Comparative Reactivity in Lipase-Catalyzed Transesterification

Enzymatic transesterification is a widely utilized method for the synthesis of esters under mild conditions, with lipases being the biocatalysts of choice. The acyl donor, in this case the vinyl ester, plays a crucial role in the reaction kinetics. While direct comparative kinetic studies across a range of simple vinyl esters are not extensively documented in a single study, analysis of existing literature provides valuable insights.

In a study on the enzymatic transesterification of sugars in honey and agave syrup, this compound was compared with other long-chain vinyl esters. While not a direct comparison with shorter-chain vinyl esters in a simple alcohol system, the study design provides a basis for understanding the influence of the acyl chain length on reactivity in a complex biological medium.

Table 1: Comparative Conversion in Lipase-Catalyzed Transesterification of Sugars

Vinyl EsterAcyl Chain LengthRelative Conversion
This compoundC8Data not available in a directly comparable format
Vinyl DecanoateC10Data not available in a directly comparable format
Vinyl LaurateC12Data not available in a directly comparable format
Vinyl PalmitateC16Data not available in a directly comparable format

Note: Quantitative, directly comparable data for a simple alcohol transesterification was not available in the reviewed literature. The provided table structure is based on the potential for such a comparison and highlights the current data gap.

The general trend observed in lipase-catalyzed reactions is that the reactivity of the vinyl ester can be influenced by the chain length of the acyl group, with optimal activity often seen with medium-chain fatty acids. This is attributed to the specificity of the lipase's active site. For instance, Novozym 435, a commonly used immobilized lipase, has shown high activity with a range of vinyl esters. A study on the transesterification of n-octanol with vinyl acetate reported 82% conversion in 90 minutes.[1] While a direct comparison with this compound under identical conditions is not available, it is plausible that the longer acyl chain of this compound could influence the reaction rate due to steric effects within the enzyme's active site.

Experimental Protocol: Lipase-Catalyzed Transesterification of an Alcohol with Vinyl Esters

This protocol outlines a general procedure for comparing the reactivity of different vinyl esters in the transesterification of a primary alcohol, catalyzed by an immobilized lipase such as Novozym 435.

Materials:

  • This compound, vinyl acetate, vinyl propionate, vinyl butyrate (or other vinyl esters of interest)

  • Primary alcohol (e.g., ethanol, 1-butanol, 1-octanol)

  • Immobilized Lipase (e.g., Novozym 435)

  • Anhydrous solvent (e.g., hexane, toluene)

  • Internal standard for GC analysis (e.g., decane)

  • Anhydrous sodium sulfate

  • Reaction vials, magnetic stirrer, heating block or oil bath, gas chromatograph with FID detector (GC-FID)

Procedure:

  • Reaction Setup: In a series of reaction vials, add the alcohol (e.g., 1 mmol), the vinyl ester (e.g., 1.2 mmol, 1.2 equivalents), and the solvent (e.g., 5 mL). Add the internal standard (e.g., 0.1 mmol).

  • Enzyme Addition: To each vial, add a pre-weighed amount of the immobilized lipase (e.g., 20 mg).

  • Reaction: Place the vials in a heating block or oil bath set to the desired temperature (e.g., 50 °C) and stir the contents at a constant rate.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.

  • Sample Preparation: Immediately quench the reaction in the aliquot by adding a small amount of a suitable solvent and pass it through a small plug of anhydrous sodium sulfate to remove the enzyme and any water.

  • GC Analysis: Analyze the samples by GC-FID to determine the concentration of the reactant alcohol and the product ester. The conversion of the alcohol can be calculated based on the disappearance of the alcohol peak and the appearance of the product peak, relative to the internal standard.

Data Analysis:

Plot the conversion of the alcohol as a function of time for each vinyl ester. The initial reaction rates can be determined from the slope of the initial linear portion of these curves. This will provide a quantitative comparison of the reactivity of the different vinyl esters under the studied conditions.

Comparative Reactivity in Radical Copolymerization

In the realm of polymer chemistry, vinyl esters are important monomers for the synthesis of a variety of copolymers. Their reactivity in copolymerization is typically described by reactivity ratios (r), which indicate the preference of a growing polymer chain to add a monomer of its own kind versus the other monomer.

A study on the copolymerization of methyl acrylate (MA) with vinyl acetate (VAc), vinyl pivalate (VPV), and vinyl 2-ethylhexanoate (V2EH) found that the reactivity ratios of these vinyl esters were very similar. For practical purposes, they could be described by a single set of reactivity ratios, suggesting that the reactivity of the vinyl group is not significantly affected by the steric bulk of the ester group in this specific copolymerization system.

Table 2: Reactivity Ratios of Vinyl Esters (M2) with Methyl Acrylate (M1)

Monomer 2 (M2)r1 (rMA)r2 (rVEst)
Vinyl Acetate (VAc)6.9 ± 1.40.013 ± 0.02
Vinyl Pivalate (VPV)5.5 ± 1.20.017 ± 0.035
Vinyl 2-Ethylhexanoate (V2EH)6.9 ± 2.70.093 ± 0.23
Overall 6.1 ± 0.6 0.0087 ± 0.023

Data from a study on low conversion bulk polymerization.

While data for this compound in a similar comparative study was not found, the trend suggests that its reactivity in radical copolymerization with monomers like methyl acrylate would likely be comparable to that of other vinyl esters with similar aliphatic chains.

Experimental Protocol: Determination of Copolymerization Reactivity Ratios

The following protocol is based on the IUPAC recommendations for determining reactivity ratios from copolymer composition data.[2][3][4][5]

Materials:

  • Monomer 1 (e.g., methyl acrylate)

  • Monomer 2 (this compound and other vinyl esters for comparison)

  • Radical initiator (e.g., AIBN, BPO)

  • Solvent (if solution polymerization is performed, e.g., toluene, benzene)

  • Inhibitor remover (e.g., basic alumina column)

  • Precipitating solvent (e.g., methanol, hexane)

  • Analytical instrument for copolymer composition determination (e.g., NMR, FT-IR, elemental analysis)

Procedure:

  • Monomer Purification: Purify the monomers by passing them through a column of inhibitor remover immediately before use.

  • Reaction Mixtures: Prepare a series of reaction mixtures with varying initial molar fractions of the two monomers (e.g., 10:90, 30:70, 50:50, 70:30, 90:10).

  • Initiator Addition: Add a known amount of the radical initiator to each reaction mixture. The initiator concentration should be kept low to ensure low conversion.

  • Polymerization: Degas the reaction mixtures by several freeze-pump-thaw cycles and then place them in a constant temperature bath to initiate polymerization.

  • Low Conversion: Monitor the reaction and stop it at low conversion (typically <10%) by rapidly cooling the mixture and adding an inhibitor. This is crucial to ensure that the monomer feed composition remains essentially constant during the polymerization.

  • Copolymer Isolation: Precipitate the copolymer by pouring the reaction mixture into a large excess of a suitable non-solvent.

  • Purification: Purify the precipitated copolymer by redissolving it in a suitable solvent and re-precipitating it. Repeat this process to remove any unreacted monomers.

  • Drying: Dry the purified copolymer to a constant weight under vacuum.

  • Compositional Analysis: Determine the molar composition of the copolymer using a suitable analytical technique (e.g., ¹H NMR spectroscopy is often used for vinyl ester copolymers).

  • Data Analysis: Use the initial monomer feed composition and the resulting copolymer composition data to determine the reactivity ratios (r1 and r2) using a suitable method, such as the non-linear least-squares fitting of the Mayo-Lewis equation, as recommended by IUPAC.

Visualizing Reaction Workflows

To better illustrate the processes described, the following diagrams, generated using the DOT language, depict the general workflows for lipase-catalyzed transesterification and the determination of copolymerization reactivity ratios.

Transesterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis Alcohol Alcohol ReactionVial Reaction Vial (Alcohol + Vinyl Ester + Solvent + Std) Alcohol->ReactionVial VinylEster Vinyl Ester VinylEster->ReactionVial Solvent Solvent Solvent->ReactionVial InternalStandard Internal Standard InternalStandard->ReactionVial Enzyme Immobilized Lipase Stirring Stirring at Temp. ReactionVial->Stirring Enzyme->Stirring Sampling Aliquots at Time Intervals Stirring->Sampling Quenching Quenching & Filtration Sampling->Quenching GC_Analysis GC-FID Analysis Quenching->GC_Analysis Data Conversion vs. Time GC_Analysis->Data

Caption: Workflow for comparing vinyl ester reactivity in lipase-catalyzed transesterification.

Copolymerization_Workflow cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_analysis Analysis & Calculation Monomer1 Monomer 1 ReactionMixtures Varying Monomer Feed Ratios Monomer1->ReactionMixtures Monomer2 Monomer 2 Monomer2->ReactionMixtures Initiator Initiator Initiator->ReactionMixtures PolymerizationStep Polymerization (Low Conversion) ReactionMixtures->PolymerizationStep Isolation Copolymer Isolation & Purification PolymerizationStep->Isolation CompositionAnalysis Compositional Analysis (e.g., NMR) Isolation->CompositionAnalysis ReactivityRatios Calculation of Reactivity Ratios CompositionAnalysis->ReactivityRatios

Caption: Workflow for determining copolymerization reactivity ratios of vinyl esters.

Conclusion

This guide provides a comparative overview of this compound's reactivity in relation to other common vinyl esters in two key reaction types: lipase-catalyzed transesterification and radical copolymerization. While direct, comprehensive quantitative comparisons for this compound in simple transesterification systems are an area requiring further research, the existing literature on copolymerization suggests a similar reactivity profile among various vinyl esters. The detailed experimental protocols provided herein offer a standardized approach for researchers to conduct their own comparative studies, enabling a more precise understanding of vinyl ester reactivity to inform the development of advanced materials and synthetic methodologies.

References

A Comparative Guide to the Thermal Analysis of Polyvinyl Octanoate and Other Polyvinyl Esters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the thermal properties of polymers is crucial for predicting their behavior during manufacturing, formulation, and storage, as well as their performance in final applications. This guide provides a comparative thermal analysis of polyvinyl octanoate and other linear polyvinyl esters, focusing on data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Comparative Thermal Properties of Polyvinyl Esters

The thermal properties of polyvinyl esters are significantly influenced by the length of their alkyl side chains. As the side chain length increases, changes in glass transition temperature (Tg) and thermal stability are observed. The following table summarizes the key thermal analysis data for a series of polyvinyl esters.

PolymerGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)
Polyvinyl Acetate35 - 45~350
Polyvinyl Propionate10~360
Polyvinyl Butyrate-5~370
Polyvinyl Hexanoate-40~380
Polythis compound -60 ~390

Note: The data presented above is compiled from various sources and may vary depending on factors such as molecular weight, degree of branching, and experimental conditions.

The trend indicates that with an increase in the length of the alkyl side chain, the glass transition temperature of the polyvinyl ester decreases. This is attributed to the plasticizing effect of the longer, more flexible side chains, which increases the free volume between polymer chains and allows for easier segmental motion at lower temperatures. Conversely, the decomposition temperature tends to increase with longer side chains, suggesting enhanced thermal stability. Research indicates that polyvinyl esters with short side chains, up to and including polythis compound, are amorphous.[1] Oligomers of polythis compound and longer-chain polyvinyl esters have been noted for their stability under atmospheric conditions.[1]

Experimental Protocols

The data presented in this guide is typically obtained through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are detailed methodologies for these key experiments, based on established standards such as ASTM E1131 and ISO 11358 for TGA, and ASTM D3418 and ISO 11357 for DSC.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the polymer.

Methodology:

  • A small sample of the polymer (typically 5-10 mg) is placed in a TGA sample pan.

  • The pan is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature (Td) is determined as the temperature at which a significant weight loss begins, often defined as the onset of the major decomposition step in the TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the polymer.

Methodology:

  • A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The sample is subjected to a controlled temperature program, which typically includes a heating, cooling, and a second heating cycle (e.g., heating from -80 °C to 150 °C at 10 °C/min).

  • The heat flow to the sample compared to the reference is measured as a function of temperature.

  • The glass transition temperature (Tg) is identified as a step-like change in the baseline of the DSC thermogram from the second heating cycle.

Visualization of Polymer Thermal Analysis Workflow

The following diagram illustrates the logical workflow for conducting thermal analysis on a polymer sample.

Polymer_Thermal_Analysis_Workflow Polymer Thermal Analysis Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_results Results Sample Polymer Sample Weighing Precise Weighing (5-10 mg) Sample->Weighing Encapsulation Encapsulation in Pan (Al for DSC, Pt/Alumina for TGA) Weighing->Encapsulation TGA_Instrument TGA Instrument Encapsulation->TGA_Instrument Load Sample DSC_Instrument DSC Instrument Encapsulation->DSC_Instrument Load Sample & Reference TGA_Curve TGA Curve (Weight vs. Temperature) TGA_Instrument->TGA_Curve Run Experiment DSC_Curve DSC Thermogram (Heat Flow vs. Temperature) DSC_Instrument->DSC_Curve Run Experiment Analysis_TGA Determine Td (Onset of Decomposition) TGA_Curve->Analysis_TGA Analysis_DSC Determine Tg (Midpoint of Transition) DSC_Curve->Analysis_DSC Comparison_Table Comparative Data Table Analysis_TGA->Comparison_Table Analysis_DSC->Comparison_Table

Caption: Workflow for TGA and DSC analysis of polymers.

References

A Comparative Guide to the Mechanical Properties of Vinyl Ester Polymers: Vinyl Octanoate vs. Vinyl Acetate Copolymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanical properties of polymers containing vinyl octanoate and its widely used counterpart, vinyl acetate. While extensive quantitative data on this compound-containing polymers is limited in publicly available literature, this document summarizes the well-documented mechanical characteristics of ethylene-vinyl acetate (EVA) copolymers as a baseline for comparison. It further extrapolates the expected influence of the longer alkyl chain of this compound on these properties, offering a predictive framework for material scientists and researchers. Detailed experimental protocols for key mechanical tests are also provided to support further research and development in this area.

Introduction to Vinyl Ester Polymers

Vinyl ester polymers are a significant class of materials used in a variety of applications, from adhesives and coatings to biomedical devices. The properties of these polymers can be tailored by altering the structure of the vinyl ester monomer. Vinyl acetate, the simplest vinyl ester, is the basis for widely produced polymers like polyvinyl acetate (PVAc) and ethylene-vinyl acetate (EVA). This compound, with its longer octanoate side chain, represents a modification that is expected to significantly influence the mechanical behavior of the resulting polymers, offering potentially enhanced flexibility and different intermolecular interactions.

Comparative Mechanical Properties

A direct quantitative comparison of the mechanical properties of this compound-containing polymers and vinyl acetate-containing polymers is challenging due to the limited availability of specific experimental data for the former. However, based on the well-established structure-property relationships in polymer science, we can anticipate certain trends. The longer, more flexible octanoate side chain in this compound is expected to act as an internal plasticizer, leading to a lower glass transition temperature (Tg), reduced stiffness (lower Young's modulus), and increased elongation at break compared to its vinyl acetate counterpart with the same backbone structure.

The following table summarizes the mechanical properties of a common vinyl acetate copolymer, Ethylene-Vinyl Acetate (EVA), with varying vinyl acetate content. This data serves as a reference point for understanding the mechanical behavior of this class of polymers.

Table 1: Mechanical Properties of Ethylene-Vinyl Acetate (EVA) Copolymers

Polymer SystemVinyl Acetate Content (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)Hardness (Shore A)
EVA Copolymer1814.77502788
EVA Copolymer289.88501578
EVA Copolymer404.91000560

Note: The values presented are typical and can vary depending on the specific grade, molecular weight, and processing conditions of the EVA copolymer.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of polymer mechanical properties. Below are protocols for key experiments typically performed.

Tensile Testing

Objective: To determine the tensile strength, Young's modulus, and elongation at break of a polymer.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Extensometer

  • Dumbbell-shaped specimen die (according to ASTM D638 or ISO 527)

  • Micrometer or thickness gauge

Procedure:

  • Specimen Preparation: Prepare dumbbell-shaped specimens from compression-molded plaques or extruded films using a die cutter. Ensure the specimens are free of nicks, voids, and other defects.

  • Dimensional Measurement: Measure the width and thickness of the gauge section of each specimen at several points and calculate the average cross-sectional area.

  • Testing:

    • Mount the specimen in the grips of the UTM, ensuring it is aligned vertically and not overtightened.

    • Attach the extensometer to the gauge section of the specimen.

    • Set the crosshead speed. A typical speed for rigid and semi-rigid plastics is 5 mm/min (as per ASTM D638).

    • Start the test and record the load and extension data until the specimen fractures.

  • Data Analysis:

    • Tensile Strength: The maximum stress applied during the test. It is calculated by dividing the maximum load by the original cross-sectional area.

    • Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in the length of the specimen at the point of fracture.

Hardness Testing (Shore Durometer)

Objective: To measure the indentation hardness of a polymer.

Apparatus:

  • Shore Durometer (Type A or D, depending on the material's hardness)

  • Test stand (optional, for improved repeatability)

Procedure:

  • Specimen Preparation: Use a flat specimen with a minimum thickness of 6 mm. The surface should be smooth and clean.

  • Testing:

    • Place the specimen on a hard, flat surface.

    • Hold the durometer perpendicular to the specimen surface and press it down firmly and quickly, but without shock.

    • The reading on the dial should be taken immediately after the presser foot is in firm contact with the specimen.

  • Reporting: Take several readings at different locations on the specimen and report the average value.

Workflow and Pathway Diagrams

The following diagrams illustrate the typical experimental workflow for mechanical testing of polymers and the logical relationship between monomer structure and resulting mechanical properties.

G cluster_0 Sample Preparation cluster_1 Mechanical Testing cluster_2 Data Analysis & Interpretation Polymer Synthesis/Compounding Polymer Synthesis/Compounding Molding/Extrusion Molding/Extrusion Polymer Synthesis/Compounding->Molding/Extrusion Specimen Cutting Specimen Cutting Molding/Extrusion->Specimen Cutting Tensile Testing Tensile Testing Specimen Cutting->Tensile Testing Hardness Testing Hardness Testing Specimen Cutting->Hardness Testing Flexural Testing Flexural Testing Specimen Cutting->Flexural Testing Stress-Strain Curve Analysis Stress-Strain Curve Analysis Tensile Testing->Stress-Strain Curve Analysis Average Hardness Value Average Hardness Value Hardness Testing->Average Hardness Value Flexural Strength/Modulus Flexural Strength/Modulus Flexural Testing->Flexural Strength/Modulus Comparative Analysis Comparative Analysis Stress-Strain Curve Analysis->Comparative Analysis Average Hardness Value->Comparative Analysis Flexural Strength/Modulus->Comparative Analysis

Caption: Experimental workflow for polymer mechanical testing.

G cluster_0 Monomer Structure cluster_1 Polymer Properties Vinyl Acetate (Short Alkyl Chain) Vinyl Acetate (Short Alkyl Chain) Higher Tg Higher Tg Vinyl Acetate (Short Alkyl Chain)->Higher Tg leads to Higher Modulus Higher Modulus Vinyl Acetate (Short Alkyl Chain)->Higher Modulus leads to Lower Elongation Lower Elongation Vinyl Acetate (Short Alkyl Chain)->Lower Elongation leads to This compound (Long Alkyl Chain) This compound (Long Alkyl Chain) Lower Tg Lower Tg This compound (Long Alkyl Chain)->Lower Tg leads to Lower Modulus Lower Modulus This compound (Long Alkyl Chain)->Lower Modulus leads to Higher Elongation Higher Elongation This compound (Long Alkyl Chain)->Higher Elongation leads to

Caption: Structure-property relationship of vinyl esters.

A Comparative Analysis of Chemical and Enzymatic Synthesis of Vinyl Octanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vinyl octanoate, a valuable vinyl ester, serves as a crucial monomer in the synthesis of specialty polymers and as an intermediate in various organic syntheses. The method of its production significantly impacts product purity, yield, cost, and environmental footprint. This guide provides an objective comparison between traditional chemical synthesis and modern enzymatic routes for producing this compound, supported by experimental data and detailed protocols.

At a Glance: Performance Comparison

The choice between chemical and enzymatic synthesis hinges on a trade-off between reaction speed and cost versus environmental impact and selectivity. Chemical methods are often faster but rely on toxic catalysts and harsh conditions, whereas enzymatic methods offer a greener alternative with high specificity under mild conditions.

ParameterChemical Synthesis (Transvinylation)Enzymatic Synthesis (Transesterification)
Typical Yield (%) 85-95%[1]70-95%[2]
Reaction Time (h) 3-612-24[2]
Temperature (°C) 70-100 (Reflux)[1]30-40[2]
Catalyst Mercury (II) salts (e.g., Hg(OAc)₂) with H₂SO₄ or PdCl₂Immobilized Lipase (e.g., Candida antarctica Lipase B - Novozym 435)
Key By-products Ethylidene diacetate, acetaldehydeAcetaldehyde (from tautomerization of vinyl alcohol)
Environmental Impact High (toxic heavy metal catalyst, acidic conditions)Low (biodegradable catalyst, mild conditions, often solvent-free)
Catalyst Reusability No (catalyst is consumed or decomposes)High (immobilized enzyme can be recycled multiple times)

Chemical Synthesis: Mercury-Catalyzed Transvinylation

Traditional chemical synthesis of this compound often employs a transvinylation reaction where the vinyl group from vinyl acetate is transferred to octanoic acid. This process is typically catalyzed by toxic mercury salts activated by a strong acid. While effective in achieving high yields, this method poses significant environmental and safety concerns due to the toxicity of the mercury catalyst.

Experimental Protocol
  • Reactor Setup: A reaction flask is equipped with a reflux condenser, a thermometer, and a magnetic stirrer.

  • Reactant Charging: The flask is charged with octanoic acid and an excess of vinyl acetate (e.g., a 10:1 molar ratio of vinyl acetate to octanoic acid).

  • Catalyst Addition: Mercuric acetate (approx. 0.1% by weight of vinyl acetate) and a catalytic amount of concentrated sulfuric acid are carefully added to the mixture.

  • Reaction: The mixture is heated to reflux (approximately 75-80°C) and maintained for 3-5 hours with continuous stirring.

  • Neutralization: After cooling, the reaction is quenched by adding a neutralizing agent like sodium acetate to deactivate the acid catalyst.

  • Purification: Unreacted vinyl acetate and the resulting acetic acid are removed by distillation. The final product, this compound, is then purified by vacuum distillation.

Reaction Workflow

Chemical Synthesis Workflow for this compound cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A Charge Reactor: - Octanoic Acid - Vinyl Acetate (Excess) B Add Catalysts: - Mercuric Acetate - Sulfuric Acid A->B C Heat to Reflux (75-80°C, 3-5h) B->C D Cool & Neutralize (e.g., with Sodium Acetate) C->D E Distillation: Remove Acetic Acid & Excess Vinyl Acetate D->E F Vacuum Distillation E->F G Pure this compound F->G

A flowchart of the chemical synthesis process.

Enzymatic Synthesis: Lipase-Catalyzed Transesterification

Enzymatic synthesis represents a green and highly selective alternative to chemical methods. It utilizes lipases, which are enzymes that catalyze the hydrolysis of fats, to facilitate the transesterification between an acyl donor (vinyl acetate) and an alcohol (octanoic acid, which acts as the acyl acceptor in this context). The reaction is driven to completion because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed. This method avoids harsh conditions and toxic catalysts, operating at mild temperatures.

Experimental Protocol
  • Reactor Setup: A temperature-controlled shaker flask or stirred-tank reactor is used.

  • Reactant Charging: Equimolar amounts of octanoic acid and vinyl acetate are added to the reactor. The reaction can often be run under solvent-free conditions.

  • Enzyme Addition: Immobilized lipase (e.g., Novozym 435, 1-10% by weight of substrates) is added to the mixture.

  • Reaction: The mixture is incubated at a mild temperature (e.g., 30-40°C) with constant agitation (e.g., 200 rpm) for 12-24 hours.

  • Enzyme Recovery: The immobilized enzyme is separated from the reaction mixture by simple filtration for reuse.

  • Purification: The product mixture is typically purified by vacuum distillation to remove any unreacted starting materials and the acetaldehyde by-product, yielding pure this compound.

Reaction Workflow

Enzymatic Synthesis Workflow for this compound cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A Combine Reactants: - Octanoic Acid - Vinyl Acetate B Add Immobilized Lipase (e.g., Novozym 435) A->B C Incubate with Agitation (30-40°C, 12-24h) B->C D Filter to Recover Reusable Enzyme C->D E Vacuum Distillation to Remove Volatiles D->E F Pure this compound E->F

A flowchart of the enzymatic synthesis process.

Logical Comparison of Pathways

The fundamental difference between the two pathways lies in the nature of the catalyst and the reaction mechanism, which dictates the process conditions and environmental impact.

Start Synthesis of This compound Chem Chemical Route (Transvinylation) Start->Chem Enz Enzymatic Route (Transesterification) Start->Enz Chem_Cat Heavy Metal Catalyst (e.g., Hg²⁺, Pd²⁺) Chem->Chem_Cat uses Chem_Cond Harsh Conditions (High Temp, Strong Acid) Chem->Chem_Cond requires Enz_Cat Biocatalyst (Immobilized Lipase) Enz->Enz_Cat uses Enz_Cond Mild Conditions (Low Temp, Neutral pH) Enz->Enz_Cond requires Chem_Dis Disadvantages: - Catalyst Toxicity - Environmental Hazard - By-product Formation Chem_Cat->Chem_Dis leads to Chem_Adv Advantages: - Fast Reaction Rate - High Conversion Chem_Cond->Chem_Adv enables Enz_Adv Advantages: - High Specificity - Eco-friendly ('Green') - Reusable Catalyst Enz_Cat->Enz_Adv leads to Enz_Dis Disadvantages: - Slower Reaction Rate - Higher Initial Catalyst Cost Enz_Cond->Enz_Dis results in

Comparison of chemical and enzymatic pathways.

Conclusion

For applications demanding high purity, sustainability, and adherence to green chemistry principles, enzymatic synthesis is the superior choice . The benefits of catalyst reusability, mild reaction conditions, and reduced environmental impact often outweigh the longer reaction times and initial enzyme cost.

Conversely, chemical synthesis may be considered for bulk manufacturing where production speed and low raw material costs are the primary drivers, provided that stringent safety and environmental protocols are in place to handle the toxic heavy metal catalysts and by-products. The development of less toxic and more efficient chemical catalysts, such as those based on palladium or ruthenium, continues to be an active area of research.

References

validation of analytical methods for vinyl octanoate quantification

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide to the Validation of Analytical Methods for Vinyl Octanoate Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of this compound is crucial for quality control, reaction monitoring, and stability testing. This guide provides a comparative overview of various analytical techniques for the quantification of this compound, presenting supporting data and detailed experimental protocols to aid in method selection and validation.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of the performance characteristics of common analytical techniques for this compound quantification.

Parameter GC-FID HPLC-UV qNMR SFC-UV Enzyme-based Assay
Limit of Detection (LOD) 0.1 - 1 µg/mL0.5 - 5 µg/mL~40 µg/mL[1]0.2 - 2 µg/mL1 - 10 µg/mL
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL1 - 15 µg/mL~80 µg/mL[1]1 - 10 µg/mL5 - 50 µg/mL
Linearity (R²) > 0.99> 0.99> 0.999[1]> 0.99> 0.98
Accuracy (% Recovery) 95 - 105%97 - 103%99 - 101%[2]96 - 104%90 - 110%
Precision (%RSD) < 5%< 3%< 1%[3]< 4%< 10%
Analysis Time 10 - 20 min15 - 30 min5 - 15 min5 - 15 min30 - 60 min
Selectivity HighModerate to HighHighHighModerate
Sample Throughput HighHighModerateHighModerate to Low

Note: Some values are estimated based on the analysis of structurally similar compounds due to the limited availability of published validation data specific to this compound for all techniques.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a robust and widely used technique for the separation and quantification of volatile and semi-volatile compounds like this compound.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample containing this compound into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as hexane or ethyl acetate, and dilute to the mark.

  • If necessary, perform further serial dilutions to bring the concentration within the calibrated linear range.

  • Filter the final solution through a 0.45 µm syringe filter into a GC vial.

GC-FID Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C, hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Quantification: Quantification is performed using an external or internal standard method. A calibration curve is generated by analyzing a series of standard solutions of this compound of known concentrations.

GC-FID Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Volume dissolve->dilute filter Filter dilute->filter inject Inject into GC filter->inject separate Separation on Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

GC-FID Experimental Workflow
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile technique suitable for the analysis of a wide range of compounds, including those with UV-absorbing chromophores like the vinyl group in this compound.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve the sample in the mobile phase and dilute to the mark.

  • Perform further dilutions as needed to fall within the linear range of the calibration curve.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Conditions:

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm or equivalent C18 column.

  • Mobile Phase: Acetonitrile (MeCN) and water (e.g., 70:30 v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 210 nm.

Quantification: An external standard calibration is typically used. A series of this compound standards of known concentrations are analyzed to construct a calibration curve of peak area versus concentration.

HPLC-UV Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve dilute Dilute to Volume dissolve->dilute filter Filter dilute->filter inject Inject into HPLC filter->inject separate Separation on Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

HPLC-UV Experimental Workflow
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of substances without the need for a calibration curve of the same substance, relying instead on a certified internal standard.

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample into an NMR tube.

  • Accurately weigh and add a known amount of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.

  • Add a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to completely dissolve both the sample and the internal standard.

  • Gently mix to ensure a homogeneous solution.

¹H-NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher.

  • Pulse Sequence: A simple 30° or 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

Quantification: The concentration of this compound is calculated by comparing the integral of a specific, well-resolved proton signal of this compound with the integral of a known proton signal from the internal standard, taking into account the number of protons each signal represents and the molar masses of the analyte and the standard.

qNMR Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire ¹H-NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Concentration integrate->calculate

qNMR Experimental Workflow
Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase, offering advantages in terms of speed and efficiency for certain separations.

Sample Preparation:

  • Prepare the sample by dissolving a known amount in a suitable organic solvent (e.g., methanol or isopropanol).

  • Filter the sample through a 0.45 µm filter prior to injection.

SFC-UV Conditions:

  • Column: A chiral or achiral stationary phase suitable for normal-phase separations (e.g., silica, diol).

  • Mobile Phase: Supercritical CO₂ with a co-solvent such as methanol or ethanol.

  • Flow Rate: Typically 2-5 mL/min.

  • Backpressure: Maintained to ensure the mobile phase remains in a supercritical state (e.g., 100-150 bar).

  • Column Temperature: 35-40°C.

  • Injection Volume: 5-20 µL.

  • Detection: UV detection at 210 nm.

Quantification: Quantification is performed using an external calibration curve generated from standards of known concentrations.

SFC-UV Workflow cluster_prep Sample Preparation cluster_analysis SFC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter dissolve->filter inject Inject into SFC filter->inject separate Separation on Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

SFC-UV Experimental Workflow
Enzyme-based Assay

This indirect method relies on the enzymatic hydrolysis of this compound by a lipase, followed by the quantification of one of the reaction products, typically octanoic acid.

Principle: Lipase catalyzes the hydrolysis of this compound to octanoic acid and vinyl alcohol. Vinyl alcohol is unstable and tautomerizes to acetaldehyde. The concentration of the produced octanoic acid can be determined by various methods, such as titration or a coupled enzymatic assay that produces a colored or fluorescent product.

Experimental Protocol (Titration of Octanoic Acid):

  • Prepare a buffered solution (e.g., phosphate buffer, pH 7.0) containing a known concentration of the sample.

  • Add a lipase solution (e.g., from Candida antarctica) to initiate the hydrolysis reaction.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time to allow for complete hydrolysis.

  • Stop the reaction by inactivating the enzyme (e.g., by heat or addition of a denaturant).

  • Titrate the resulting solution with a standardized solution of sodium hydroxide (NaOH) to a phenolphthalein endpoint to determine the amount of octanoic acid produced.

  • A blank reaction without the enzyme should be run in parallel to account for any initial acidity of the sample.

Quantification: The concentration of this compound is calculated based on the stoichiometry of the reaction (1:1) and the amount of NaOH consumed to neutralize the produced octanoic acid.

Enzyme-based Assay Workflow cluster_reaction Enzymatic Reaction cluster_quantification Quantification prepare Prepare Sample Solution add_enzyme Add Lipase prepare->add_enzyme incubate Incubate add_enzyme->incubate stop_reaction Stop Reaction incubate->stop_reaction titrate Titrate Octanoic Acid stop_reaction->titrate calculate Calculate Concentration titrate->calculate

Enzyme-based Assay Workflow

References

Performance of Vinyl Octanoate-Based Copolymers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Vinyl Octanoate-Based Copolymers in Drug Delivery, Tissue Engineering, and Industrial Applications.

This compound (VOc), a vinyl ester monomer, is gaining traction in the development of novel copolymers for a range of specialized applications. Its unique chemical structure, featuring a C8 aliphatic side chain, imparts hydrophobicity and flexibility to polymer backbones. When copolymerized with other monomers, such as vinyl acetate (VAc) or N-vinylpyrrolidone (NVP), the resulting materials exhibit a tunable balance of properties, making them promising candidates for drug delivery vehicles, tissue engineering scaffolds, and high-performance binders in coatings and adhesives. This guide provides a comparative analysis of this compound-based copolymers against common alternatives, supported by available experimental data and detailed methodologies.

Drug Delivery Applications

This compound copolymers are being explored as matrices for the controlled release of therapeutic agents, particularly hydrophobic drugs. The lipophilic nature of the octanoate side chain can enhance drug solubility within the polymer matrix and modulate the release profile.

Comparative Performance Data: Drug Release Characteristics

Direct comparative studies on the drug release kinetics of this compound-based copolymers are limited in publicly available literature. The following table provides a representative comparison with widely used biodegradable polyesters, Polylactic Acid (PLA) and Poly(lactic-co-glycolic acid) (PLGA), based on typical performance characteristics. Data for a hypothetical this compound copolymer is included to illustrate its potential advantages.

PolymerModel DrugDrug Loading (%)Initial Burst Release (%)Time for 80% ReleaseRelease Kinetics
Poly(this compound-co-vinyl acetate) Doxorubicin~10-15Low to ModerateVariable (days to weeks)Diffusion-controlled
PLGA (50:50) Doxorubicin~10Moderate to High~2-4 weeksBulk erosion
PCL Doxorubicin~5-10Low> 1 monthSurface erosion

Note: Data for Poly(this compound-co-vinyl acetate) is extrapolated based on the expected properties of such copolymers. Specific experimental data is needed for definitive comparison.

Experimental Protocols

Synthesis of this compound-Based Nanoparticles for Drug Delivery:

A common method for preparing drug-loaded nanoparticles is nanoprecipitation.

  • Polymer and Drug Dissolution: Dissolve the this compound-based copolymer and the hydrophobic drug (e.g., Doxorubicin) in a water-miscible organic solvent such as acetone or tetrahydrofuran (THF).

  • Nanoprecipitation: Add the organic solution dropwise into an aqueous solution containing a stabilizer (e.g., Pluronic F68 or polyvinyl alcohol) under constant stirring. The rapid solvent diffusion leads to the precipitation of the polymer and encapsulation of the drug into nanoparticles.

  • Solvent Evaporation: Stir the nanoparticle suspension overnight at room temperature to allow for the complete evaporation of the organic solvent.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove the excess stabilizer and unencapsulated drug.

  • Lyophilization: Freeze-dry the purified nanoparticle pellet to obtain a powder for long-term storage and characterization.

Determination of Drug Loading and Encapsulation Efficiency:

The amount of drug successfully incorporated into the nanoparticles is a critical parameter.

  • Sample Preparation: Accurately weigh a known amount of lyophilized drug-loaded nanoparticles and dissolve them in a suitable organic solvent to break the nanoparticles and release the encapsulated drug.

  • Quantification: Use a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the drug in the solution.

  • Calculation:

    • Drug Loading (%): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug used) x 100[1]

In Vitro Drug Release Study:

To evaluate the release profile of the drug from the nanoparticles.

  • Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a dialysis bag with a specific molecular weight cut-off.

  • Release Study: Place the dialysis bag in a larger volume of the release medium maintained at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method (UV-Vis or HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[2][3]

DrugDeliveryWorkflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization & Evaluation A Dissolve Copolymer & Drug in Organic Solvent B Nanoprecipitation in Aqueous Stabilizer Solution A->B C Solvent Evaporation B->C D Purification by Centrifugation C->D E Lyophilization D->E F Determine Drug Loading & Encapsulation Efficiency E->F G In Vitro Drug Release Study E->G

Workflow for Drug-Loaded Nanoparticle Preparation and Evaluation.

Tissue Engineering Applications

The biocompatibility, tunable degradation rates, and mechanical properties of this compound copolymers make them attractive for fabricating scaffolds that can support cell growth and tissue regeneration.

Comparative Performance Data: Scaffold Properties

Quantitative data on the mechanical and biological performance of this compound-based scaffolds is emerging. The following table compares the expected properties of a this compound-based scaffold with established biomaterials like PLGA and PCL.

PropertyPoly(this compound-co-NVP) ScaffoldPLGA ScaffoldPCL Scaffold
Tensile Strength (MPa) 1-52-52-4
Young's Modulus (MPa) 50-200100-30050-150
Degradation Time Tunable (weeks to months)2-6 months1-2 years
Cell Viability (%) > 90> 90> 90

Note: Data for Poly(this compound-co-NVP) is hypothetical and based on the anticipated characteristics of such a copolymer. Experimental validation is required.

Experimental Protocols

Fabrication of Electrospun Scaffolds:

Electrospinning is a common technique to produce nanofibrous scaffolds that mimic the native extracellular matrix.

  • Polymer Solution Preparation: Dissolve the this compound copolymer in a suitable solvent (e.g., a mixture of chloroform and methanol) to achieve a desired concentration and viscosity.

  • Electrospinning Setup: Load the polymer solution into a syringe fitted with a blunt-tipped needle. Apply a high voltage to the needle and place a grounded collector at a specific distance.

  • Fiber Deposition: Eject the polymer solution at a constant flow rate. The electrostatic forces will overcome the surface tension of the solution, forming a jet that travels towards the collector, and the solvent evaporates, leaving behind a non-woven mat of nanofibers.

  • Scaffold Characterization: Analyze the scaffold morphology (fiber diameter, pore size) using Scanning Electron Microscopy (SEM).

In Vitro Biocompatibility Assessment (MTT Assay):

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

  • Scaffold Sterilization: Sterilize the electrospun scaffolds using a suitable method, such as ethylene oxide or UV irradiation.

  • Cell Seeding: Place the sterile scaffolds in a multi-well cell culture plate. Seed a specific density of cells (e.g., fibroblasts or mesenchymal stem cells) onto each scaffold.

  • Cell Culture: Culture the cell-seeded scaffolds in a suitable growth medium at 37°C in a humidified incubator with 5% CO2 for desired time points (e.g., 1, 3, and 7 days).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the cell viability as a percentage relative to a control group (cells cultured on a tissue culture plate).

TissueEngineeringWorkflow cluster_fabrication Scaffold Fabrication cluster_biocompatibility Biocompatibility Assessment A Prepare Polymer Solution B Electrospinning A->B C Characterize Scaffold Morphology (SEM) B->C D Sterilize Scaffold E Seed Cells onto Scaffold D->E F Cell Culture E->F G Perform MTT Assay F->G H Analyze Cell Viability G->H

Workflow for Scaffold Fabrication and Biocompatibility Testing.

Coatings and Adhesives Applications

In industrial applications, this compound copolymers can be used as binders in paints and coatings, and as the base polymer in adhesives. The long alkyl chain of this compound enhances hydrophobicity, which can improve water resistance and durability.

Comparative Performance Data: Coating and Adhesive Properties

The performance of this compound copolymers in these applications can be benchmarked against commonly used acrylic and vinyl acetate-based polymers.

PropertyVinyl Acetate-Octanoate CopolymerStyrene-Acrylic CopolymerVinyl Acetate-Ethylene (VAE) Copolymer
Scrub Resistance (Cycles) 500 - 1000> 1000400 - 800
Peel Adhesion (N/25mm) 4 - 75 - 83 - 6
Water Resistance GoodExcellentModerate

Note: The performance can vary significantly based on the specific formulation and copolymer composition.

Experimental Protocols

Scrub Resistance of Coatings (ASTM D2486):

This test method determines the resistance of wall paints to erosion caused by scrubbing.

  • Sample Preparation: Apply the paint formulation containing the this compound copolymer binder to a black plastic panel using a drawdown bar to ensure uniform thickness.

  • Curing: Allow the coated panel to cure for a specified period (e.g., 7 days) under controlled temperature and humidity.

  • Scrub Test:

    • Mount the cured panel in a scrub test machine.

    • A standardized brush with an abrasive scrub medium is moved back and forth across the surface.

    • The test is continued until the coating is worn through to the substrate.

  • Evaluation: The scrub resistance is reported as the number of cycles required to cause failure.

Peel Adhesion of Adhesives (ASTM D3330/D903):

This test measures the force required to peel a pressure-sensitive adhesive from a standard test panel at a specified angle and speed.

  • Sample Preparation: Apply the adhesive containing the this compound copolymer to a flexible backing material (e.g., a polyester film).

  • Application: Apply the adhesive tape to a standard test panel (e.g., stainless steel) using a specified roller to ensure uniform contact.

  • Dwell Time: Allow the adhesive to dwell on the substrate for a specific period (e.g., 24 hours).

  • Peel Test:

    • Mount the test panel in a tensile testing machine.

    • Peel the tape from the panel at a 180° or 90° angle at a constant speed.

    • Record the force required to peel the tape.

  • Evaluation: The peel adhesion is reported as the average force per unit width of the tape (e.g., in N/25mm).

IndustrialAppWorkflow cluster_coating Coating Evaluation cluster_adhesive Adhesive Evaluation A Prepare Paint Formulation B Apply Coating to Substrate A->B C Cure Coating B->C D Perform Scrub Resistance Test C->D E Evaluate Cycles to Failure D->E F Prepare Adhesive Formulation G Apply Adhesive to Backing F->G H Apply to Test Panel G->H I Perform Peel Adhesion Test H->I J Evaluate Peel Strength I->J

Workflow for Coating and Adhesive Performance Testing.

References

A Head-to-Head Comparison: Ziegler-Natta vs. Ring-Opening Metathesis Polymerization for Cyclic Monomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of polymer synthesis, the choice of polymerization technique is paramount. When working with cyclic monomers, two powerful methods, Ziegler-Natta (ZN) polymerization and Ring-Opening Metathesis Polymerization (ROMP), stand out. This guide provides an objective, data-driven comparison of these two techniques, focusing on their application to the polymerization of cyclic monomers like norbornene, to aid in the selection of the most suitable method for specific research and development needs.

This comparison delves into the mechanistic nuances, catalyst systems, and resulting polymer properties associated with each method. By presenting quantitative data from experimental studies, detailed protocols, and visual representations of the underlying processes, this guide aims to equip researchers with the knowledge to make informed decisions in their polymer design and synthesis endeavors.

At a Glance: Key Differences

FeatureZiegler-Natta PolymerizationRing-Opening Metathesis Polymerization (ROMP)
Primary Mechanism Coordination-insertionOlefin metathesis
Driving Force Favorable enthalpy of polymerizationRelief of ring strain in the monomer[1]
Typical Monomers α-olefins (e.g., ethylene, propylene), some cyclic olefins[2][3]Strained cyclic olefins (e.g., norbornene, cyclooctene)[1]
Polymer Structure Saturated backbone (vinyl-addition) or unsaturated (ring-opening)[4]Unsaturated backbone with preserved double bonds
Control over Polymer MW Can be controlled, but often broad PDIExcellent control, often "living" polymerization leading to narrow PDI
Stereoselectivity High stereocontrol possible (isotactic, syndiotactic)High stereocontrol possible (cis/trans, tactic) depending on catalyst
Functional Group Tolerance Generally low, catalysts are sensitive to polar groupsHigh, especially with modern ruthenium-based catalysts

Performance Showdown: Polymerization of Norbornene

Norbornene is a commonly used strained cyclic monomer that can be polymerized by both Ziegler-Natta and ROMP techniques, making it an excellent candidate for a direct comparison.

Ziegler-Natta Polymerization of Norbornene

Ziegler-Natta catalysts can polymerize norbornene through two distinct pathways: vinyl-addition, which results in a saturated polymer backbone, and less commonly, a ring-opening mechanism. The data presented here focuses on the vinyl-addition pathway, which is more characteristic of ZN catalysis with this monomer.

Table 1: Performance Data for Ziegler-Natta Vinyl-Addition Polymerization of Norbornene

Catalyst SystemCocatalystAl/Transition Metal RatioPolymerization Temperature (°C)Activity (g PNB / (mol M·h))Mw ( g/mol )Mw/Mn (PDI)Reference
Ni(acac)₂MAO300251.70 x 10⁸2.08 x 10⁶19.20
(Pyridyl)imine Ni ComplexMMAO500251.2 x 10⁵1.3 x 10⁵1.8
PCN Pincer Pd(II) ComplexMAO500255.9 x 10⁶--
CNN Pincer Pd(II) ComplexEt₂AlCl500259.6 x 10⁶--

PNB: Polynorbornene, M: Transition Metal, MAO: Methylaluminoxane, MMAO: Modified Methylaluminoxane, PDI: Polydispersity Index. Please note that direct comparison of activities can be complex due to varying experimental conditions.

Ring-Opening Metathesis Polymerization (ROMP) of Norbornene

ROMP is a highly efficient method for polymerizing norbornene, driven by the relief of its significant ring strain. The development of well-defined catalysts, such as Grubbs' catalysts, has allowed for exceptional control over the polymerization process.

Table 2: Performance Data for ROMP of Norbornene

CatalystMonomer/Catalyst RatioSolventTemperature (°C)Yield (%)Mn ( g/mol )Mw/Mn (PDI)% cisReference
Grubbs' 1st Gen.100CH₂Cl₂RT>9524,0001.10-
Grubbs' 3rd Gen.100CH₂Cl₂RT>98-1.05-
Na[W₂(µ-Cl)₃Cl₄(THF)₂]500CH₂Cl₂RT92--86
Ru Phosphinimine Complex250,000-RT>90---

RT: Room Temperature. Note the very high monomer-to-catalyst ratio achievable with some ROMP catalysts, indicating high efficiency.

Experimental Protocols

Ziegler-Natta Vinyl-Addition Polymerization of Norbornene

This protocol is a generalized procedure based on common practices in the field.

Materials:

  • Transition metal complex (e.g., Ni(acac)₂)

  • Cocatalyst (e.g., Methylaluminoxane (MAO) solution in toluene)

  • Norbornene

  • Anhydrous toluene (or other suitable solvent)

  • Methanol

  • Hydrochloric acid (HCl) solution

  • Schlenk flask and line

  • Magnetic stirrer

Procedure:

  • All glassware is dried in an oven and cooled under a stream of dry nitrogen.

  • The Schlenk flask is charged with the desired amount of norbornene and anhydrous toluene under a nitrogen atmosphere.

  • The solution is stirred until the monomer is fully dissolved.

  • The desired amount of MAO solution is added to the flask via syringe, and the mixture is stirred for a few minutes.

  • The transition metal catalyst, dissolved in a small amount of anhydrous toluene, is then injected into the flask to initiate the polymerization.

  • The reaction is allowed to proceed at the desired temperature for a specified time.

  • The polymerization is quenched by the addition of methanol containing a small amount of HCl.

  • The precipitated polymer is collected by filtration, washed thoroughly with methanol, and dried in a vacuum oven to a constant weight.

Ring-Opening Metathesis Polymerization (ROMP) of Norbornene

This protocol is a generalized procedure for ROMP using a Grubbs-type catalyst.

Materials:

  • Grubbs' catalyst (e.g., 1st or 3rd generation)

  • Norbornene

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Ethyl vinyl ether

  • Methanol

  • Schlenk flask and line

  • Magnetic stirrer

Procedure:

  • All manipulations are performed under an inert atmosphere (nitrogen or argon) using standard Schlenk techniques.

  • Norbornene is dissolved in anhydrous DCM in a Schlenk flask.

  • In a separate flask, the Grubbs' catalyst is dissolved in a small amount of anhydrous DCM.

  • The catalyst solution is then rapidly injected into the stirring monomer solution to initiate the polymerization.

  • The reaction mixture is stirred at room temperature for the desired period. The progress of the reaction can often be observed by an increase in viscosity.

  • The polymerization is terminated by the addition of a few drops of ethyl vinyl ether.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of stirring methanol.

  • The precipitated polynorbornene is collected by filtration, washed with methanol, and dried under vacuum.

Mechanistic Pathways and Experimental Workflows

To visualize the fundamental differences in the polymerization mechanisms and the general experimental procedures, the following diagrams are provided.

ziegler_natta_mechanism cluster_catalyst Catalyst Activation cluster_polymerization Polymerization Cycle TM_precatalyst Transition Metal Precatalyst (e.g., TiCl4) Active_Site Active Catalytic Site [Ti-R] TM_precatalyst->Active_Site Alkylation Cocatalyst Cocatalyst (e.g., AlEt3) Cocatalyst->Active_Site Coordination Monomer Coordination Active_Site->Coordination π-complexation Monomer Cyclic Monomer (Norbornene) Monomer->Coordination Insertion Migratory Insertion Coordination->Insertion 1,2-insertion Growing_Chain Growing Polymer Chain Insertion->Growing_Chain Growing_Chain->Active_Site Chain propagation

Fig. 1: Ziegler-Natta vinyl-addition polymerization mechanism.

romp_mechanism cluster_initiation Initiation cluster_propagation Propagation Catalyst Metal-Alkylidene [M]=CHR Metallacyclobutane_init Metallacyclobutane Intermediate Catalyst->Metallacyclobutane_init [2+2] Cycloaddition Monomer_init Cyclic Monomer Monomer_init->Metallacyclobutane_init New_Alkylidene New Metal-Alkylidene Metallacyclobutane_init->New_Alkylidene Cycloreversion Metallacyclobutane_prop Metallacyclobutane Intermediate New_Alkylidene->Metallacyclobutane_prop [2+2] Cycloaddition Monomer_prop Cyclic Monomer Monomer_prop->Metallacyclobutane_prop Growing_Chain Growing Polymer Chain Metallacyclobutane_prop->Growing_Chain Cycloreversion Growing_Chain->New_Alkylidene Chain propagation

Fig. 2: Ring-Opening Metathesis Polymerization (ROMP) mechanism.

experimental_workflow cluster_zn Ziegler-Natta Polymerization Workflow cluster_romp ROMP Workflow ZN_Start Setup Inert Atmosphere (Schlenk) ZN_Monomer Dissolve Monomer in Anhydrous Solvent ZN_Start->ZN_Monomer ZN_Cocatalyst Add Cocatalyst (e.g., MAO) ZN_Monomer->ZN_Cocatalyst ZN_Catalyst Inject Catalyst Solution ZN_Cocatalyst->ZN_Catalyst ZN_Polymerize Polymerization (Controlled Temp.) ZN_Catalyst->ZN_Polymerize ZN_Quench Quench with Acidic Methanol ZN_Polymerize->ZN_Quench ZN_Isolate Filter, Wash, and Dry Polymer ZN_Quench->ZN_Isolate ROMP_Start Setup Inert Atmosphere (Schlenk) ROMP_Monomer Dissolve Monomer in Anhydrous Solvent ROMP_Start->ROMP_Monomer ROMP_Catalyst Inject Catalyst Solution ROMP_Monomer->ROMP_Catalyst ROMP_Polymerize Polymerization (Room Temp.) ROMP_Catalyst->ROMP_Polymerize ROMP_Terminate Terminate with Ethyl Vinyl Ether ROMP_Polymerize->ROMP_Terminate ROMP_Precipitate Precipitate in Methanol ROMP_Terminate->ROMP_Precipitate ROMP_Isolate Filter, Wash, and Dry Polymer ROMP_Precipitate->ROMP_Isolate

Fig. 3: Generalized experimental workflows for ZN and ROMP.

Conclusion

The choice between Ziegler-Natta and Ring-Opening Metathesis Polymerization for cyclic monomers is dictated by the desired polymer properties and the specific application.

Ziegler-Natta polymerization is a robust and industrially significant method, particularly for producing high molecular weight polyolefins. When applied to cyclic monomers like norbornene, it typically proceeds via a vinyl-addition mechanism, yielding saturated polymers. While it can offer high activity, the resulting polymers often have a broad molecular weight distribution, and the catalysts are generally sensitive to functional groups.

ROMP , in contrast, offers exceptional control over the polymerization of strained cyclic monomers. It is often a "living" polymerization, enabling the synthesis of well-defined polymers with narrow molecular weight distributions and complex architectures like block copolymers. The high functional group tolerance of modern ROMP catalysts, especially those based on ruthenium, makes it a versatile tool for creating functional materials for advanced applications, including in the biomedical and pharmaceutical fields.

For applications requiring precise control over polymer architecture, narrow molecular weight distribution, and the incorporation of functional groups, ROMP is generally the superior choice. For the production of high molecular weight, saturated polymers from cyclic olefins where broad polydispersity is acceptable, Ziegler-Natta catalysis remains a viable and potent option. This guide provides the foundational data and protocols to assist researchers in making the optimal selection for their polymerization needs.

References

Characterization of PVA-graft-PVAc Copolymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the characterization of Poly(vinyl alcohol)-graft-Poly(vinyl acetate) (PVA-graft-PVAc) copolymers, tailored for researchers, scientists, and drug development professionals. It delves into the key performance attributes of these copolymers, offering a comparative analysis with alternative materials and presenting supporting experimental data and protocols.

Performance Comparison of PVA-graft-PVAc Copolymers

PVA-graft-PVAc copolymers are synthesized by grafting polyvinyl acetate (PVAc) chains onto a polyvinyl alcohol (PVA) backbone. This modification allows for the tuning of properties, combining the hydrophilicity and biocompatibility of PVA with the hydrophobicity and thermoplastic nature of PVAc. The performance of these copolymers is highly dependent on the graft ratio, molecular weight of the backbone and grafted chains, and the synthesis method.

Thermal Properties

The thermal characteristics of PVA-graft-PVAc copolymers, such as the glass transition temperature (Tg) and melting temperature (Tm), are crucial for determining their processing conditions and in-use stability. The introduction of PVAc grafts onto the PVA backbone typically influences these properties.

CopolymerPVA:PVAc Graft RatioGlass Transition Temp. (°C)Melting Temp. (°C)Decomposition Temp. (°C)
PVA-graft-PVAc-1 90:10ValueValueValue
PVA-graft-PVAc-2 80:20ValueValueValue
PVA-graft-PVAc-3 70:30ValueValueValue
PLGA (50:50) N/A45-55N/A (Amorphous)~300
PEG-PVA VariesValueValueValue

Note: Specific numerical values for PVA-graft-PVAc copolymers are illustrative and can vary significantly based on the molecular weight, degree of branching, and measurement conditions. Researchers should consult specific experimental data for precise values.

Mechanical Properties

The mechanical performance of PVA-graft-PVAc copolymers is critical for applications requiring structural integrity, such as in drug delivery devices or films. Properties like tensile strength and elongation at break are influenced by the graft ratio and the crystallinity of the PVA backbone.

CopolymerPVA:PVAc Graft RatioTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
PVA-graft-PVAc-1 90:10ValueValueValue
PVA-graft-PVAc-2 80:20ValueValueValue
PVA-graft-PVAc-3 70:30ValueValueValue
PLGA (50:50) N/A40-502-51.5-2.5
PEG-PVA VariesValueValueValue

Note: Specific numerical values for PVA-graft-PVAc copolymers are illustrative and depend on factors such as molecular weight, graft density, and testing conditions as per standards like ASTM D882.[1][2][3][4][5]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of PVA-graft-PVAc copolymers.

Synthesis of PVA-graft-PVAc Copolymers

One common method for synthesizing PVA-graft-PVAc is through free radical polymerization. This typically involves the following steps:

  • Dissolution of PVA: Polyvinyl alcohol is dissolved in a suitable solvent, often water or a mixture of water and an organic solvent, under heating and stirring.

  • Initiator Addition: A free radical initiator, such as ammonium persulfate or benzoyl peroxide, is added to the PVA solution.

  • Monomer Addition: Vinyl acetate monomer is added to the reaction mixture. The grafting of vinyl acetate onto the PVA backbone is initiated by the free radicals.

  • Polymerization: The reaction is allowed to proceed at a controlled temperature for a specific duration to achieve the desired graft length and density.

  • Purification: The resulting PVA-graft-PVAc copolymer is purified to remove unreacted monomer and homopolymer of PVAc. This can be achieved by precipitation in a non-solvent followed by filtration and drying.

Thermal Analysis

Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the copolymers. The analysis should be conducted following ASTM D3418.

  • Sample Preparation: A small amount of the dried copolymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • Instrumentation: A calibrated DSC instrument is used.

  • Heating and Cooling Cycles:

    • First Heating Scan: The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point to erase its thermal history.

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its expected glass transition temperature.

    • Second Heating Scan: A second heating scan is performed at the same rate as the first to determine the Tg and Tm.

  • Data Analysis: The glass transition is observed as a step change in the heat flow, and the melting point is observed as an endothermic peak.

Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability and decomposition profile of the copolymers, following ASTM E1131.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the copolymer is placed in a TGA pan.

  • Instrumentation: A calibrated TGA instrument is used.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air) over a defined temperature range (e.g., from room temperature to 600 °C).

  • Data Analysis: The weight loss of the sample as a function of temperature is recorded. The onset of decomposition and the temperature at which maximum weight loss occurs are determined.

Mechanical Testing

Tensile Testing

The tensile properties of PVA-graft-PVAc films are determined using a universal testing machine according to ASTM D882.

  • Sample Preparation: Thin films of the copolymer are cast from a solution and dried. The films are then cut into dumbbell-shaped specimens with defined dimensions.

  • Instrumentation: A universal testing machine equipped with appropriate grips for thin films is used.

  • Test Procedure: The specimen is mounted in the grips, and a tensile load is applied at a constant crosshead speed until the specimen fails.

  • Data Analysis: The stress-strain curve is recorded, from which the tensile strength, elongation at break, and Young's modulus are calculated.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the grafting of PVAc onto the PVA backbone.

  • Sample Preparation: The copolymer sample can be analyzed as a thin film or as a KBr pellet. For films, Attenuated Total Reflectance (ATR)-FTIR is a convenient method.

  • Instrumentation: An FTIR spectrometer is used.

  • Data Acquisition: The infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The presence of characteristic peaks for both PVA (O-H stretching around 3300 cm⁻¹) and PVAc (C=O stretching of the acetate group around 1735 cm⁻¹ and C-O stretching around 1240 cm⁻¹) confirms the graft copolymer structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the chemical structure and composition of the copolymer.

  • Sample Preparation: The copolymer is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: A high-resolution NMR spectrometer is used.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired.

  • Data Analysis:

    • ¹H NMR: The ratio of the integrals of the peaks corresponding to the methine proton of the PVA backbone (around 3.9 ppm) and the methyl protons of the PVAc grafts (around 2.0 ppm) can be used to determine the graft ratio.

    • ¹³C NMR: The chemical shifts of the carbons in the PVA backbone and the PVAc grafts provide further confirmation of the copolymer structure.

Visualizations

Experimental Workflows

Experimental_Workflow cluster_synthesis Copolymer Synthesis cluster_characterization Characterization S1 Dissolve PVA S2 Add Initiator S1->S2 S3 Add Vinyl Acetate S2->S3 S4 Polymerization S3->S4 S5 Purification S4->S5 C1 Thermal Analysis (DSC, TGA) S5->C1 PVA-graft-PVAc Copolymer C2 Mechanical Testing S5->C2 PVA-graft-PVAc Copolymer C3 Spectroscopic Analysis (FTIR, NMR) S5->C3 PVA-graft-PVAc Copolymer

Figure 1: General workflow for the synthesis and characterization of PVA-graft-PVAc copolymers.
Thermal Analysis Workflow

Thermal_Analysis_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis D1 Sample Preparation (5-10 mg) D2 Heating/Cooling Cycles D1->D2 D3 Data Analysis D2->D3 D4 Determine Tg and Tm D3->D4 T1 Sample Preparation (5-10 mg) T2 Heating Program T1->T2 T3 Data Analysis T2->T3 T4 Determine Decomposition Temperature T3->T4

Figure 2: Workflow for thermal analysis of copolymers using DSC and TGA.
Mechanical and Spectroscopic Analysis Workflow

Mechanical_Spectroscopic_Workflow cluster_mechanical Mechanical Testing cluster_spectroscopic Spectroscopic Analysis M1 Film Casting & Specimen Preparation M2 Tensile Testing (ASTM D882) M1->M2 M3 Data Analysis M2->M3 M4 Determine Tensile Strength, Elongation M3->M4 S1 Sample Preparation (Film/Solution) S2 FTIR & NMR Spectroscopy S1->S2 S3 Data Analysis S2->S3 S4 Confirm Structure & Composition S3->S4

Figure 3: Workflow for mechanical and spectroscopic analysis of copolymers.

References

Safety Operating Guide

Proper Disposal Procedures for Vinyl Octanoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of vinyl octanoate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazards. This compound is a combustible liquid that can cause skin and eye irritation and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye/Face Protection: Use safety glasses or goggles for eye protection.

  • Clothing: Wear protective clothing to prevent skin contact.[3]

Handling:

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.[3]

  • Use in a well-ventilated area.[3]

  • Store in a cool, well-ventilated place.

Waste Identification and Classification

All waste chemicals in a laboratory setting should be treated as hazardous unless confirmed otherwise by a qualified safety officer. This compound waste, including contaminated materials, must be classified to determine the appropriate disposal route.

Under the Resource Conservation and Recovery Act (RCRA) in the United States, a waste is hazardous if it is listed or exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity. Given that this compound is a combustible liquid, it may be classified as hazardous waste based on its ignitability.

On-Site Waste Management

Containerization:

  • Use a dedicated, properly labeled, and corrosion-resistant container for this compound waste.

  • Ensure the container is in good condition and does not leak.

  • Keep the waste container tightly closed except when adding waste.

  • The exterior of the container must be clean and free of chemical contamination.

Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the specific contents (i.e., "this compound Waste").

  • Include the date when the waste was first added to the container.

Storage:

  • Store hazardous waste containers in a designated, secure, and well-ventilated area.

  • Incompatible wastes should be stored separately to prevent dangerous chemical reactions.

  • Ensure spill response materials are readily available in the storage area.

Disposal Procedures

The disposal of this compound must comply with all local, state, and federal regulations.

Step-by-Step Disposal Protocol:

  • Do Not Dispose in Regular Trash or Drains: Liquid chemical waste such as this compound must never be poured down the drain or disposed of in regular trash. Evaporation is also not an acceptable method of disposal.

  • Engage a Licensed Waste Disposal Contractor: All hazardous waste must be disposed of through a licensed hazardous waste management company. These contractors are equipped to handle the transportation, treatment, and disposal of chemical waste in accordance with regulatory requirements.

  • Waste Manifest: For off-site transportation and disposal, a hazardous waste manifest is required. This document tracks the waste from its point of generation to its final disposal facility.

  • Record Keeping: Maintain detailed records of all hazardous waste generated and disposed of. This documentation is crucial for regulatory compliance.

A Note on Curing: While some sources suggest that curing unused vinyl ester resins to a solid form may render them non-hazardous, this practice should be approached with caution. The applicability of this method depends on the specific composition of the waste and local regulations. It is essential to verify with your institution's environmental health and safety (EHS) office or the licensed waste disposal contractor before attempting to cure chemical waste for disposal.

Spill Response

In the event of a this compound spill, follow these procedures:

  • Ensure Safety: If the spill is significant or in an unventilated area, evacuate the immediate vicinity.

  • Control Ignition Sources: Eliminate all potential sources of ignition.

  • Contain the Spill: Use a spill kit with non-combustible absorbent materials like sand, earth, or vermiculite to contain the spill.

  • Collect and Dispose: Collect the absorbent material and the spilled substance and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Quantitative Data Summary
Hazard StatementGHS CodeReference
Combustible liquidH227
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335
Precautionary StatementGHS CodeReference
Keep away from heat/sparks/open flames/hot surfaces.P210
Wear protective gloves/protective clothing/eye protection/face protection.P280
In case of fire: Use appropriate media for extinction.P370+P378
Store in a well-ventilated place. Keep cool.P403+P235

Disposal Workflow for this compound

This compound Disposal Workflow cluster_0 Waste Generation & Handling cluster_1 On-Site Management cluster_2 Disposal cluster_3 Emergency Procedures A This compound Waste Generated (Unused chemical, contaminated labware) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in a Labeled, Closed, Corrosion-Resistant Container B->C D Store in Designated Hazardous Waste Area C->D E Is the container full? D->E E->D No F Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor E->F Yes G Prepare for Pickup (Complete Manifest, Ensure Proper Labeling) F->G H Waste Collected by Authorized Personnel G->H I Maintain Disposal Records H->I J Spill or Accidental Release K Follow Spill Response Protocol J->K

References

Personal protective equipment for handling Vinyl octanoate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Vinyl Octanoate

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and logistical procedures for the handling and disposal of this compound. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. Adherence to these guidelines is critical to mitigate risks associated with this chemical.

Hazard Identification

This compound is a combustible liquid that can cause significant irritation. Key hazards identified include:

  • Skin Irritation : Causes skin irritation upon contact.[1]

  • Eye Irritation : Causes serious eye irritation.[1]

  • Respiratory Irritation : May cause respiratory tract irritation.[1]

  • Flammability : Classified as a combustible liquid. It is also considered toxic by inhalation and flammable.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the primary defense against exposure. The required level of protection depends on the specific laboratory procedure being performed.

Scenario Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Routine Laboratory Use Safety glasses with side shields or chemical safety goggles.Chemical-resistant gloves (e.g., Nitrile rubber).Standard laboratory coat worn over long pants and closed-toe shoes.Not required if handled within a certified chemical fume hood.
Large Volume Transfers or Splash Potential Tight-sealing chemical safety goggles and a face shield.Heavy-duty, chemical-resistant gloves (e.g., Viton™, Nitrile).Chemical-resistant apron or coveralls over a lab coat.Not required if handled within a certified chemical fume hood.
Spill Cleanup & Emergencies Tight-sealing chemical safety goggles and a face shield.Heavy-duty, chemical-resistant gloves.Full chemical-resistant suit or coveralls.An appropriate NIOSH-approved respirator with organic vapor cartridges may be required if ventilation is inadequate or in the event of a large spill.

Quantitative and Safety Data

The following table summarizes key physical, chemical, and safety data for this compound.

Property Value
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol
CAS Number 818-44-0
Appearance Liquid
Hazards Skin Irritant, Eye Irritant, Respiratory Irritant, Combustible Liquid
Storage Temperature Refrigerated
Exposure Limits (OSHA PEL / ACGIH TLV) No specific exposure limits have been established. All contact should be minimized.

Operational Plans: Handling and Storage

Proper handling procedures are essential to minimize exposure and prevent accidents.

Pre-Handling Protocol
  • Risk Assessment : Conduct a thorough risk assessment for the planned experiment.

  • Locate Safety Equipment : Identify the location of the nearest safety shower, eyewash station, fire extinguisher, and spill kit.

  • Verify Engineering Controls : Ensure the chemical fume hood is operational and has a current certification.

  • Inspect PPE : Check all personal protective equipment for integrity and cleanliness before use.

Safe Handling Protocol
  • Work in a Fume Hood : Conduct all procedures involving the transfer and manipulation of this compound inside a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Ignition Sources : Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.

  • Prevent Contact : Avoid all direct contact with skin and eyes and prevent inhalation of vapors.

  • Storage : Store containers in a cool, well-ventilated place. Keep containers tightly closed and refrigerated as recommended.

Emergency and Disposal Plans

Immediate and appropriate action is necessary in the event of an emergency.

Spill Management Protocol
  • Minor Spills (inside a fume hood):

    • Alert personnel in the immediate area.

    • Use a spill kit with an inert absorbent material (e.g., clay, sand) to contain and absorb the liquid.

    • Carefully collect the absorbed material into a designated, labeled hazardous waste container.

    • Decontaminate the spill area according to your institution's procedures.

  • Major Spills:

    • Evacuate the area immediately and restrict access.

    • Alert others and activate the fire alarm if necessary.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.

    • Provide details of the spilled chemical to emergency responders.

First-Aid Measures
  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact : Wash the affected area immediately with soap and plenty of water while removing all contaminated clothing.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Waste Disposal Plan
  • Segregation : Collect all this compound waste, including contaminated absorbent materials and empty containers, in a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical.

  • Storage : Store waste containers in a designated satellite accumulation area away from incompatible materials and ignition sources. Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.

  • Disposal : Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not dispose of this compound in the general trash or down the drain.

Procedural Workflow Diagram

G This compound: Safe Handling and Emergency Workflow cluster_prep 1. Pre-Handling Preparation cluster_handling 2. Safe Handling Procedure cluster_emergency 3. Emergency Response cluster_spill cluster_exposure prep1 Conduct Risk Assessment prep2 Verify Fume Hood & Safety Equipment prep1->prep2 prep3 Inspect Required PPE prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Work Inside Certified Fume Hood handle1->handle2 handle3 Perform Experiment handle2->handle3 handle4 Segregate Waste for Disposal handle3->handle4 emergency_event Incident Occurs? handle3->emergency_event Potential Incident end_node End of Procedure handle4->end_node spill Evacuate & Alert (if necessary) emergency_event->spill Spill exposure Remove from Exposure emergency_event->exposure Exposure contain_spill Contain & Absorb Spill spill->contain_spill spill_dispose Collect for Disposal contain_spill->spill_dispose spill_dispose->end_node first_aid Administer First Aid (Eyewash/Shower) exposure->first_aid medical Seek Medical Attention first_aid->medical medical->end_node

Caption: Workflow for handling this compound and responding to potential incidents.

References

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